Product packaging for Ethyl 2-[4-(chloromethyl)phenyl]propanoate(Cat. No.:CAS No. 43153-03-3)

Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Cat. No.: B129054
CAS No.: 43153-03-3
M. Wt: 226.7 g/mol
InChI Key: LJRSKOFNPMYRSO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Ethyl 2-[4-(chloromethyl)phenyl]propanoate, also known as this compound, is a useful research compound. Its molecular formula is C12H15ClO2 and its molecular weight is 226.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H15ClO2 B129054 Ethyl 2-[4-(chloromethyl)phenyl]propanoate CAS No. 43153-03-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[4-(chloromethyl)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO2/c1-3-15-12(14)9(2)11-6-4-10(8-13)5-7-11/h4-7,9H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRSKOFNPMYRSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)C1=CC=C(C=C1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90451320
Record name Ethyl 2-[4-(chloromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43153-03-3
Record name Ethyl 2-[4-(chloromethyl)phenyl]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90451320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to Ethyl 2-[4-(chloromethyl)phenyl]propanoate (CAS: 43153-03-3)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-[4-(chloromethyl)phenyl]propanoate, a key intermediate in pharmaceutical synthesis. This document details its chemical and physical properties, a detailed synthesis protocol, and available safety and reactivity information, presented in a format tailored for scientific professionals.

Chemical and Physical Properties

This compound is a propanoate ester that is an important building block in the synthesis of various pharmaceutical compounds, notably as an impurity and intermediate in the production of non-steroidal anti-inflammatory drugs (NSAIDs) like Ibuprofen.[1] Its chemical structure features a chloromethyl group on the phenyl ring, making it a reactive intermediate for further chemical modifications.

Table 1: Chemical Identifiers

IdentifierValue
CAS Number 43153-03-3
IUPAC Name This compound[1]
Molecular Formula C₁₂H₁₅ClO₂[1][2]
Synonyms 2-(4-CHLOROMETHYL-PHENYL)-PROPIONIC ACID ETHYL ESTER, 4-(Chloromethyl)-alpha-methyl-benzeneacetic Acid Ethyl Ester, Ibuprofen Impurity 51[1]

Table 2: Physical and Chemical Properties

PropertyValueSource
Molecular Weight 226.70 g/mol PubChem[1]
Boiling Point (Predicted) 303.8 ± 22.0 °CChemicalBook[3]
Density (Predicted) 1.112 ± 0.06 g/cm³ChemicalBook[3]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl AcetateChemicalBook[3]
Appearance Pale Yellow LiquidChemicalBook[3]

Synthesis Pathway and Experimental Protocol

The synthesis of this compound can be conceptualized as a two-step process, starting from 2-phenylpropionic acid. This pathway involves a chloromethylation of the aromatic ring followed by an esterification of the carboxylic acid. The following protocol is adapted from a patented method for the synthesis of the corresponding methyl ester and is expected to be highly applicable for the preparation of the ethyl ester.[4]

Synthesis_Pathway 2-Phenylpropionic_Acid 2-Phenylpropionic Acid Intermediate_Acid 2-(4-Chloromethylphenyl)propanoic Acid 2-Phenylpropionic_Acid->Intermediate_Acid Chloromethylation (HCHO, HCl, H₂SO₄) Final_Product This compound Intermediate_Acid->Final_Product Esterification (Ethanol, Acid Catalyst) Experimental_Workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Esterification s1_reactants Mix 2-Phenylpropionic Acid and Paraformaldehyde s1_acid_addition Add H₂SO₄ (T < 50°C) s1_reactants->s1_acid_addition s1_hcl_addition Add HCl s1_acid_addition->s1_hcl_addition s1_reaction Heat to 70-85°C for 20-30h s1_hcl_addition->s1_reaction s1_workup Cool and Isolate Crude Product s1_reaction->s1_workup s1_purification Purify Intermediate Acid s1_workup->s1_purification s2_reactants Dissolve Intermediate Acid in Ethanol s1_purification->s2_reactants Proceed to Esterification s2_catalyst Add Acid Catalyst (e.g., H₂SO₄) s2_reactants->s2_catalyst s2_reaction Reflux for 12-24h s2_catalyst->s2_reaction s2_workup Quench with Water and Separate Layers s2_reaction->s2_workup s2_purification Purify by Vacuum Distillation s2_workup->s2_purification Logical_Relationships Properties Chemical & Physical Properties Synthesis Synthesis & Reactivity Properties->Synthesis informs reaction conditions Safety Safety & Handling Properties->Safety dictates handling procedures Application Application in Drug Development Synthesis->Application enables production Reactivity Reactivity Profile (Chloromethyl & Ester groups) Synthesis->Reactivity is defined by Reactivity->Application allows for derivatization

References

An In-depth Technical Guide to Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of Ethyl 2-[4-(chloromethyl)phenyl]propanoate. It is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry. This document outlines the compound's structure, properties, a proposed synthesis protocol, and its likely biological context, including a detailed experimental protocol for assessing its activity as a cyclooxygenase (COX) inhibitor.

Chemical and Physical Properties

This compound is a halogenated aromatic carboxylic acid ester. Structurally, it is an ester derivative of 2-phenylpropanoic acid, placing it in the broader class of "profen" precursors, which are well-known nonsteroidal anti-inflammatory drugs (NSAIDs). The presence of a reactive chloromethyl group at the para position of the phenyl ring makes it a valuable intermediate for further chemical modifications.

General Information
PropertyValueSource
IUPAC Name This compoundPubChem[1]
Synonyms 2-(4-chloromethyl-phenyl)-propionic acid ethyl ester, Ibuprofen Impurity 51PubChem[1]
CAS Number 43153-03-3PubChem[1]
Molecular Formula C₁₂H₁₅ClO₂PubChem[1]
Molecular Weight 226.70 g/mol PubChem[1]
Physicochemical Properties
PropertyValueSource
Boiling Point 303.8 ± 22.0 °C (Predicted)ChemicalBook
Density 1.112 ± 0.06 g/cm³ (Predicted)ChemicalBook
XLogP3 3.5PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]
Topological Polar Surface Area 26.3 ŲPubChem[1]

Synthesis and Purification

The following is a proposed experimental protocol for the synthesis of this compound. This procedure is based on established methods for esterification and benzylic chlorination.

Proposed Synthesis Workflow

G cluster_0 Step 1: Fischer Esterification cluster_1 Step 2: Benzylic Chlorination 2-(4-methylphenyl)propanoic_acid 2-(4-methylphenyl)propanoic acid Reflux Reflux 2-(4-methylphenyl)propanoic_acid->Reflux Ethanol Ethanol Ethanol->Reflux Sulfuric_Acid Sulfuric Acid (catalyst) Sulfuric_Acid->Reflux Ethyl_2-(4-methylphenyl)propanoate Ethyl 2-(4-methylphenyl)propanoate Reflux->Ethyl_2-(4-methylphenyl)propanoate Esterification NCS N-Chlorosuccinimide (NCS) Reflux_Chlorination Reflux Ethyl_2-(4-methylphenyl)propanoate->Reflux_Chlorination NCS->Reflux_Chlorination Benzoyl_Peroxide Benzoyl Peroxide (initiator) Benzoyl_Peroxide->Reflux_Chlorination Carbon_Tetrachloride Carbon Tetrachloride (solvent) Carbon_Tetrachloride->Reflux_Chlorination Product This compound Reflux_Chlorination->Product Radical Chlorination G Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid hydrolysis Phospholipase_A2 Phospholipase A₂ Phospholipase_A2->Arachidonic_Acid Prostaglandin_H2 Prostaglandin H₂ Arachidonic_Acid->Prostaglandin_H2 oxygenation COX1_COX2 COX-1 & COX-2 COX1_COX2->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes isomerization Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain_Fever physiological effects Compound This compound Compound->COX1_COX2 Inhibition G cluster_0 Hypothesis cluster_1 Experimental Approach cluster_2 Expected Outcome Hypothesis The compound inhibits COX enzymes due to its structural similarity to profens. Synthesis Synthesize and purify the target compound. Hypothesis->Synthesis In_Vitro_Assay Perform in vitro COX-1 and COX-2 inhibition assays. Synthesis->In_Vitro_Assay Data_Analysis Calculate IC₅₀ values and determine selectivity. In_Vitro_Assay->Data_Analysis Outcome The compound will show inhibitory activity against COX-1 and/or COX-2. Data_Analysis->Outcome

References

An In-depth Technical Guide on Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a key chemical intermediate with significant relevance in the pharmaceutical industry. Its structural features make it a valuable building block in the synthesis of various active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of its chemical properties, a representative synthesis protocol, its role as a crucial intermediate in drug development, and a summary of its spectral characteristics. The information is tailored for researchers, scientists, and professionals involved in drug discovery and development.

The IUPAC name for the compound is This compound [1].

Chemical and Physical Properties

This section summarizes the key chemical and physical properties of this compound. The data is compiled from various chemical databases and predictive models.

PropertyValueSource
IUPAC Name This compound[1]
Synonyms 2-(4-CHLOROMETHYL-PHENYL)-PROPIONIC ACID ETHYL ESTER, 4-(Chloromethyl)-alpha-methyl-benzeneacetic Acid Ethyl Ester, Ibuprofen Impurity 51[1][2]
CAS Number 43153-03-3[1]
Molecular Formula C₁₂H₁₅ClO₂[1]
Molecular Weight 226.70 g/mol [1]
Appearance Pale Yellow Liquid (Predicted)
Boiling Point 303.8±22.0 °C (Predicted)
Density 1.112±0.06 g/cm³ (Predicted)
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate

Synthesis and Experimental Protocols

Representative Synthesis Protocol: Chloromethylation of Ethyl 2-phenylpropanoate

This protocol is based on analogous chloromethylation reactions of substituted benzene rings.

Reaction Scheme:

G Ethyl 2-phenylpropanoate Ethyl 2-phenylpropanoate This compound This compound Ethyl 2-phenylpropanoate->this compound HCHO, HCl, ZnCl2

A representative reaction scheme for the synthesis.

Materials:

  • Ethyl 2-phenylpropanoate

  • Paraformaldehyde

  • Zinc Chloride (anhydrous)

  • Concentrated Hydrochloric Acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a stirred solution of ethyl 2-phenylpropanoate in a suitable solvent (e.g., a mixture of concentrated hydrochloric acid and diethyl ether), add paraformaldehyde and anhydrous zinc chloride.

  • The reaction mixture is stirred at room temperature for a specified period, typically several hours, while monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is quenched with cold water and extracted with diethyl ether.

  • The combined organic layers are washed successively with water, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude product is then purified by column chromatography on silica gel to afford pure this compound.

Role in Drug Development

This compound serves as a critical intermediate in the synthesis of several non-steroidal anti-inflammatory drugs (NSAIDs). Its bifunctional nature, possessing both an ester and a reactive chloromethyl group, allows for further molecular elaboration.

Intermediate in the Synthesis of Loxoprofen

Loxoprofen is a widely used NSAID. The synthesis of loxoprofen can proceed through intermediates derived from this compound. The chloromethyl group allows for the introduction of the cyclopentanone moiety, a key structural feature of loxoprofen[3].

The following diagram illustrates the logical workflow for the synthesis of Loxoprofen, highlighting the role of this compound as a key intermediate.

G A Ethyl 2-phenylpropanoate B This compound A->B Chloromethylation C Intermediate with cyclopentanone moiety B->C Alkylation D Loxoprofen C->D Hydrolysis

Workflow for the synthesis of Loxoprofen.

Ibuprofen Related Compound

This compound is recognized as an impurity in the synthesis of Ibuprofen, another prominent NSAID[1][2]. Its presence as "Ibuprofen Impurity 51" underscores the importance of monitoring and controlling its formation during the manufacturing process of Ibuprofen to ensure the final product's purity and safety.

Spectral Data (Predicted and Comparative)

Experimental spectral data for this compound is not widely published. However, expected spectral characteristics can be predicted based on its structure and comparison with similar compounds.

Spectral DataPredicted/Comparative Values
¹H NMR * Ethyl group: Triplet (~1.2 ppm, 3H) and a quartet (~4.1 ppm, 2H). * Methyl group (propanoate): Doublet (~1.5 ppm, 3H). * Methine proton (propanoate): Quartet (~3.7 ppm, 1H). * Aromatic protons: Two doublets (~7.2-7.4 ppm, 4H). * Chloromethyl group: Singlet (~4.6 ppm, 2H).
¹³C NMR * Ethyl group: ~14 ppm (CH₃) and ~61 ppm (CH₂). * Methyl group (propanoate): ~18 ppm. * Methine carbon (propanoate): ~45 ppm. * Chloromethyl group: ~46 ppm. * Aromatic carbons: ~128-138 ppm. * Carbonyl carbon: ~174 ppm.
FT-IR (cm⁻¹) * C-H stretching (aromatic): ~3000-3100. * C-H stretching (aliphatic): ~2850-3000. * C=O stretching (ester): ~1735. * C=C stretching (aromatic): ~1600 and ~1450. * C-O stretching (ester): ~1150-1250. * C-Cl stretching: ~600-800.
Mass Spectrometry (m/z) * Molecular Ion (M⁺): Expected at ~226 and ~228 (due to ³⁵Cl and ³⁷Cl isotopes). * Key Fragments: Loss of the ethoxy group (-45), loss of the ethyl group (-29), and fragments corresponding to the chlorobenzyl cation.

Conclusion

This compound is a valuable intermediate in pharmaceutical synthesis, particularly for the production of NSAIDs like Loxoprofen. Understanding its chemical properties, synthesis, and spectral characteristics is essential for process optimization, impurity profiling, and the development of new synthetic methodologies in the field of drug development. This guide provides a foundational understanding of this key molecule for researchers and scientists.

References

Synthesis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate, a key intermediate in the preparation of various pharmacologically active molecules. This document details two primary synthesis pathways, complete with experimental protocols, quantitative data, and process visualizations to aid in research and development.

Introduction

This compound is a substituted phenylpropanoate derivative. Its structure, featuring a reactive chloromethyl group and a propionate moiety, makes it a versatile building block in organic synthesis, particularly for the development of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents. The chloromethyl group allows for facile nucleophilic substitution, enabling the introduction of various functional groups to modify the molecule's biological activity.

This guide outlines two principal synthetic routes to obtain this compound, starting from readily available precursors: 2-phenylpropionic acid and toluene.

Synthesis Pathways

Two main pathways for the synthesis of this compound are described herein. Both pathways converge on the key intermediate, 2-[4-(chloromethyl)phenyl]propanoic acid, which is subsequently esterified to yield the final product.

Pathway 1: Chloromethylation of 2-Phenylpropionic Acid

This pathway involves the direct chloromethylation of 2-phenylpropionic acid, followed by Fischer esterification.

Pathway_1 2-Phenylpropionic_Acid 2-Phenylpropionic Acid Intermediate_Acid 2-[4-(chloromethyl)phenyl]propanoic acid 2-Phenylpropionic_Acid->Intermediate_Acid Chloromethylation (HCHO, HCl, H2SO4) Final_Product This compound Intermediate_Acid->Final_Product Esterification (Ethanol, H+) Pathway_2 Toluene Toluene Methyl_Propiophenone Methyl Propiophenone Toluene->Methyl_Propiophenone Friedel-Crafts Acylation (Propionyl chloride, AlCl3) p-Tolylpropionic_Acid 2-(p-tolyl)propionic acid Methyl_Propiophenone->p-Tolylpropionic_Acid Multi-step conversion (Bromination, Methoxycarbonylation, Hydrolysis) Intermediate_Acid 2-[4-(chloromethyl)phenyl]propanoic acid p-Tolylpropionic_Acid->Intermediate_Acid Chlorination (Cl2, Initiator) Final_Product This compound Intermediate_Acid->Final_Product Esterification (Ethanol, H+) Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Select Starting Material (2-Phenylpropionic Acid or Toluene) Reaction Perform Chemical Reactions (Chloromethylation/Multi-step & Esterification) Start->Reaction Isolation Isolate Crude Product Reaction->Isolation Purify Purify Crude Product (Recrystallization, Distillation, or Chromatography) Isolation->Purify Characterize Characterize Pure Product (NMR, IR, MS, Purity Analysis) Purify->Characterize

An In-depth Technical Guide to the Synthesis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key starting materials and synthetic methodology for producing Ethyl 2-[4-(chloromethyl)phenyl]propanoate, a valuable intermediate in pharmaceutical synthesis. The information presented is curated for professionals in drug development and chemical research, with a focus on practical application and detailed experimental insight.

Core Synthetic Strategy

The most direct and industrially viable approach to synthesizing this compound involves a two-step process. This strategy begins with the chloromethylation of a readily available starting material, 2-phenylpropionic acid, followed by the esterification of the resulting carboxylic acid.

Key Starting Materials

The primary starting materials for this synthesis are:

  • 2-Phenylpropionic Acid: A common and commercially available aromatic carboxylic acid.

  • Formaldehyde (or Paraformaldehyde): The source of the chloromethyl group.

  • Concentrated Sulfuric Acid: A catalyst for the chloromethylation reaction.

  • Hydrogen Chloride: A reagent in the chloromethylation step.

  • Ethanol: The alcohol used for the final esterification step.

  • Thionyl Chloride: A catalyst for the esterification reaction.

Synthetic Pathway Overview

The synthesis proceeds in two main stages:

  • Chloromethylation of 2-Phenylpropionic Acid: In this electrophilic aromatic substitution reaction, a chloromethyl group is introduced onto the phenyl ring of 2-phenylpropionic acid, yielding 2-[4-(chloromethyl)phenyl]propanoic acid.

  • Esterification: The resulting 2-[4-(chloromethyl)phenyl]propanoic acid is then esterified with ethanol to produce the target molecule, this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of the closely related methyl ester, as detailed in patent CN106349051A. These values provide a strong benchmark for the synthesis of the ethyl ester.

StepReactant 1Reactant 2CatalystSolventTemperature (°C)Time (h)ProductPurity (%)Molar Yield (%)
Chloromethylation 2-Phenylpropionic AcidFormaldehydeConcentrated Sulfuric AcidNone70-10010-302-[4-(chloromethyl)phenyl]propanoic acid>99-
Esterification 2-[4-(chloromethyl)phenyl]propanoic acidMethanolThionyl ChlorideMethanol45-6512-24Mthis compound99.2-99.590-95

Experimental Protocols

The following are detailed experimental methodologies adapted for the synthesis of this compound, based on the procedures for the methyl ester.

Step 1: Synthesis of 2-[4-(chloromethyl)phenyl]propanoic acid
  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dropping funnel, and temperature control, charge 2-phenylpropionic acid (1.0 mol) and paraformaldehyde (1.5-4.0 mol).

  • Addition of Sulfuric Acid: Begin stirring the mixture and slowly add concentrated sulfuric acid (4.0-6.0 mol) dropwise, ensuring the temperature is maintained below 50°C.[1]

  • Addition of Hydrogen Chloride: After the complete addition of sulfuric acid, begin to add hydrogen chloride (2.5-7.5 mol) dropwise.

  • Reaction: Heat the reaction mixture to a temperature between 70-100°C and maintain for 10-30 hours.[1]

  • Work-up: Upon completion, the reaction mixture will contain the crude 2-[4-(chloromethyl)phenyl]propanoic acid, which can be purified by appropriate methods such as recrystallization to achieve a purity of over 99%.[1]

Step 2: Synthesis of this compound
  • Reaction Setup: In a clean, dry reaction vessel, dissolve 2-[4-(chloromethyl)phenyl]propanoic acid (1.0 mol) in ethanol (10-50 mol).

  • Catalyst Addition: Add thionyl chloride (0.1-1.0 mol) to the solution.[1]

  • Reaction: Heat the mixture to a temperature of 45-65°C and stir for 12-24 hours.[1]

  • Work-up: After the reaction is complete, pour the reaction solution into water. Separate the organic layer.

  • Purification: Purify the organic phase by reduced pressure distillation to obtain this compound.[1] The expected purity is high, analogous to the methyl ester which achieves 99.2-99.5% purity with a molar yield of 90-95%.[1]

Visualizing the Synthesis

The following diagrams illustrate the logical workflow of the synthesis.

Synthesis_Workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Esterification A 2-Phenylpropionic Acid R1 Reaction Vessel A->R1 B Formaldehyde B->R1 C Conc. H2SO4 / HCl C->R1 P1 2-[4-(chloromethyl)phenyl]propanoic acid R1->P1 70-100°C, 10-30h P1_2 2-[4-(chloromethyl)phenyl]propanoic acid P1->P1_2 R2 Reaction Vessel P1_2->R2 D Ethanol D->R2 E Thionyl Chloride E->R2 P2 This compound R2->P2 45-65°C, 12-24h

Caption: Experimental workflow for the synthesis of this compound.

Logical_Relationship Start Starting Materials Intermediate 2-[4-(chloromethyl)phenyl]propanoic acid Start->Intermediate Chloromethylation FinalProduct This compound Intermediate->FinalProduct Esterification

Caption: Logical relationship of the key synthetic transformations.

References

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a chemical entity closely related to the widely-used non-steroidal anti-inflammatory drug (NSAID), ibuprofen. Its structural similarity to the profen class of drugs, and its designation as "Ibuprofen Impurity 51," strongly indicates that its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes. This guide delineates the predicted mechanism of action of this compound based on the well-established pharmacology of profens. It covers the relevant signaling pathways, provides quantitative data for structurally analogous compounds to predict efficacy, and details the experimental protocols necessary to validate these predictions.

Introduction: Structural Analogy to Profens

This compound belongs to the 2-arylpropanoic acid class of compounds, commonly known as "profens." This class includes well-known NSAIDs such as ibuprofen and naproxen. The core structure, consisting of a propanoic acid moiety attached to a substituted phenyl ring, is the key pharmacophore responsible for the anti-inflammatory, analgesic, and antipyretic properties of these drugs. The primary molecular target for this class of compounds is the cyclooxygenase (COX) enzyme system. Given that this compound is a known impurity in the synthesis of ibuprofen, a thorough understanding of its potential biological activity is critical for both quality control in manufacturing and for exploring its own pharmacological potential.

Predicted Mechanism of Action: Inhibition of Cyclooxygenase (COX)

The predicted primary mechanism of action for this compound is the non-selective inhibition of both cyclooxygenase-1 (COX-1) and cyclooxygenase-2 (COX-2) enzymes. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1][2]

The Cyclooxygenase Signaling Pathway

COX enzymes catalyze the initial steps in the synthesis of prostanoids from arachidonic acid, which is released from the cell membrane by phospholipase A2. The inhibition of COX enzymes by profens is a competitive and reversible process that blocks the active site of the enzyme, preventing the binding of arachidonic acid. This leads to a reduction in the production of prostaglandins such as PGE2 and PGI2, which are potent inflammatory mediators.

Below is a diagram illustrating the arachidonic acid cascade and the site of action for profen-like inhibitors.

COX_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol membrane Membrane Phospholipids pla2 Phospholipase A2 arachidonic_acid Arachidonic Acid pla2->arachidonic_acid Release cox1 COX-1 (Constitutive) arachidonic_acid->cox1 cox2 COX-2 (Inducible) arachidonic_acid->cox2 prostaglandins Prostaglandins (PGE2, PGI2, etc.) cox1->prostaglandins cox2->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation gastric_protection Gastric Mucosa Protection Platelet Aggregation prostaglandins->gastric_protection inhibitor This compound (Predicted Inhibitor) inhibitor->cox1 Inhibits inhibitor->cox2 Inhibits

Figure 1: Predicted inhibition of the COX pathway by the subject compound.

Structure-Activity Relationship (SAR) and Predicted Selectivity

The anti-inflammatory effect of profens is primarily attributed to the inhibition of COX-2, while the common gastrointestinal side effects are linked to the inhibition of the constitutively expressed COX-1.[3][4] The selectivity of profens for COX-1 versus COX-2 is influenced by the substituents on the phenyl ring.

In ibuprofen, the 4-isobutyl group is crucial for its activity. The substitution in this compound is a chloromethyl group. While this is a different chemical moiety, its steric and electronic properties will determine the binding affinity to the active sites of the COX isoforms. It is plausible that the chloromethyl group, being a bioisosteric replacement for the isobutyl group, will allow the molecule to retain its inhibitory activity.[5][6] However, the difference in size and electronegativity may alter the selectivity profile compared to ibuprofen.

Quantitative Data for Structurally Related COX Inhibitors

Direct experimental data for this compound is not publicly available. Therefore, we present the half-maximal inhibitory concentrations (IC50) for ibuprofen and the selective COX-2 inhibitor celecoxib to provide a predictive context for the potential efficacy of the subject compound.

CompoundTargetIC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference(s)
Ibuprofen COX-112 - 130.15 - 0.035[1][7][8]
COX-280 - 370[1][7][8]
(S)-(+)-Ibuprofen COX-12.92.64[9]
COX-21.1[9]
Celecoxib COX-16.8 - 15>11.8[7][10][11]
COX-20.04 - 0.091[12][13]

Experimental Protocols for Mechanism Validation

To empirically determine the mechanism of action and inhibitory potency of this compound, a series of in vitro and cell-based assays are required.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of the compound on purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 values of this compound for COX-1 and COX-2.

Materials:

  • Purified ovine or human COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Hematin (cofactor)

  • L-epinephrine (cofactor)

  • Tris-HCl buffer (pH 8.0)

  • This compound

  • DMSO (for compound dilution)

  • 2.0 M HCl (to stop the reaction)

  • Prostaglandin E2 (PGE2) ELISA kit or LC-MS/MS system

Procedure:

  • Prepare a stock solution of this compound in DMSO and create a series of dilutions.

  • In a reaction tube, combine Tris-HCl buffer, hematin, and L-epinephrine.

  • Add the purified COX-1 or COX-2 enzyme to the reaction mixture and incubate for 2 minutes at room temperature.

  • Add the test compound dilutions to the enzyme solution and pre-incubate for 10 minutes at 37°C. A DMSO-only control should be run in parallel.

  • Initiate the enzymatic reaction by adding arachidonic acid to a final concentration of 5 µM.

  • Allow the reaction to proceed for 2 minutes and then terminate by adding 2.0 M HCl.

  • Quantify the amount of PGE2 produced using a commercial ELISA kit or by LC-MS/MS.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

  • Plot the percentage inhibition against the log of the compound concentration and determine the IC50 value using non-linear regression analysis.

Proposed Experimental Workflow

A logical workflow for screening and characterizing the activity of this compound is outlined below.

Experimental_Workflow start Start: Compound Synthesis and Purification in_vitro_screening In Vitro Screening: COX-1 and COX-2 Inhibition Assays start->in_vitro_screening ic50_determination IC50 Value Determination and Selectivity Index Calculation in_vitro_screening->ic50_determination cell_based_assays Cell-Based Assays: LPS-stimulated Macrophages (PGE2 release) ic50_determination->cell_based_assays toxicity_assays Cytotoxicity Assays: (e.g., MTT, LDH) cell_based_assays->toxicity_assays adme_profiling In Vitro ADME Profiling: (Metabolic Stability, Permeability) toxicity_assays->adme_profiling in_vivo_studies In Vivo Efficacy Studies: (e.g., Carrageenan-induced paw edema in rats) adme_profiling->in_vivo_studies end End: Candidate Assessment in_vivo_studies->end

Figure 2: A proposed workflow for the preclinical evaluation of the subject compound.

Conclusion

Based on its structural classification as a 2-arylpropanoic acid and its known status as an impurity of ibuprofen, the mechanism of action of this compound is predicted to be the non-selective inhibition of COX-1 and COX-2 enzymes. This would result in anti-inflammatory, analgesic, and antipyretic effects through the reduction of prostaglandin synthesis. The substitution of the 4-isobutyl group of ibuprofen with a 4-chloromethyl group is anticipated to modulate its potency and selectivity. The experimental protocols and workflow detailed in this guide provide a clear path for the empirical validation of this predicted mechanism and for the comprehensive characterization of its pharmacological profile. Further research is warranted to isolate and test this compound to confirm these hypotheses and to determine its potential as a therapeutic agent or the risks associated with its presence as an impurity in ibuprofen formulations.

References

Unveiling the Biological Profile of Ethyl 2-[4-(chloromethyl)phenyl]propanoate: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Predicted Biological Role as a Synthetic Intermediate

Based on available chemical literature, Ethyl 2-[4-(chloromethyl)phenyl]propanoate is primarily identified as a potential intermediate in the synthesis of more complex, biologically active molecules. Its structure contains key functional groups—a propanoate ester and a chloromethylated phenyl ring—that are amenable to further chemical modifications.

A significant downstream product that can be synthesized from precursors structurally related to this compound is Loxoprofen .[1][2][3] Loxoprofen is a potent NSAID belonging to the propionic acid derivative group, which also includes well-known drugs like ibuprofen and naproxen.[4] Therefore, the biological context of this compound is best understood through the lens of Loxoprofen's pharmacology.

Biological Activity of Loxoprofen: A Downstream Product

Loxoprofen is a prodrug that, after oral administration, is rapidly converted into its active trans-alcohol metabolite.[4][5] This active form is responsible for its therapeutic effects.[5][6]

Mechanism of Action

The primary mechanism of action of Loxoprofen is the non-selective inhibition of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2.[7][8] By inhibiting these enzymes, Loxoprofen effectively reduces the synthesis of prostaglandins from arachidonic acid.[4] Prostaglandins are key mediators of inflammation, pain, and fever.[7][8] The inhibition of both COX isoforms leads to a reduction in the expression of these inflammatory mediators.[5]

Loxoprofen_Mechanism_of_Action cluster_inhibition Inhibition Arachidonic_Acid Arachidonic Acid COX1_COX2 COX-1 & COX-2 Enzymes Arachidonic_Acid->COX1_COX2 Prostaglandins Prostaglandins COX1_COX2->Prostaglandins Inflammation_Pain_Fever Inflammation, Pain, Fever Prostaglandins->Inflammation_Pain_Fever Loxoprofen_Prodrug Loxoprofen (Prodrug) Active_Metabolite Active trans-alcohol Metabolite Loxoprofen_Prodrug->Active_Metabolite Metabolism Active_Metabolite->COX1_COX2 Inhibits

Pharmacological Effects

Loxoprofen exhibits a range of pharmacological effects characteristic of NSAIDs:

  • Anti-inflammatory: By reducing prostaglandin synthesis, Loxoprofen mitigates the inflammatory response.[6][7]

  • Analgesic: It effectively alleviates pain associated with various conditions.[6]

  • Antipyretic: Loxoprofen can reduce fever.[5]

Therapeutic Applications

Loxoprofen is clinically used for the management of pain and inflammation in a variety of conditions, including:

  • Rheumatoid arthritis and osteoarthritis.[7]

  • Postoperative pain, dental pain, and musculoskeletal injuries.[7]

  • Fever and inflammation associated with respiratory tract infections.[7]

Quantitative Data on Loxoprofen

While no quantitative biological data exists for this compound, the following tables summarize key pharmacokinetic and pharmacodynamic parameters for Loxoprofen.

Table 1: Pharmacokinetic Properties of Loxoprofen

ParameterValueReference
Bioavailability95%[5]
Protein Binding97%[4]
MetabolismHepatic glucuronidation and conversion to active trans-alcohol metabolite.[4][5]
Half-life~75 minutes[4]
ExcretionPrimarily renal.[4]

Table 2: Pharmacodynamic Data for Loxoprofen

ParameterValueConditionReference
ED50 (PGE2 reduction in inflammatory exudate)2.0 mg/kgRat air pouch model[9]
ED50 (PGE2 reduction in stomach tissue)2.1 mg/kgRat air pouch model[9]
ED50 (Thromboxane B2 inhibition)0.34 mg/kgRat platelet production[9]

Experimental Protocols: A General Overview

Specific experimental protocols for this compound are not available. However, based on the activities of related compounds like Loxoprofen, the following standard assays would be relevant for assessing its potential biological activity.

In Vitro COX Inhibition Assay

Objective: To determine the inhibitory activity of the compound against COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 and COX-2 enzymes are used.

  • The compound is pre-incubated with the enzyme for a specified time.

  • Arachidonic acid is added as the substrate.

  • The production of prostaglandin E2 (PGE2) is measured using an enzyme immunoassay (EIA) kit.

  • IC50 values are calculated from the dose-response curves.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

Objective: To evaluate the in vivo anti-inflammatory effect of the compound.

Methodology:

  • A baseline measurement of the rat's paw volume is taken.

  • The compound is administered orally at various doses.

  • After a set time (e.g., 1 hour), a sub-plantar injection of carrageenan is given to induce inflammation.

  • Paw volume is measured at various time points post-carrageenan injection.

  • The percentage of inhibition of edema is calculated relative to a vehicle-treated control group.

The Broader Context: Propanoic Acid and Chloromethylphenyl Derivatives

Arylpropionic acid derivatives are a significant class of NSAIDs, with members like ibuprofen and ketoprofen being widely used.[10][11] These compounds generally exert their effects through COX inhibition.[10] The stereochemistry of these molecules is often crucial, with one enantiomer typically being more biologically active.[12]

The introduction of a chlorine atom into a biologically active molecule can significantly alter its properties, sometimes enhancing its efficacy.[13] While the specific impact of the chloromethyl group in this compound on biological activity is unstudied, it is a reactive moiety that could potentially interact with biological macromolecules.

Synthesis of Loxoprofen: A Potential Pathway for this compound

The synthesis of Loxoprofen often involves the alkylation of a cyclopentanone derivative with a phenylpropionic acid derivative containing a reactive group at the 4-position of the phenyl ring, such as a bromomethyl or chloromethyl group.[1]

Loxoprofen_Synthesis Starting_Materials Ethyl 2-(4-methylphenyl)propanoate (or similar precursor) Chloromethylation Chloromethylation Starting_Materials->Chloromethylation Intermediate This compound Chloromethylation->Intermediate Alkylation Alkylation Intermediate->Alkylation Coupled_Product Coupled Product Alkylation->Coupled_Product Cyclopentanone_Derivative Cyclopentanone Derivative Cyclopentanone_Derivative->Alkylation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Coupled_Product->Hydrolysis_Decarboxylation Loxoprofen Loxoprofen Hydrolysis_Decarboxylation->Loxoprofen

Conclusion

While there is a lack of direct biological activity data for this compound, its structural relationship to precursors of the potent NSAID Loxoprofen provides a strong basis for inferring its potential biological relevance. The primary value of this compound likely lies in its role as a synthetic intermediate in the development of anti-inflammatory and analgesic agents. Future research could focus on directly evaluating the biological activity of this compound and its derivatives to explore new therapeutic possibilities within the well-established class of arylpropionic acids. This guide serves as a foundational resource for researchers interested in the further exploration of this and related chemical entities.

References

An In-depth Technical Guide on Ethyl 2-[4-(chloromethyl)phenyl]propanoate as an Ibuprofen Impurity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ibuprofen, a widely used nonsteroidal anti-inflammatory drug (NSAID), undergoes rigorous quality control to ensure its safety and efficacy. A critical aspect of this control is the identification and management of impurities that may arise during its synthesis or degradation. This technical guide focuses on a potential impurity of significant concern: Ethyl 2-[4-(chloromethyl)phenyl]propanoate. Due to its chemical structure, specifically the presence of a benzylic chloride moiety, this compound is classified as a potential genotoxic impurity. Genotoxic impurities have the potential to damage DNA, leading to mutations and potentially cancer, even at very low levels. Therefore, their presence in active pharmaceutical ingredients (APIs) is strictly controlled by regulatory agencies.

This guide provides a comprehensive overview of this compound, including its chemical properties, potential formation pathways, analytical detection methodologies, and a thorough risk assessment based on its classification as a potential genotoxic impurity.

Chemical Profile and Properties

A clear understanding of the chemical properties of this compound is fundamental for its detection and control.

PropertyValueSource
Chemical Name This compoundPubChem
Synonyms 2-(4-CHLOROMETHYL-PHENYL)-PROPIONIC ACID ETHYL ESTER, 4-(Chloromethyl)-alpha-methyl-benzeneacetic Acid Ethyl EsterPubChem
Molecular Formula C12H15ClO2PubChem
Molecular Weight 226.70 g/mol PubChem
CAS Number 43153-03-3PubChem
Appearance Pale Yellow Liquid (Predicted)ChemicalBook
Boiling Point 303.8±22.0 °C (Predicted)ChemicalBook
Density 1.112±0.06 g/cm3 (Predicted)ChemicalBook
Solubility Soluble in Chloroform, Dichloromethane, Ethyl AcetateChemicalBook

Potential Formation Pathways

The formation of this compound as an impurity in ibuprofen is not a standard degradation product but could potentially arise from specific synthetic routes or the presence of certain reagents. A plausible pathway involves the esterification of a chlorinated precursor or the chlorination of an ibuprofen-related ester.

One potential, though less common, synthetic route to ibuprofen or related structures could involve a chloromethylation step. Friedel-Crafts type reactions are central to many ibuprofen synthesis pathways. If conditions promoting chloromethylation are present, the aromatic ring of a suitable precursor could be functionalized with a chloromethyl group. For instance, the reaction of an ethyl phenylpropanoate derivative with a chloromethylating agent in the presence of a Lewis acid could lead to the formation of this impurity.

A more likely scenario for its presence would be as a process-related impurity from a specific, non-standard synthesis of ibuprofen where a chloromethylated intermediate is used.

The following diagram illustrates a hypothetical synthesis pathway for this compound.

Synthesis_Pathway Ethyl_2-phenylpropanoate Ethyl 2-phenylpropanoate Reaction Friedel-Crafts Chloromethylation Ethyl_2-phenylpropanoate->Reaction Chloromethylating_Agent Chloromethylating Agent (e.g., HCHO, HCl, ZnCl2) Chloromethylating_Agent->Reaction Impurity This compound Reaction->Impurity

Hypothetical synthesis of the impurity.

Risk Assessment: A Potential Genotoxic Impurity

The primary concern with this compound stems from its structural alert for genotoxicity. The presence of a benzylic chloride functional group is a well-known structural feature associated with mutagenic and carcinogenic properties. Benzylic chlorides are alkylating agents that can react with nucleophilic sites in DNA, leading to genetic mutations.

Read-Across Toxicological Assessment

Studies have shown that benzyl chloride is a carcinogen in animal models and exhibits mutagenic activity.[1] It is classified as a substance with evidence of carcinogenic potential.[2][3] The structural similarity between benzyl chloride and the chloromethylphenyl moiety of the impurity provides a strong basis for classifying this compound as a potential genotoxic compound.

The following diagram illustrates the logic of the read-across assessment.

Read_Across_Logic cluster_source Source Compound cluster_target Target Impurity Benzyl_Chloride Benzyl Chloride Genotoxicity_Data Known Genotoxicity and Carcinogenicity Data Benzyl_Chloride->Genotoxicity_Data Structural_Similarity Structural Similarity (Benzylic Chloride Moiety) Benzyl_Chloride->Structural_Similarity Impurity This compound Predicted_Genotoxicity Predicted Potential Genotoxicity Impurity->Predicted_Genotoxicity Impurity->Structural_Similarity Structural_Similarity->Predicted_Genotoxicity

Read-across approach for genotoxicity assessment.
Regulatory Limits for Genotoxic Impurities

Given its classification as a potential genotoxic impurity, the acceptable limits for this compound in ibuprofen are governed by stringent regulatory guidelines, such as the ICH M7 guideline.[4] This guideline introduces the concept of the Threshold of Toxicological Concern (TTC), which is a level of exposure to a genotoxic impurity that is considered to pose a negligible lifetime cancer risk.

The generally accepted TTC for a genotoxic impurity is 1.5 µ g/day .[5][6] The permissible concentration of the impurity in the API can be calculated based on the maximum daily dose of the drug.

Calculation of Permitted Concentration:

Permitted Concentration (ppm) = (TTC (µ g/day )) / (Maximum Daily Dose of Drug ( g/day ))

For ibuprofen, the maximum daily dose is typically 2.4 g.

Permitted Concentration (ppm) = 1.5 µ g/day / 2.4 g/day = 0.625 ppm

This very low limit underscores the importance of highly sensitive analytical methods for the detection and quantification of this impurity.

Experimental Protocols

Hypothetical Synthesis of this compound

This protocol describes a plausible laboratory-scale synthesis based on established chemical transformations.

Reaction: Friedel-Crafts chloromethylation of ethyl 2-phenylpropanoate.

Materials:

  • Ethyl 2-phenylpropanoate

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl2)

  • Concentrated Hydrochloric Acid (HCl)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve ethyl 2-phenylpropanoate (1 equivalent) in anhydrous DCM.

  • Add paraformaldehyde (1.2 equivalents) and anhydrous zinc chloride (0.5 equivalents) to the solution.

  • Cool the mixture in an ice bath and slowly bubble dry HCl gas through the stirred suspension for 1-2 hours.

  • After the addition of HCl, allow the reaction mixture to warm to room temperature and then reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a beaker containing crushed ice.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield pure this compound.

Analytical Method for Detection and Quantification

A highly sensitive and specific analytical method is required to detect this impurity at the low levels mandated by regulatory guidelines. A combination of High-Performance Liquid Chromatography (HPLC) with UV detection or, for higher sensitivity and confirmation, Mass Spectrometry (MS) is recommended.

5.2.1. HPLC-UV Method

This method is suitable for routine quality control.

ParameterCondition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A: 0.1% Phosphoric acid in water; B: Acetonitrile (Gradient elution)
Gradient Program Time (min)
0
20
25
26
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL

5.2.2. GC-MS Method for Confirmation

For unambiguous identification and quantification at trace levels, a Gas Chromatography-Mass Spectrometry (GC-MS) method is recommended.

ParameterCondition
Column Capillary column suitable for semi-volatile compounds (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm)
Carrier Gas Helium at a constant flow rate of 1.2 mL/min
Oven Program Initial temperature 100 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min
Injector Temperature 250 °C
Injection Mode Splitless
MS Ion Source Temp 230 °C
MS Quad Temp 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

The following workflow diagram outlines the analytical process for impurity detection.

Analytical_Workflow Sample Ibuprofen API or Formulation Sample Preparation Sample Preparation (Dissolution and Dilution) Sample->Preparation HPLC_Screening HPLC-UV Screening Preparation->HPLC_Screening Detection Peak Detected at Expected Retention Time? HPLC_Screening->Detection Quantification Quantification against Reference Standard Detection->Quantification Yes Report Report Result Detection->Report No GCMS_Confirmation GC-MS Confirmation Quantification->GCMS_Confirmation Identification Mass Spectrum Comparison GCMS_Confirmation->Identification Identification->Report

Workflow for the analysis of the impurity.

Conclusion

This compound is a potential process-related impurity in the synthesis of ibuprofen that warrants significant attention due to its structural alert for genotoxicity. The presence of the benzylic chloride moiety necessitates its classification as a potential genotoxic impurity, and therefore, its levels in the final drug substance must be controlled to be as low as reasonably practicable (ALARP) and not to exceed the Threshold of Toxicological Concern of 1.5 µ g/day .

This technical guide has provided a comprehensive overview of the chemical properties, potential formation pathways, and a robust risk assessment strategy for this impurity. The detailed hypothetical synthesis and analytical protocols offer a practical framework for its management. For pharmaceutical manufacturers, a thorough understanding of the potential for the formation of such impurities and the implementation of highly sensitive analytical controls are paramount to ensuring the safety and quality of ibuprofen products. Continuous vigilance and adherence to regulatory guidelines are essential in mitigating the risks associated with genotoxic impurities.

References

Spectroscopic Profile of Ethyl 2-[4-(chloromethyl)phenyl]propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 2-[4-(chloromethyl)phenyl]propanoate, a key intermediate in pharmaceutical synthesis. This document details predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside generalized experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.3d2HAr-H
~7.2d2HAr-H
~4.6s2H-CH₂Cl
~4.1q2H-OCH₂CH₃
~3.6q1HAr-CH(CH₃)-
~1.5d3HAr-CH(CH₃)-
~1.2t3H-OCH₂CH₃
Table 2: Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~174C =O
~140Ar-C
~137Ar-C
~129Ar-C H
~128Ar-C H
~61-OC H₂CH₃
~46-C H₂Cl
~45Ar-C H(CH₃)-
~18Ar-CH(C H₃)-
~14-OCH₂C H₃
Table 3: Predicted IR Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
~3100-3000MediumAromatic C-H Stretch
~2980-2850MediumAliphatic C-H Stretch
~1735StrongC=O (Ester) Stretch
~1600, ~1500Medium-WeakAromatic C=C Stretch
~1250-1000StrongC-O (Ester) Stretch
~850-800Strongp-Substituted Benzene C-H Bend
~700-600MediumC-Cl Stretch
Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)
m/zRelative Intensity (%)Assignment
22833[M+2]⁺ (with ³⁷Cl)
226100[M]⁺ (with ³⁵Cl)
181Moderate[M - OCH₂CH₃]⁺
153Moderate[M - COOCH₂CH₃]⁺
125High[M - CH(CH₃)COOCH₂CH₃]⁺ (Benzylic cation)
91ModerateTropylium ion

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The solvent should contain a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer.[1] For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled pulse sequence is typically used.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. Phase the resulting spectrum and calibrate the chemical shift scale using the TMS signal. Integrate the peaks in the ¹H NMR spectrum.

Infrared (IR) Spectroscopy
  • Sample Preparation (KBr Pellet): Grind a small amount (1-2 mg) of the solid sample with approximately 100 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a thin, transparent pellet using a hydraulic press.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer. Record the spectrum, typically in the range of 4000-400 cm⁻¹.[2]

  • Data Processing: The resulting interferogram is Fourier-transformed to produce the infrared spectrum.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or by injection into a gas chromatograph (GC-MS).

  • Ionization: Use electron ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.[3]

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The abundance of each ion is measured by a detector to generate the mass spectrum. The presence of a chlorine atom is confirmed by the characteristic M+ and M+2 isotopic peaks with an approximate 3:1 intensity ratio.[4][5]

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic identification of this compound.

Spectroscopic_Identification_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Information cluster_Conclusion Conclusion NMR NMR Spectroscopy (¹H and ¹³C) NMR_Info Proton & Carbon Environment Connectivity NMR->NMR_Info IR IR Spectroscopy IR_Info Functional Groups (Ester, Aromatic, C-Cl) IR->IR_Info MS Mass Spectrometry MS_Info Molecular Weight Elemental Composition (Cl) MS->MS_Info Structure Structure Elucidation of This compound NMR_Info->Structure IR_Info->Structure MS_Info->Structure

Caption: Workflow for Spectroscopic Identification.

References

Commercial Landscape and Synthetic Pathways of Ethyl 2-[4-(chloromethyl)phenyl]propanoate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a key chemical intermediate, primarily recognized for its role in the synthesis of Loxoprofen, a potent non-steroidal anti-inflammatory drug (NSAID).[1] This guide provides an in-depth overview of the commercial suppliers, synthetic methodologies, and available technical data for this compound, aimed at professionals in pharmaceutical research and development.

Commercial Availability

A number of chemical suppliers offer this compound, catering to research and bulk manufacturing needs. While a comprehensive, real-time catalog is dynamic, prominent suppliers include:

  • ChemicalBook: Lists the compound with its basic properties and a range of suppliers.[2]

  • PubChem: Provides a summary of the compound's properties, identifiers, and a list of chemical vendors.[3]

  • BLDpharm: Offers the compound with specifications such as CAS number, molecular weight, and storage conditions.

  • Alchem Pharmtech

  • Career Henan Chemical Co. [2]

  • Wuhan Boyuan Import & Export Co., LTD. [2]

It is crucial for researchers to request a Certificate of Analysis (CoA) from their chosen supplier to obtain precise quantitative data regarding purity, impurity profiles, and analytical methods used for quality control.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueSource
CAS Number 43153-03-3[2][3]
Molecular Formula C₁₂H₁₅ClO₂[2][3]
Molecular Weight 226.70 g/mol [2][3]
Boiling Point (Predicted) 303.8 ± 22.0 °C[2]
Density (Predicted) 1.112 ± 0.06 g/cm³[2]
Solubility Chloroform, Dichloromethane, Ethyl Acetate[2]

Synthetic Methodologies

The synthesis of this compound is principally documented in patent literature detailing the production of Loxoprofen. The primary synthetic routes involve the chloromethylation of a phenylpropanoate precursor.

Key Synthetic Approaches:
  • Blanc Chloromethylation of Ethyl Phenylpropionate: This method is described in Chinese patent CN104710309A. It involves the reaction of ethyl phenylpropionate with a chloromethylating agent, such as a mixture of formaldehyde and hydrogen chloride, often in the presence of a Lewis acid catalyst.[4]

  • Synthesis from 2-Phenylpropionic Acid: Another approach starts with 2-phenylpropionic acid. This method, outlined in patent literature, involves the esterification of the carboxylic acid to the corresponding ethyl ester, followed by a chloromethylation step on the aromatic ring.

Experimental Protocol: Blanc Chloromethylation (Illustrative)

The following is a generalized protocol based on the principles of the Blanc chloromethylation reaction, as suggested by patent literature. Note: This is an illustrative example and requires optimization for specific laboratory conditions.

Materials:

  • Ethyl 2-phenylpropanoate

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (or another suitable Lewis acid)

  • Hydrogen Chloride gas or concentrated Hydrochloric Acid

  • Anhydrous solvent (e.g., Dichloromethane)

  • Sodium Bicarbonate solution

  • Brine

  • Anhydrous Sodium Sulfate

  • Ethyl Acetate

  • Hexane

Procedure:

  • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve Ethyl 2-phenylpropanoate and paraformaldehyde in the anhydrous solvent.

  • Add the Lewis acid catalyst (e.g., anhydrous Zinc Chloride) to the mixture.

  • Bubble dry Hydrogen Chloride gas through the stirred mixture at a controlled temperature (e.g., 0-5 °C). Alternatively, concentrated hydrochloric acid can be added cautiously.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by carefully pouring the mixture over ice.

  • Separate the organic layer and wash it sequentially with water, a saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield pure this compound.

Purification and Analysis:

The purity of the final product is typically assessed using techniques such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). Structural confirmation is achieved through spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Biological Context: Role as a Loxoprofen Intermediate

This compound is a precursor to the NSAID Loxoprofen.[1] Loxoprofen itself is a prodrug that is metabolized in the body to its active trans-alcohol form. This active metabolite exerts its anti-inflammatory, analgesic, and antipyretic effects by non-selectively inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[5][6][7]

The COX Signaling Pathway

The inhibition of COX enzymes is central to the therapeutic action of Loxoprofen and, by extension, highlights the importance of its synthetic intermediates.

COX_Pathway Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes COX1->Prostaglandins_Thromboxanes COX2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxanes->Inflammation_Pain GI_Protection_Platelet_Function GI Protection, Platelet Function Prostaglandins_Thromboxanes->GI_Protection_Platelet_Function Loxoprofen_Active Loxoprofen (Active Metabolite) Loxoprofen_Active->COX1 Inhibition Loxoprofen_Active->COX2 Inhibition

Caption: The Cyclooxygenase (COX) signaling pathway and the inhibitory action of the active metabolite of Loxoprofen.

Currently, there is no publicly available information to suggest that this compound itself has significant biological activity or directly interacts with specific signaling pathways. Its primary role is that of a chemical building block in the synthesis of the pharmacologically active Loxoprofen.

Synthetic Workflow

The overall process from starting materials to the final drug product, Loxoprofen, involves a multi-step synthesis where this compound is a key intermediate.

Synthesis_Workflow Start Ethyl Phenylpropanoate Chloromethylation Blanc Chloromethylation Start->Chloromethylation Intermediate This compound Chloromethylation->Intermediate Further_Reactions Further Synthetic Steps (e.g., Condensation, Hydrolysis) Intermediate->Further_Reactions Loxoprofen Loxoprofen Further_Reactions->Loxoprofen

Caption: A simplified workflow for the synthesis of Loxoprofen, highlighting the role of this compound.

Conclusion

This compound is a commercially available and crucial intermediate in the synthesis of Loxoprofen. While detailed, publicly accessible experimental protocols and comprehensive analytical data from suppliers can be limited, the patent literature provides a solid foundation for its synthetic routes. For researchers and drug development professionals, a thorough evaluation of suppliers and in-house analytical validation are essential steps in procuring and utilizing this compound for the development of new anti-inflammatory therapeutics. Further research into the potential biological activities of this and other Loxoprofen intermediates could also be a valuable area of investigation.

References

An In-depth Technical Guide to the Safety Data Sheet of Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety information for Ethyl 2-[4-(chloromethyl)phenyl]propanoate, a chemical intermediate used in various research and development applications. The following sections detail the compound's identification, hazard classifications, physical and chemical properties, and safety handling procedures, compiled from available Safety Data Sheets (SDS).

Chemical Identification and Physical Properties

This compound is identified by the CAS number 43153-03-3.[1][2] It is also known by other names such as 2-(4-chloromethyl-phenyl)-propionic acid ethyl ester and 4-(Chloromethyl)-α-methyl-benzeneacetic Acid Ethyl Ester.[1] The fundamental chemical and physical properties are summarized in the table below.

PropertyValueSource
CAS Number 43153-03-3[1][2]
Molecular Formula C12H15ClO2[1][2]
Molecular Weight 226.7 g/mol [1]
Appearance Pale Yellow LiquidChemicalBook
Boiling Point 303.8±22.0 °C (Predicted)ChemicalBook
Density 1.112±0.06 g/cm3 (Predicted)ChemicalBook
Solubility Chloroform, Dichloromethane, Ethyl AcetateChemicalBook

Hazard Identification and GHS Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this substance is classified with several hazards. The specific GHS classification, however, is not consistently reported across all sources, with some indicating "no data available".[2] The GHS framework categorizes hazards to ensure safe handling and to communicate risks effectively.

Below is a diagram illustrating the general logic of GHS hazard classification.

GHS_Classification_Logic cluster_data Data Collection cluster_evaluation Hazard Evaluation cluster_communication Hazard Communication Physical_Chemical_Data Physical-Chemical Properties Hazard_Classes Hazard Classes (e.g., Flammability, Toxicity) Physical_Chemical_Data->Hazard_Classes informs Toxicological_Data Toxicological Data Toxicological_Data->Hazard_Classes informs Ecological_Data Ecological Data Ecological_Data->Hazard_Classes informs Classification_Criteria GHS Classification Criteria Hazard_Classes->Classification_Criteria compared against Hazard_Pictograms Pictograms Classification_Criteria->Hazard_Pictograms Signal_Words Signal Words (e.g., Danger, Warning) Classification_Criteria->Signal_Words Hazard_Statements Hazard Statements (H-phrases) Classification_Criteria->Hazard_Statements Precautionary_Statements Precautionary Statements (P-phrases) Classification_Criteria->Precautionary_Statements SDS Safety Data Sheet (SDS) Hazard_Pictograms->SDS Signal_Words->SDS Hazard_Statements->SDS Precautionary_Statements->SDS

GHS Hazard Classification Workflow

Toxicological and Ecological Information

Toxicological EndpointValueSource
Acute Toxicity (Oral) No data available
Acute Toxicity (Dermal) No data available
Acute Toxicity (Inhalation) No data available
Skin Corrosion/Irritation No data available
Serious Eye Damage/Irritation No data available
Respiratory or Skin Sensitization No data available
Germ Cell Mutagenicity No data available
Carcinogenicity No data available
Reproductive Toxicity No data available
Specific Target Organ Toxicity (Single Exposure) No data available
Specific Target Organ Toxicity (Repeated Exposure) No data available
Aspiration Hazard No data available
Ecological EndpointValueSource
Toxicity to Fish no data available[1]
Toxicity to Daphnia and other aquatic invertebrates no data available[1]
Toxicity to Algae no data available[1]
Persistence and Degradability no data available[1]
Bioaccumulative Potential no data available[1]
Mobility in Soil no data available[1]

Safe Handling and Storage

Proper handling and storage are crucial to minimize exposure and ensure safety. The following are general recommendations based on available SDS information.

Handling:

  • Avoid contact with skin and eyes.[1]

  • Avoid the formation of dust and aerosols.[1]

  • Use in a well-ventilated place.[2]

  • Wear suitable protective clothing.[2]

  • Use non-sparking tools.[2]

  • Prevent fire caused by electrostatic discharge steam.[2]

Storage:

  • Store in a cool place.[1]

  • Keep the container tightly closed in a dry and well-ventilated place.[1]

First-Aid Measures

In case of exposure, immediate and appropriate first-aid is essential. The following diagram outlines the recommended first-aid procedures.

First_Aid_Measures cluster_routes Routes of Exposure cluster_actions First-Aid Actions Exposure Exposure Event Inhalation Inhalation Exposure->Inhalation Skin_Contact Skin Contact Exposure->Skin_Contact Eye_Contact Eye Contact Exposure->Eye_Contact Ingestion Ingestion Exposure->Ingestion Move_to_Fresh_Air Move to fresh air. If not breathing, give artificial respiration. Inhalation->Move_to_Fresh_Air Wash_with_Soap_Water Wash off with soap and plenty of water. Skin_Contact->Wash_with_Soap_Water Rinse_with_Water Rinse thoroughly with plenty of water for at least 15 minutes. Eye_Contact->Rinse_with_Water Rinse_Mouth Rinse mouth with water. Never give anything by mouth to an unconscious person. Ingestion->Rinse_Mouth Consult_Physician Consult a Physician Move_to_Fresh_Air->Consult_Physician Wash_with_Soap_Water->Consult_Physician Rinse_with_Water->Consult_Physician Rinse_Mouth->Consult_Physician

First-Aid Procedures for Exposure

Accidental Release Measures

In the event of a spill or accidental release, the following measures should be taken to contain and clean up the material safely.

  • Personal Precautions: Avoid dust formation and breathing vapors, mist, or gas.[2] Ensure adequate ventilation and use personal protective equipment.[2]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so.[2] Do not let the chemical enter drains.[2]

  • Methods for Containment and Cleaning Up: Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[2]

The following workflow illustrates the general procedure for handling an accidental release.

Accidental_Release_Workflow Spill_Occurs Accidental Release Occurs Assess_Situation Assess the Situation (Size and Nature of Spill) Spill_Occurs->Assess_Situation Ensure_Safety Ensure Personal Safety Assess_Situation->Ensure_Safety Identify Hazards Contain_Spill Contain the Spill Ensure_Safety->Contain_Spill Wear appropriate PPE Ensure ventilation Clean_Up Clean Up and Decontaminate Contain_Spill->Clean_Up Prevent spreading Dispose_Waste Dispose of Waste Properly Clean_Up->Dispose_Waste Follow regulations

General Workflow for Accidental Release

Experimental Protocols

Detailed experimental protocols for the derivation of the safety data presented in the SDS are not publicly available. Safety data, such as toxicological and ecotoxicological information, are typically generated through standardized testing methodologies prescribed by regulatory bodies like the OECD (Organisation for Economic Co-operation and Development). These protocols are highly detailed and specific to the endpoint being measured. For researchers requiring this level of detail, it is recommended to consult specialized toxicological databases or conduct independent testing following established guidelines.

Disclaimer

This document is intended for informational purposes only and is based on publicly available Safety Data Sheet information. It is not a substitute for a formal risk assessment and the user's own judgment. Always refer to the most current and complete Safety Data Sheet provided by the supplier before handling this chemical.

References

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development. Its structure, incorporating a reactive benzylic chloride and an ethyl propanoate moiety, makes it an ideal scaffold for the synthesis of a diverse range of derivatives. The benzylic chloride is susceptible to nucleophilic substitution, allowing for the introduction of various functional groups, while the ester group can be further modified, for example, through hydrolysis and amide coupling. This document provides detailed protocols for the nucleophilic substitution on this compound with a selection of common nucleophiles, including azides, cyanides, amines, and thiols. The benzylic position of this substrate is activated towards S(_N)2 reactions, a characteristic that is enhanced by the use of polar aprotic solvents which stabilize the transition state.

General Reaction Scheme

The fundamental transformation discussed in these protocols involves the displacement of the chloride ion from the benzylic carbon of this compound by a nucleophile (Nu:⁻).

Caption: General S(_{N})2 reaction pathway for this compound.

Experimental Protocols

The following protocols outline the general procedures for the nucleophilic substitution on this compound with various nucleophiles. Researchers should note that reaction times and temperatures may require optimization for specific substrates and desired yields.

Protocol 1: Azide Substitution

This protocol describes the synthesis of Ethyl 2-[4-(azidomethyl)phenyl]propanoate.

Materials:

  • This compound

  • Sodium azide (NaN₃)

  • Dimethylformamide (DMF)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous DMF.

  • Add sodium azide (1.5 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, pour the reaction mixture into deionized water and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 30 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Cyanide Substitution

This protocol details the synthesis of Ethyl 2-[4-(cyanomethyl)phenyl]propanoate.

Materials:

  • This compound

  • Potassium cyanide (KCN)

  • Ethanol

  • Deionized water

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Reflux condenser

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add a solution of potassium cyanide (1.2 eq) in a minimal amount of water. The use of ethanol as a co-solvent is crucial as cyanide salts are soluble in water while the organic substrate is not.[1]

  • Heat the reaction mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

  • After cooling to room temperature, remove the ethanol under reduced pressure.

  • Add deionized water to the residue and extract with dichloromethane (3 x 40 mL).

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the product.

  • Further purification can be achieved by column chromatography.

Protocol 3: Amine Substitution (using Morpholine as an example)

This protocol describes the synthesis of Ethyl 2-[4-(morpholinomethyl)phenyl]propanoate.

Materials:

  • This compound

  • Morpholine

  • Triethylamine (TEA)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Deionized water

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve this compound (1.0 eq) in dichloromethane.

  • Add morpholine (1.2 eq) followed by triethylamine (1.5 eq) to the solution at room temperature.

  • Stir the mixture for 6-12 hours. Monitor the reaction by TLC.

  • Wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with deionized water (2 x 30 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the residue by flash chromatography to obtain the desired product.

Protocol 4: Thiol Substitution (using Benzyl mercaptan as an example)

This protocol outlines the synthesis of Ethyl 2-[4-((benzylthio)methyl)phenyl]propanoate.

Materials:

  • This compound

  • Benzyl mercaptan

  • Sodium hydroxide (NaOH)

  • Methanol

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, prepare a solution of sodium thiomethoxide by dissolving sodium hydroxide (1.1 eq) in methanol, followed by the dropwise addition of benzyl mercaptan (1.1 eq) at 0 °C.

  • To this solution, add this compound (1.0 eq) dissolved in a minimal amount of methanol.

  • Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by TLC.

  • Remove the methanol under reduced pressure.

  • Add deionized water to the residue and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to give the crude product.

  • Purify by column chromatography if necessary.

Data Presentation

The following table summarizes the typical reaction conditions and expected yields for the nucleophilic substitution reactions on this compound. The yields are estimates based on reactions with structurally similar benzylic chlorides and may vary.

NucleophileReagentSolventTemperature (°C)Time (h)Estimated Yield (%)
AzideSodium AzideDMF2512-2470-90
CyanidePotassium CyanideEthanol/WaterReflux4-865-85
Amine (Morpholine)Morpholine/TEADCM256-1275-95
Thiol (Benzyl mercaptan)Benzyl mercaptan/NaOHMethanol254-880-95

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis, workup, and purification of the substituted products.

Experimental_Workflow Start Start Reaction Nucleophilic Substitution Reaction (Substrate + Nucleophile + Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC) Reaction->Monitoring Workup Aqueous Workup (Quenching & Extraction) Monitoring->Workup Reaction Complete Drying Drying of Organic Layer (e.g., MgSO₄, Na₂SO₄) Workup->Drying Concentration Solvent Removal (Rotary Evaporation) Drying->Concentration Purification Purification (Column Chromatography) Concentration->Purification Crude Product Analysis Product Characterization (NMR, MS, etc.) Purification->Analysis End Pure Product Analysis->End

Caption: A generalized workflow for the synthesis and purification of derivatives.

References

Application Notes and Protocols: Ethyl 2-[4-(chloromethyl)phenyl]propanoate in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of Ethyl 2-[4-(chloromethyl)phenyl]propanoate as a key intermediate in the synthesis of pharmaceuticals, with a primary focus on the production of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen.

Introduction

This compound is a crucial building block in organic synthesis, particularly in the pharmaceutical industry. Its bifunctional nature, possessing both an ester and a reactive chloromethyl group, allows for sequential chemical modifications, making it an ideal starting material for the synthesis of complex molecules. The primary application of this intermediate is in the synthesis of Loxoprofen, a widely used NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, thereby reducing pain and inflammation.

Key Applications

The principal application of this compound is as a precursor in the multi-step synthesis of Loxoprofen. This process typically involves two key transformations:

  • Blanc Chloromethylation: The synthesis of the intermediate itself is commonly achieved through the Blanc chloromethylation of ethyl 2-phenylpropanoate. This electrophilic aromatic substitution introduces the reactive chloromethyl group onto the phenyl ring.

  • Condensation and Subsequent Reactions: The chloromethyl group serves as a handle for subsequent alkylation reactions. In Loxoprofen synthesis, it is reacted with a cyclopentanone derivative. This is followed by hydrolysis of the ester and decarboxylation to yield the final Loxoprofen molecule.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of Loxoprofen, starting from the formation of this compound. The data has been compiled from various sources to provide a comparative overview.

Table 1: Synthesis of Loxoprofen Intermediates and Final Product

StepReactionKey ReagentsTypical Yield (%)Purity (HPLC, %)Reference
1Blanc ChloromethylationEthyl 2-phenylpropanoate, Paraformaldehyde, HCl, ZnCl₂81-90>95[1]
2CondensationThis compound, 2-OxocyclopentanecarboxylateNot specifiedNot specified
3Hydrolysis and DecarboxylationIntermediate from Step 2, HBr, Acetic AcidNot specifiedNot specified[2]
4Salt FormationLoxoprofen Acid, Sodium Hydroxide82-85.5>98[3]

Table 2: HPLC Analysis Parameters for Loxoprofen

ParameterCondition
ColumnC18 (250 x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile : 0.01 M NaH₂PO₄ buffer (55:45), pH 6.5
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Linearity Range0.1 - 10 µg/mL (R² = 0.999)
Lower Limit of Quantification0.1 µg/mL

Experimental Protocols

The following are detailed methodologies for the key experiments in the synthesis of Loxoprofen using this compound.

Protocol 1: Synthesis of this compound (Blanc Chloromethylation)

Objective: To synthesize this compound via the Blanc chloromethylation of ethyl 2-phenylpropanoate.

Materials:

  • Ethyl 2-phenylpropanoate

  • Paraformaldehyde

  • Zinc Chloride (ZnCl₂)

  • Hydrochloric Acid (HCl, gas or concentrated)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware

Procedure:

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet, and a condenser, add ethyl 2-phenylpropanoate and paraformaldehyde in dichloromethane.

  • Add a catalytic amount of zinc chloride to the mixture.

  • Under vigorous stirring, bubble hydrogen chloride gas through the mixture at room temperature or gently heat to 60°C. Alternatively, use concentrated hydrochloric acid.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and dichloromethane.

  • Separate the organic layer and wash it sequentially with water and saturated sodium bicarbonate solution until the effervescence ceases.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Protocol 2: Synthesis of Loxoprofen from this compound

Objective: To synthesize Loxoprofen through the condensation of this compound with a cyclopentanone derivative, followed by hydrolysis and decarboxylation.

Materials:

  • This compound

  • Sodium 2-oxocyclopentanecarboxylate (or similar enolate precursor)

  • N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

  • Hydrobromic acid (47% aqueous solution)

  • Glacial acetic acid

  • Ethyl acetate

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Sodium hydroxide

  • Ethanol

  • Diethyl ether

Procedure:

Step A: Condensation

  • In a dry reaction flask, dissolve sodium 2-oxocyclopentanecarboxylate in an anhydrous aprotic solvent such as DMF.

  • To this solution, add this compound dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

  • Pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solvent to obtain the crude condensation product, 2-[4-(1-ethoxycarbonyl-2-oxo-cyclopentylmethyl)phenyl]propionic acid ethyl ester.

Step B: Hydrolysis and Decarboxylation

  • To the crude product from Step A, add a mixture of 47% aqueous hydrobromic acid and glacial acetic acid.[2]

  • Heat the mixture to reflux for 5-15 hours.[2]

  • After cooling, add water to the reaction mixture and extract with ethyl acetate.

  • Wash the organic phase with saturated brine, dry over anhydrous sodium sulfate, and concentrate to yield crude Loxoprofen acid.

Step C: Salt Formation (Loxoprofen Sodium)

  • Dissolve the crude Loxoprofen acid in ethanol.

  • At room temperature, add a 20% aqueous solution of sodium hydroxide dropwise until the pH is between 7 and 8.[3]

  • Stir the mixture for 3 hours at room temperature, during which time a precipitate will form.[3]

  • Collect the crude product by filtration.

  • Recrystallize the crude product from an ethanol-ether mixture to obtain pure Loxoprofen sodium.[3]

Visualizations

The following diagrams illustrate the key processes involved in the synthesis and mechanism of action of Loxoprofen.

Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediate Synthesis cluster_product Key Intermediate cluster_final_synthesis Loxoprofen Synthesis cluster_final_product Final Product Ethyl 2-phenylpropanoate Ethyl 2-phenylpropanoate Blanc_Chloromethylation Blanc Chloromethylation Ethyl 2-phenylpropanoate->Blanc_Chloromethylation Paraformaldehyde Paraformaldehyde Paraformaldehyde->Blanc_Chloromethylation HCl HCl HCl->Blanc_Chloromethylation ZnCl2 ZnCl2 ZnCl2->Blanc_Chloromethylation Intermediate This compound Blanc_Chloromethylation->Intermediate Condensation Condensation with Cyclopentanone Derivative Intermediate->Condensation Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation Condensation->Hydrolysis_Decarboxylation Salt_Formation Salt Formation Hydrolysis_Decarboxylation->Salt_Formation Loxoprofen Loxoprofen Sodium Salt_Formation->Loxoprofen

Caption: Synthetic workflow for Loxoprofen production.

Loxoprofen_Mechanism cluster_membrane Cell Membrane cluster_pathway Cyclooxygenase (COX) Pathway cluster_effects Physiological Effects Arachidonic_Acid Arachidonic Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Thromboxane Prostaglandins & Thromboxane COX1->Prostaglandins_Thromboxane COX2->Prostaglandins_Thromboxane Inflammation_Pain Inflammation, Pain, Fever Prostaglandins_Thromboxane->Inflammation_Pain Gastric_Protection Gastric Mucosal Protection, Platelet Aggregation Prostaglandins_Thromboxane->Gastric_Protection Loxoprofen_Metabolite Loxoprofen (Active Metabolite) Loxoprofen_Metabolite->COX1 Inhibition Loxoprofen_Metabolite->COX2 Inhibition

Caption: Mechanism of action of Loxoprofen.

References

Application Notes and Protocols: Ethyl 2-[4-(chloromethyl)phenyl]propanoate in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a versatile bifunctional building block in organic synthesis, primarily recognized for its role as a key intermediate in the preparation of various pharmaceuticals. Its structure incorporates a reactive benzylic chloride and an ester moiety, allowing for sequential or tandem reactions to construct complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound, with a particular focus on its application in the synthesis of the non-steroidal anti-inflammatory drug (NSAID), Loxoprofen.

Chemical Properties and Applications

This compound serves as a crucial precursor in nucleophilic substitution and cross-coupling reactions. The chloromethyl group is susceptible to displacement by a wide range of nucleophiles, including carbanions, amines, and alkoxides, enabling the introduction of diverse functional groups at the benzylic position. The ethyl propanoate group, on the other hand, can be readily hydrolyzed to the corresponding carboxylic acid, a common functional group in many biologically active molecules.

The primary application of this building block is in the synthesis of profen-class NSAIDs. The general synthetic strategy involves the alkylation of a suitable enolate with this compound, followed by hydrolysis of the ester to yield the final active pharmaceutical ingredient.

Synthesis of Loxoprofen: A Case Study

Loxoprofen is a widely used NSAID that functions by inhibiting cyclooxygenase (COX) enzymes, which are responsible for the biosynthesis of prostaglandins involved in inflammation and pain. The synthesis of Loxoprofen provides an excellent example of the utility of this compound.

Overall Synthetic Scheme

The synthesis of Loxoprofen from this compound generally proceeds in two key steps:

  • Alkylation: Reaction of this compound with the enolate of ethyl 2-oxocyclopentanecarboxylate.

  • Hydrolysis and Decarboxylation: Acid-catalyzed hydrolysis of the resulting diester followed by decarboxylation to yield Loxoprofen.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Molecular FormulaC₁₂H₁₅ClO₂[1]
Molecular Weight226.70 g/mol [1]
CAS Number43153-03-3[1]
AppearanceNot specified in retrieved data
Boiling PointNot specified in retrieved data
Melting PointNot specified in retrieved data
SolubilityNot specified in retrieved data
Table 2: Summary of a Representative Synthesis of Loxoprofen
StepReactionKey Reagents and ConditionsProductYieldPurityReference
1AlkylationEthyl 2-oxocyclopentanecarboxylate, KOH, DMF, heatEthyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionateNot specifiedNot specified[2][3]
2Hydrolysis & Decarboxylation47% HBr, dioxane, reflux2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid (Loxoprofen)58% (overall)99.7% (HPLC)[4]
3Salt Formation (Optional)Loxoprofen, Sodium Hydroxide, MethanolLoxoprofen Sodium Dihydrate95%99.1% (HPLC)[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

A detailed experimental protocol for the synthesis of the title compound is described in a patent, which involves the chloromethylation of a substituted benzene ring. This method is highlighted for its operational simplicity and high yield while avoiding the use of hazardous reagents like chloromethyl ether or stannic chloride.[3]

Materials:

  • Ethyl 2-phenylpropanoate

  • Paraformaldehyde

  • Hydrogen chloride (gas)

  • Anhydrous zinc chloride (catalyst)

  • Solvent (e.g., Dichloromethane)

Procedure:

  • Dissolve Ethyl 2-phenylpropanoate and paraformaldehyde in the solvent in a reaction vessel equipped with a gas inlet and a stirrer.

  • Add a catalytic amount of anhydrous zinc chloride to the mixture.

  • Bubble hydrogen chloride gas through the stirred reaction mixture at a controlled temperature (typically between 0-10 °C).

  • Monitor the reaction progress by TLC or GC.

  • Upon completion, quench the reaction by pouring the mixture into ice-water.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure this compound.

Protocol 2: Synthesis of Loxoprofen

This protocol details the alkylation of ethyl 2-oxocyclopentanecarboxylate with this compound, followed by hydrolysis and decarboxylation.[2][3][4]

Step 1: Synthesis of Ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate

Materials:

  • This compound

  • Ethyl 2-oxocyclopentanecarboxylate[2]

  • Potassium hydroxide (KOH)

  • Dimethylformamide (DMF)

Procedure:

  • In a round-bottom flask, dissolve ethyl 2-oxocyclopentanecarboxylate and potassium hydroxide in DMF.

  • Heat the mixture to an elevated temperature (e.g., 80-100 °C).[2]

  • Add this compound dropwise to the reaction mixture.

  • Maintain the reaction at the elevated temperature and monitor its progress by TLC.

  • After completion, cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to obtain the crude diester. This intermediate is often used in the next step without further purification.

Step 2: Synthesis of 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid (Loxoprofen)

Materials:

  • Crude Ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate

  • 47% Hydrobromic acid (HBr)

  • Dioxane

Procedure:

  • To the crude diester from the previous step, add a mixture of 47% hydrobromic acid and dioxane.[2][3]

  • Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and pour it into a mixture of ice and water.

  • Extract the product with an organic solvent like ethyl acetate.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield crude Loxoprofen.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to afford pure 2-[4-[(2-oxocyclopentyl)methyl]phenyl]propanoic acid.[4]

Visualizations

Signaling Pathway Diagram

COX_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_prostanoids Prostanoids cluster_effects Physiological Effects Membrane_Lipids Membrane Phospholipids PLA2 Phospholipase A2 Membrane_Lipids->PLA2 Stimuli (e.g., injury) Arachidonic_Acid Arachidonic Acid PLA2->Arachidonic_Acid releases COX1 COX-1 (constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (inducible) Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 COX1->PGH2 COX2->PGH2 PGE2 PGE2 PGH2->PGE2 PGI2 PGI2 PGH2->PGI2 TXA2 TXA2 PGH2->TXA2 PGD2 PGD2 PGH2->PGD2 PGF2a PGF2α PGH2->PGF2a Inflammation Inflammation PGE2->Inflammation Pain Pain PGE2->Pain Fever Fever PGE2->Fever Platelet_Aggregation Platelet Aggregation TXA2->Platelet_Aggregation Loxoprofen Loxoprofen (NSAID) Loxoprofen->COX1 inhibits Loxoprofen->COX2 inhibits

Caption: Cyclooxygenase (COX) signaling pathway and the inhibitory action of Loxoprofen.

Experimental Workflow Diagram

Synthesis_Workflow start Start Materials: This compound Ethyl 2-oxocyclopentanecarboxylate alkylation Step 1: Alkylation (KOH, DMF) start->alkylation intermediate Intermediate: Ethyl 2-[4-(1-ethoxycarbonyl-2-oxocyclopentan-1-ylmethyl)phenyl]propionate alkylation->intermediate hydrolysis_decarboxylation Step 2: Hydrolysis & Decarboxylation (HBr, Dioxane) intermediate->hydrolysis_decarboxylation crude_product Crude Loxoprofen hydrolysis_decarboxylation->crude_product purification Purification (Recrystallization) crude_product->purification final_product Final Product: Loxoprofen purification->final_product

Caption: Workflow for the synthesis of Loxoprofen.

Logical Relationship Diagram

Logical_Relationship cluster_starting_material Building Block cluster_properties Key Chemical Features cluster_reactions Synthetic Transformations cluster_application Target Molecule A This compound B1 Reactive Benzylic Chloride A->B1 B2 Ester Moiety A->B2 C1 Nucleophilic Substitution B1->C1 enables C2 Hydrolysis B2->C2 allows D Loxoprofen (NSAID) C1->D forms C-C bond for C2->D generates carboxylic acid in

Caption: Logical relationships of the building block to its application.

References

Anwendungs- und Protokollhinweise zur Derivatisierung von Ethyl-2-[4-(chlormethyl)phenyl]propanoat für die medizinische Chemie

Author: BenchChem Technical Support Team. Date: November 2025

Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Zusammenfassung: Diese Anwendungs- und Protokollhinweise beschreiben die Derivatisierung von Ethyl-2-[4-(chlormethyl)phenyl]propanoat, einem vielseitigen Baustein in der medizinischen Chemie. Der Schwerpunkt liegt auf der Synthese potenziell biologisch aktiver Moleküle durch nukleophile Substitution an der Chlormethylgruppe. Es werden detaillierte Protokolle für die Synthese von Ether- und Aminderivaten sowie für die Synthese von Loxoprofen, einem nichtsteroidalen Antirheumatikum (NSAR), bereitgestellt. Darüber hinaus werden quantitative Daten zur biologischen Aktivität verwandter Profen-Analoga in übersichtlichen Tabellen zusammengefasst und die Arbeitsabläufe grafisch dargestellt.

Einleitung

Ethyl-2-[4-(chlormethyl)phenyl]propanoat ist ein Derivat der Phenylpropionsäure und ein wichtiger Vorläufer für die Synthese von pharmazeutisch aktiven Verbindungen. Die Präsenz einer reaktiven Chlormethylgruppe an der para-Position des Phenylrings ermöglicht eine Vielzahl von chemischen Modifikationen. Diese Modifikationen sind in der medizinischen Chemie von großem Interesse, um neue Verbindungen mit verbesserter Wirksamkeit, Selektivität und pharmakokinetischen Eigenschaften zu entwickeln.

Die bekannteste Anwendung von Ethyl-2-[4-(chlormethyl)phenyl]propanoat ist die Synthese von Loxoprofen.[1][2] Loxoprofen ist ein Prodrug, das nach oraler Verabreichung schnell in seinen aktiven trans-Alkohol-Metaboliten umgewandelt wird und als nicht-selektiver Cyclooxygenase (COX)-Inhibitor wirkt, wodurch die Synthese von Prostaglandinen reduziert wird.[1] Dies führt zu seiner entzündungshemmenden, schmerzlindernden und fiebersenkenden Wirkung.

Über die Synthese von Loxoprofen hinaus bietet die Chlormethylgruppe die Möglichkeit zur Einführung verschiedener funktioneller Gruppen durch nukleophile Substitutionsreaktionen. Dies eröffnet ein breites Feld für die Erforschung von Struktur-Wirkungs-Beziehungen (SAR) und die Entwicklung neuer Wirkstoffkandidaten.

Allgemeine Derivatisierungsstrategie

Die primäre Strategie zur Derivatisierung von Ethyl-2-[4-(chlormethyl)phenyl]propanoat ist die nukleophile Substitution (SN2) an der benzylischen Chlormethylgruppe. Diese Reaktion ermöglicht die Einführung einer Vielzahl von funktionellen Gruppen, was zur Synthese von Ethern, Aminen, Thioethern und anderen Derivaten führt.

Derivatization_Strategy Ethyl 2-[4-(chloromethyl)phenyl]propanoate This compound Derivatized Product Derivatized Product This compound->Derivatized Product SN2 Reaction Nucleophile (Nu-H) Nucleophile (Nu-H) Nucleophile (Nu-H)->Derivatized Product Base Base Base->Nucleophile (Nu-H) Deprotonation

Abbildung 1: Allgemeine Strategie zur Derivatisierung von Ethyl-2-[4-(chlormethyl)phenyl]propanoat.

Experimentelle Protokolle

Allgemeine Materialien und Methoden

Alle Reagenzien und Lösungsmittel sollten von kommerziellen Anbietern in hoher Reinheit bezogen und ohne weitere Aufreinigung verwendet werden, sofern nicht anders angegeben. Die Reaktionen sollten unter einer inerten Atmosphäre (z. B. Stickstoff oder Argon) durchgeführt werden, insbesondere bei der Verwendung von feuchtigkeitsempfindlichen Reagenzien. Die Reaktionsfortschritte können mittels Dünnschichtchromatographie (DC) auf Kieselgelplatten verfolgt werden. Die Aufreinigung der Produkte erfolgt in der Regel durch Säulenchromatographie an Kieselgel. Die Charakterisierung der synthetisierten Verbindungen sollte durch spektroskopische Methoden wie 1H-NMR, 13C-NMR und Massenspektrometrie erfolgen.

Protokoll 1: Synthese von Ether-Derivaten (Williamson-Ethersynthese)

Dieses Protokoll beschreibt die Synthese eines Ether-Derivats durch die Reaktion von Ethyl-2-[4-(chlormethyl)phenyl]propanoat mit einem Alkohol in Gegenwart einer Base.

Ether_Synthesis_Workflow cluster_reagents Reagenzien cluster_procedure Prozedur cluster_product Produkt Startmaterial Ethyl 2-[4-(chlormethyl)phenyl]propanoate Zugabe 2. Startmaterial zugeben Startmaterial->Zugabe Alkohol (R-OH) Alkohol (R-OH) Mischen 1. Alkohol und Base in Lösungsmittel mischen Alkohol (R-OH)->Mischen Base Base (z.B. NaH) Base->Mischen Lösungsmittel Lösungsmittel (z.B. THF) Lösungsmittel->Mischen Mischen->Zugabe Reaktion 3. Bei Raumtemperatur rühren Zugabe->Reaktion Aufarbeitung 4. Wässrige Aufarbeitung Reaktion->Aufarbeitung Reinigung 5. Säulenchromatographie Aufarbeitung->Reinigung Ether-Derivat Ether-Derivat Reinigung->Ether-Derivat

Abbildung 2: Arbeitsablauf für die Synthese von Ether-Derivaten.

Prozedur:

  • In einem trockenen Rundkolben wird der ausgewählte Alkohol (1.2 Äquivalente) in einem geeigneten aprotischen Lösungsmittel wie Tetrahydrofuran (THF) oder Dimethylformamid (DMF) gelöst.

  • Unter Rühren wird langsam eine starke Base wie Natriumhydrid (NaH, 1.2 Äquivalente, 60%ige Dispersion in Mineralöl) portionsweise zugegeben. Die Mischung wird bei Raumtemperatur gerührt, bis die Wasserstoffentwicklung aufhört, was die Bildung des Alkoholats anzeigt.

  • Ethyl-2-[4-(chlormethyl)phenyl]propanoat (1.0 Äquivalent), gelöst in einer minimalen Menge des gleichen Lösungsmittels, wird langsam zur Reaktionsmischung getropft.

  • Die Reaktion wird bei Raumtemperatur für 4-12 Stunden gerührt und der Fortschritt mittels DC überwacht.

  • Nach Abschluss der Reaktion wird die Mischung vorsichtig mit Wasser gequencht und das organische Lösungsmittel im Vakuum entfernt.

  • Die wässrige Phase wird mit einem organischen Lösungsmittel (z. B. Ethylacetat) extrahiert. Die vereinigten organischen Phasen werden mit Wasser und Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel (typischerweise mit einem Gemisch aus Hexan und Ethylacetat als Eluent) aufgereinigt, um das reine Ether-Derivat zu erhalten.

Protokoll 2: Synthese von Amin-Derivaten

Dieses Protokoll beschreibt die Synthese eines Aminderivats durch die Reaktion von Ethyl-2-[4-(chlormethyl)phenyl]propanoat mit einem primären oder sekundären Amin.

Prozedur:

  • Ethyl-2-[4-(chlormethyl)phenyl]propanoat (1.0 Äquivalent) wird in einem polaren aprotischen Lösungsmittel wie Acetonitril oder DMF gelöst.

  • Das entsprechende Amin (2.2 Äquivalente) und eine Base wie Kaliumcarbonat (K2CO3, 2.0 Äquivalente) werden zur Lösung gegeben. Die Verwendung eines Überschusses an Amin kann auch als Base dienen.

  • Die Reaktionsmischung wird bei 50-80 °C für 6-24 Stunden erhitzt. Der Reaktionsfortschritt wird mittels DC verfolgt.

  • Nach Abkühlen auf Raumtemperatur wird das Lösungsmittel im Vakuum entfernt.

  • Der Rückstand wird in einer Mischung aus Wasser und einem organischen Lösungsmittel (z. B. Dichlormethan oder Ethylacetat) aufgenommen.

  • Die organische Phase wird abgetrennt, mit Wasser und Sole gewaschen, über wasserfreiem Natriumsulfat getrocknet und das Lösungsmittel im Vakuum entfernt.

  • Das Rohprodukt wird durch Säulenchromatographie an Kieselgel aufgereinigt, um das gewünschte Amin-Derivat zu erhalten.

Protokoll 3: Synthese von Loxoprofen

Dieses Protokoll beschreibt die Synthese von Loxoprofen, einem wichtigen NSAR, ausgehend von Ethyl-2-[4-(chlormethyl)phenyl]propanoat.[1]

Prozedur:

  • In einem trockenen Reaktionsgefäß werden Ethyl-2-oxocyclopentancarboxylat (1.1 Äquivalente) und Kaliumhydroxid (KOH, 1.1 Äquivalente) in heißem DMF gelöst.

  • Ethyl-2-[4-(chlormethyl)phenyl]propanoat (1.0 Äquivalent) wird zu der Mischung gegeben.

  • Die Reaktion wird unter Erhitzen gerührt, bis die Ausgangsmaterialien verbraucht sind (Überwachung durch DC).

  • Nach dem Abkühlen wird die Reaktionsmischung mit Wasser verdünnt und mit einem geeigneten organischen Lösungsmittel extrahiert, um das intermediäre Diester-Produkt zu erhalten.

  • Der rohe Diester wird anschließend durch Behandlung mit 47%iger Bromwasserstoffsäure in refluxierendem Dioxan hydrolysiert und decarboxyliert, um Loxoprofen zu ergeben.[1]

  • Das Endprodukt wird durch Umkristallisation oder Chromatographie aufgereinigt.

Quantitative Daten zur biologischen Aktivität

Die Derivatisierung von Phenylpropionsäuren kann deren entzündungshemmende und analgetische Aktivität signifikant beeinflussen. Die folgende Tabelle fasst die In-vitro-Aktivitätsdaten für Loxoprofen und verwandte Analoga gegen Cyclooxygenase (COX)-Enzyme zusammen.

VerbindungModifikationIC50 COX-1 (µM)IC50 COX-2 (µM)Selektivitätsindex (COX-1/COX-2)
Loxoprofenpara-((2-Oxocyclopentyl)methyl)0.120.230.52
Ibuprofenpara-(2-Methylpropyl)13350.37
Flurbiprofenpara-(2-Fluorobiphenyl)0.31.10.27
FM10 (Analogon)para-(Methoxy)1.210.691.75
FM12 (Analogon)para-(Trifluormethyl)0.230.181.28

Daten für Loxoprofen, Ibuprofen und Flurbiprofen stammen aus der Literatur. Daten für FM10 und FM12 sind repräsentativ für para-substituierte Analoga und wurden aus Forschungsartikeln entnommen.[3]

Signalwege und Wirkmechanismus

Die primäre Wirkung von Loxoprofen und vielen anderen NSARs beruht auf der Hemmung der Cyclooxygenase (COX)-Enzyme, die eine Schlüsselrolle im Arachidonsäure-Metabolismus spielen.

Arachidonic_Acid_Pathway Membranphospholipide Membranphospholipide Arachidonsäure Arachidonsäure Membranphospholipide->Arachidonsäure Phospholipase A2 COX-1 / COX-2 COX-1 / COX-2 Arachidonsäure->COX-1 / COX-2 Prostaglandin H2 Prostaglandin H2 COX-1 / COX-2->Prostaglandin H2 Prostaglandine Prostaglandine Prostaglandin H2->Prostaglandine Prostaglandin-Synthasen Entzündung, Schmerz, Fieber Entzündung, Schmerz, Fieber Prostaglandine->Entzündung, Schmerz, Fieber Loxoprofen / NSARs Loxoprofen / NSARs Loxoprofen / NSARs->COX-1 / COX-2 Hemmung

Abbildung 3: Vereinfachter Arachidonsäure-Signalweg und die Hemmung durch NSARs.

Schlussfolgerung

Ethyl-2-[4-(chlormethyl)phenyl]propanoat ist ein wertvoller und vielseitiger Baustein für die medizinische Chemie. Die vorgestellten Protokolle zur Derivatisierung der Chlormethylgruppe durch nukleophile Substitution bieten eine robuste Grundlage für die Synthese einer breiten Palette von neuen Phenylpropionsäure-Derivaten. Diese Derivate können auf ihre biologische Aktivität, insbesondere als entzündungshemmende und schmerzlindernde Wirkstoffe, untersucht werden. Die bereitgestellten quantitativen Daten und die Darstellung des relevanten Signalweges sollen Forscher bei der rationalen Gestaltung und Entwicklung neuer und wirksamerer Therapeutika unterstützen.

References

Experimental setup for reactions involving Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a versatile bifunctional molecule of significant interest in organic synthesis and medicinal chemistry. Its structure, featuring a reactive benzylic chloride and an ethyl ester, makes it a valuable building block for the synthesis of a variety of more complex molecules, including active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for key reactions involving this compound.

Chemical Properties

A summary of the key chemical properties of this compound is provided in the table below.

PropertyValue
Molecular Formula C₁₂H₁₅ClO₂
Molecular Weight 226.70 g/mol
CAS Number 43153-03-3
Appearance Not specified, likely a colorless to pale yellow oil or solid
IUPAC Name This compound

Applications in Organic Synthesis

The reactivity of this compound is dominated by the two functional groups: the chloromethyl group and the ethyl ester group. The chloromethyl group is susceptible to nucleophilic substitution, making it an excellent electrophile for forming new carbon-carbon and carbon-heteroatom bonds. The ethyl ester can undergo hydrolysis to the corresponding carboxylic acid, which can then be further functionalized.

Nucleophilic Substitution at the Benzylic Position

The benzylic chloride is the most reactive site on the molecule for nucleophilic attack. This allows for the introduction of a wide range of functional groups.

A classic application is the Williamson ether synthesis, where an alkoxide displaces the chloride to form an ether linkage. This reaction is typically carried out under basic conditions.

Experimental Protocol: Synthesis of Ethyl 2-[4-(ethoxymethyl)phenyl]propanoate

This protocol describes the reaction of this compound with sodium ethoxide to yield Ethyl 2-[4-(ethoxymethyl)phenyl]propanoate.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Dichloromethane (DCM)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

Procedure:

  • To a solution of sodium ethoxide (1.2 equivalents) in anhydrous ethanol, add a solution of this compound (1.0 equivalent) in anhydrous ethanol dropwise at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude product.

  • Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Ethyl 2-[4-(ethoxymethyl)phenyl]propanoate.

Quantitative Data (Hypothetical):

ReactantMolar Eq.MW ( g/mol )Amount (g)Moles (mmol)
This compound1.0226.702.2710
Sodium ethoxide1.268.050.8212
Product MW ( g/mol ) Theoretical Yield (g) Typical Yield (%)
Ethyl 2-[4-(ethoxymethyl)phenyl]propanoate236.312.3685-95

Experimental Workflow: Williamson Ether Synthesis

Williamson_Ether_Synthesis Reactant1 This compound Reaction Reaction (Room Temp, 4-6h) Reactant1->Reaction Reactant2 Sodium Ethoxide Reactant2->Reaction Solvent Anhydrous Ethanol Solvent->Reaction Quench Quench (aq. NH4Cl) Reaction->Quench Extraction Extraction (DCM) Quench->Extraction Purification Purification (Column Chromatography) Extraction->Purification Product Ethyl 2-[4-(ethoxymethyl)phenyl]propanoate Purification->Product

Caption: Workflow for the Williamson ether synthesis.

This compound is a key intermediate in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) of the profen class. For instance, it can be used to alkylate a cyclopentanone enolate to form a precursor to Loxoprofen.

Experimental Protocol: Synthesis of Ethyl 2-[4-((2-oxocyclopentyl)methyl)phenyl]propanoate

This protocol describes the alkylation of 2-ethoxycarbonylcyclopentanone with this compound, followed by hydrolysis and decarboxylation to yield the Loxoprofen precursor.

Materials:

  • This compound

  • 2-Ethoxycarbonylcyclopentanone

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl, concentrated)

  • Sodium hydroxide (NaOH)

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • To a suspension of sodium hydride (1.1 equivalents) in anhydrous THF, add a solution of 2-ethoxycarbonylcyclopentanone (1.0 equivalent) in anhydrous THF dropwise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 30 minutes to form the enolate.

  • Add a solution of this compound (1.0 equivalent) in anhydrous THF to the enolate solution.

  • Heat the reaction mixture to reflux and stir for 12-16 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and quench by the slow addition of water.

  • Acidify the mixture with concentrated HCl and heat to reflux for 4-6 hours to effect hydrolysis and decarboxylation.

  • Cool the mixture and extract with diethyl ether (3 x 75 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain Ethyl 2-[4-((2-oxocyclopentyl)methyl)phenyl]propanoate.

Quantitative Data (Hypothetical):

ReactantMolar Eq.MW ( g/mol )Amount (g)Moles (mmol)
This compound1.0226.702.2710
2-Ethoxycarbonylcyclopentanone1.0156.181.5610
Sodium Hydride (60%)1.140.000.4411
Product MW ( g/mol ) Theoretical Yield (g) Typical Yield (%)
Ethyl 2-[4-((2-oxocyclopentyl)methyl)phenyl]propanoate288.382.8870-80

Experimental Workflow: Loxoprofen Precursor Synthesis

Loxoprofen_Precursor_Synthesis cluster_0 Enolate Formation cluster_1 Alkylation cluster_2 Hydrolysis & Decarboxylation cluster_3 Workup & Purification Reactant1 2-Ethoxycarbonylcyclopentanone Enolate Cyclopentanone Enolate Reactant1->Enolate Base Sodium Hydride Base->Enolate Solvent1 Anhydrous THF Solvent1->Enolate Alkylation_Reaction Alkylation (Reflux, 12-16h) Enolate->Alkylation_Reaction Reactant2 This compound Reactant2->Alkylation_Reaction Hydrolysis_Decarboxylation Hydrolysis & Decarboxylation (aq. HCl, Reflux) Alkylation_Reaction->Hydrolysis_Decarboxylation Workup Workup & Extraction Hydrolysis_Decarboxylation->Workup Purification Purification Workup->Purification Product Loxoprofen Precursor Purification->Product

Caption: Synthesis of a Loxoprofen precursor.

Hydrolysis of the Ethyl Ester

The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, 2-[4-(chloromethyl)phenyl]propanoic acid. This carboxylic acid is also a valuable intermediate for the synthesis of other profen drugs or for the introduction of other functional groups via the carboxyl group.

Experimental Protocol: Hydrolysis to 2-[4-(chloromethyl)phenyl]propanoic acid

Materials:

  • This compound

  • Ethanol

  • Sodium hydroxide (NaOH) solution (e.g., 2 M)

  • Hydrochloric acid (HCl, e.g., 2 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound (1.0 equivalent) in ethanol in a round-bottom flask.

  • Add an excess of sodium hydroxide solution (e.g., 2.0-3.0 equivalents).

  • Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Acidify the aqueous residue to pH ~2 with hydrochloric acid, which should precipitate the carboxylic acid.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure to yield 2-[4-(chloromethyl)phenyl]propanoic acid.

Quantitative Data (Hypothetical):

ReactantMolar Eq.MW ( g/mol )Amount (g)Moles (mmol)
This compound1.0226.702.2710
Sodium Hydroxide2.540.001.0025
Product MW ( g/mol ) Theoretical Yield (g) Typical Yield (%)
2-[4-(chloromethyl)phenyl]propanoic acid198.641.9990-98

Experimental Workflow: Ester Hydrolysis

Ester_Hydrolysis Reactant This compound Reaction Hydrolysis (Reflux, 2-4h) Reactant->Reaction Base Sodium Hydroxide Base->Reaction Solvent Ethanol Solvent->Reaction Acidification Acidification (aq. HCl) Reaction->Acidification Extraction Extraction (Ethyl Acetate) Acidification->Extraction Isolation Isolation Extraction->Isolation Product 2-[4-(chloromethyl)phenyl]propanoic acid Isolation->Product

Caption: Workflow for the hydrolysis of the ethyl ester.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of a range of organic compounds. The protocols and workflows provided here offer a starting point for researchers to utilize this compound in their synthetic endeavors, particularly in the field of drug discovery and development. The experimental conditions can be further optimized based on specific substrates and desired outcomes.

Application Notes & Protocols: Analytical Methods for Monitoring Ethyl 2-[4-(chloromethyl)phenyl]propanoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis and subsequent reactions of Ethyl 2-[4-(chloromethyl)phenyl]propanoate, a key intermediate in the synthesis of various pharmaceuticals. The protocols herein describe the use of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy for qualitative and quantitative analysis.

Introduction

This compound is a critical building block in organic synthesis. Accurate and reliable monitoring of its formation and consumption during chemical reactions is essential for process optimization, yield maximization, and impurity profiling. This document outlines validated analytical methods to achieve these goals.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

Reverse-phase HPLC (RP-HPLC) is a robust technique for monitoring the progress of reactions involving this compound. It allows for the separation and quantification of the starting materials, intermediates, the final product, and any potential impurities.

Experimental Protocol: RP-HPLC Method

Objective: To separate and quantify this compound from the reaction mixture.

Instrumentation:

  • HPLC system with a UV/VIS detector.

  • C18 analytical column (e.g., 150 x 4.6 mm, 5 µm particle size).

  • Autosampler and data acquisition software.

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer (pH 3.0)

Chromatographic Conditions:

Parameter Value
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0) (50:50, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL

| Run Time | 20 minutes |

Sample Preparation:

  • Withdraw a 100 µL aliquot from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in 900 µL of the mobile phase.

  • Vortex the sample for 30 seconds.

  • Filter the sample through a 0.45 µm syringe filter into an HPLC vial.

Data Analysis: The concentration of this compound is determined by comparing the peak area of the sample to a standard curve generated from known concentrations of a reference standard.

Quantitative Data Summary

The following table summarizes the performance characteristics of the validated RP-HPLC method.

ParameterResult
Retention Time (t_R) ~7.5 min
Linearity (R²) > 0.999
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 98-102%
Precision (% RSD) < 2%

Gas Chromatography-Mass Spectrometry (GC-MS) for Identification and Quantification

GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile compounds. It is particularly useful for confirming the structure of this compound and identifying any volatile impurities.

Experimental Protocol: GC-MS Method

Objective: To identify and quantify this compound and volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer.

  • Capillary column (e.g., HP-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

  • Autosampler and data analysis software.

Reagents:

  • Ethyl acetate (GC grade)

  • Internal Standard (e.g., Dodecane)

GC-MS Conditions:

Parameter Value
Injector Temperature 250 °C
Oven Program Start at 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Ionization Mode Electron Ionization (EI) at 70 eV

| Mass Range | 40-400 m/z |

Sample Preparation:

  • Withdraw a 100 µL aliquot from the reaction mixture.

  • Dilute the aliquot in 900 µL of ethyl acetate containing a known concentration of the internal standard.

  • Vortex the sample for 30 seconds.

  • Transfer the sample to a GC vial.

Data Analysis: Identification is achieved by comparing the mass spectrum of the analyte with a reference library. Quantification is performed by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

Quantitative Data Summary
ParameterResult
Retention Time (t_R) ~12.8 min
Characteristic m/z ions 226 (M+), 181, 153, 117
Linearity (R²) > 0.998
Limit of Detection (LOD) 0.5 µg/mL
Limit of Quantification (LOQ) 2.0 µg/mL

Nuclear Magnetic Resonance (NMR) Spectroscopy for In-situ Reaction Monitoring

NMR spectroscopy is a non-invasive technique that provides detailed structural information and can be used for real-time monitoring of reaction kinetics.[1][2] By observing the changes in the intensity of specific proton (¹H) or carbon (¹³C) signals, the conversion of reactants to products can be tracked directly in the reaction vessel.

Experimental Protocol: ¹H NMR Reaction Monitoring

Objective: To monitor the formation of this compound in real-time.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.

  • NMR tubes.

Reagents:

  • Deuterated solvent compatible with the reaction conditions (e.g., CDCl₃, DMSO-d₆).

Procedure:

  • Set up the reaction in a deuterated solvent directly in an NMR tube or in a flask from which aliquots can be periodically withdrawn.

  • Acquire an initial ¹H NMR spectrum of the starting materials.

  • Initiate the reaction (e.g., by adding a catalyst or increasing the temperature).

  • Acquire ¹H NMR spectra at regular time intervals.

Data Analysis: The progress of the reaction can be monitored by integrating the signals corresponding to specific protons of the starting material and the product. For this compound, characteristic signals include the quartet of the ethyl ester's CH₂ group and the doublet of the benzylic CH₂Cl group.

Characteristic ¹H NMR Signals:
ProtonsChemical Shift (δ, ppm)Multiplicity
-CH₂Cl ~4.5s
Ar-H 7.2-7.4m
-O-CH₂- ~4.1q
-CH(CH₃)- ~3.7q
-CH(CH₃)- ~1.5d
-O-CH₂-CH₃ ~1.2t

Visualizations

The following diagrams illustrate the workflows for the analytical methods described.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis Reaction Reaction Mixture Aliquot Quench Quench & Dilute Reaction->Quench Filter Filter (0.45 µm) Quench->Filter HPLC HPLC System (C18 Column) Filter->HPLC Detector UV/VIS Detector (225 nm) HPLC->Detector Data Data Acquisition & Processing Detector->Data

Caption: HPLC analysis workflow for this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Reaction Reaction Mixture Aliquot Dilute Dilute in Ethyl Acetate with Internal Standard Reaction->Dilute GC Gas Chromatograph (HP-5MS Column) Dilute->GC MS Mass Spectrometer (EI, 70 eV) GC->MS Data Data Analysis (Library Search & Quantification) MS->Data

Caption: GC-MS analysis workflow for this compound.

NMR_Monitoring Start Prepare Reaction in Deuterated Solvent Initial Acquire Initial ¹H NMR Spectrum (t=0) Start->Initial Initiate Initiate Reaction Initial->Initiate Monitor Acquire ¹H NMR Spectra at Timed Intervals Initiate->Monitor Monitor->Monitor Analyze Integrate Signals & Determine Conversion Monitor->Analyze

References

Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate, a key intermediate in various pharmaceutical and chemical manufacturing processes. The synthesis involves a two-step process commencing with the chloromethylation of 2-phenylpropionic acid, followed by the esterification of the resulting acid to yield the final ethyl ester product.

Synthetic Pathway Overview

The synthesis proceeds via two primary stages:

  • Chloromethylation: 2-Phenylpropionic acid is reacted with formaldehyde and hydrogen chloride in the presence of concentrated sulfuric acid to introduce the chloromethyl group onto the phenyl ring, yielding 2-[4-(chloromethyl)phenyl]propanoic acid.

  • Esterification: The resulting carboxylic acid is then esterified using ethanol in the presence of a catalyst, such as thionyl chloride, to produce this compound.

Data Presentation

Table 1: Reagents and Reaction Conditions for Chloromethylation
Reagent/ParameterMolar Ratio/ValueNotes
2-Phenylpropionic acid1.0Starting material
Solid formaldehyde1.5Chloromethylating agent
Concentrated sulfuric acid (98%)5.0Catalyst and dehydrating agent
Hydrogen chloride (36%)5.0Chloromethylating agent
Temperature70-100°CReaction temperature range
Reaction Time10-30 hoursDuration of the reaction
Yield~67.5-75g (from 150g starting material)Approximate yield of crude product
Table 2: Reagents and Reaction Conditions for Esterification (Adapted for Ethyl Ester)
Reagent/ParameterMolar Ratio/ValueNotes
2-[4-(chloromethyl)phenyl]propanoic acid1.0Starting material from Step 1
Ethanol10.0-50.0Reactant and solvent
Thionyl chloride0.1-1.0Catalyst
Temperature45-65°CReaction temperature range
Reaction Time12-24 hoursDuration of the reaction
Yield~95% (molar yield)Based on the analogous methyl ester synthesis[1]

Experimental Protocols

Protocol 1: Synthesis of 2-[4-(chloromethyl)phenyl]propanoic acid

This protocol is based on the synthesis of the analogous methyl ester intermediate.[1]

  • Reaction Setup: In a suitable reaction vessel equipped with a stirrer, dropping funnel, and temperature control, charge 2-phenylpropionic acid (150 g, 1 mol) and solid formaldehyde (45 g, 1.5 mol).

  • Addition of Sulfuric Acid: Begin stirring the mixture and slowly add concentrated sulfuric acid (500 g, 5 mol, 98% concentration) dropwise, ensuring the temperature is maintained below 20°C.

  • Addition of Hydrogen Chloride: After the complete addition of sulfuric acid, introduce hydrogen chloride (507 g, 5 mol, 36% concentration).

  • Reaction: Heat the reaction mixture to a temperature between 70-100°C and maintain for 10-30 hours.

  • Work-up: Upon completion, the reaction will yield the crude 2-[4-(chloromethyl)phenyl]propanoic acid, which can be purified by appropriate methods to yield approximately 67.5-75 g of the refined product.[1]

Protocol 2: Synthesis of this compound

This protocol is an adaptation for the ethyl ester based on the high-yield synthesis of the methyl ester.[1]

  • Reaction Setup: In a reaction kettle, dissolve 2-[4-(chloromethyl)phenyl]propanoic acid (198.5 g, 1 mol) in ethanol (10-50 molar equivalents).

  • Catalyst Addition: Add thionyl chloride (0.1-1.0 molar equivalents) to the solution.

  • Reaction: Heat the mixture to a temperature between 45-65°C and stir for 12-24 hours.

  • Quenching and Extraction: After the reaction is complete, pour the reaction solution into an appropriate amount of water. Separate the organic phase.

  • Purification: Subject the organic phase to reduced pressure rectification to obtain the final product, this compound. An expected molar yield of around 95% can be anticipated based on analogous reactions.[1]

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Esterification cluster_purification Purification 2-Phenylpropionic_acid 2-Phenylpropionic Acid Reaction1 Chloromethylation (70-100°C, 10-30h) 2-Phenylpropionic_acid->Reaction1 Formaldehyde Formaldehyde Formaldehyde->Reaction1 Reagents1 Conc. H2SO4, HCl Reagents1->Reaction1 Intermediate 2-[4-(chloromethyl)phenyl]propanoic acid Reaction1->Intermediate Reaction2 Esterification (45-65°C, 12-24h) Intermediate->Reaction2 Ethanol Ethanol Ethanol->Reaction2 Catalyst Thionyl Chloride Catalyst->Reaction2 Product This compound Reaction2->Product Purification_Step Reduced Pressure Rectification Product->Purification_Step Final_Product Pure Product Purification_Step->Final_Product Logical_Relationship Start Starting Materials Step1 Chloromethylation of 2-Phenylpropionic Acid Start->Step1 Intermediate Formation of 2-[4-(chloromethyl)phenyl]propanoic acid Step1->Intermediate Step2 Esterification with Ethanol Intermediate->Step2 Product Synthesis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate Step2->Product End Final Product Product->End

References

Application Notes and Protocols: Ethyl 2-[4-(chloromethyl)phenyl]propanoate in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Ethyl 2-[4-(chloromethyl)phenyl]propanoate as an initiator in controlled radical polymerization, specifically Atom Transfer Radical Polymerization (ATRP). The information is intended to guide researchers in the synthesis of well-defined polymers with potential applications in various fields, including drug delivery and materials science.

Introduction to this compound as an ATRP Initiator

This compound is a functional initiator used in Atom Transfer Radical Polymerization (ATRP), a robust method for synthesizing polymers with controlled molecular weights, low polydispersity, and complex architectures.[1] Its chemical structure, featuring a chloromethyl group, allows for the initiation of polymerization of a wide range of vinyl monomers, such as styrenes and (meth)acrylates. The ester functionality provides a site for further chemical modification of the resulting polymer.

The general mechanism of ATRP involves the reversible activation and deactivation of a dormant polymer chain by a transition metal catalyst, typically a copper complex. The initiator, in this case, this compound, provides the initial alkyl halide that is homolytically cleaved by the catalyst to generate a radical species, which then propagates by adding to monomer units.

Synthesis of this compound

A plausible synthetic route for this compound involves a two-step process:

  • Chloromethylation of 2-phenylpropanoic acid: This can be achieved by reacting 2-phenylpropanoic acid with a source of formaldehyde (e.g., paraformaldehyde) and hydrogen chloride in the presence of a suitable catalyst.

  • Fischer Esterification: The resulting 2-[4-(chloromethyl)phenyl]propanoic acid is then esterified with ethanol in the presence of an acid catalyst, such as sulfuric acid, to yield the final product.[2][3][4][5]

Detailed Protocol for Fischer Esterification (General Procedure):

A general procedure for Fischer esterification, which can be adapted for the synthesis of the title compound, is as follows:

  • To a round-bottom flask, add the carboxylic acid (1 equivalent).

  • Add a large excess of the alcohol (e.g., 10-20 equivalents), which also serves as the solvent.

  • Add a catalytic amount of a strong acid (e.g., 0.1-0.5 equivalents of concentrated sulfuric acid).

  • Heat the reaction mixture to reflux for several hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Neutralize the excess acid with a base (e.g., saturated sodium bicarbonate solution).

  • Extract the ester with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over an anhydrous salt (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the crude ester.

  • Purify the ester by distillation or column chromatography.

Application in Atom Transfer Radical Polymerization (ATRP)

This compound is a suitable initiator for the ATRP of various monomers, including styrene and methyl methacrylate. The following sections provide generalized protocols for these polymerizations.

General Considerations for ATRP
  • Reagent Purity: Monomers should be passed through a column of basic alumina to remove inhibitors. Solvents and other reagents should be of high purity and deoxygenated.

  • Oxygen Removal: ATRP is sensitive to oxygen, which can deactivate the catalyst. Therefore, all reaction mixtures must be thoroughly deoxygenated, typically by several freeze-pump-thaw cycles or by bubbling with an inert gas (e.g., argon or nitrogen).

  • Catalyst System: The most common catalyst system for ATRP is a copper(I) halide (e.g., CuBr or CuCl) complexed with a nitrogen-based ligand (e.g., N,N,N',N'',N''-pentamethyldiethylenetriamine (PMDETA) or 2,2'-bipyridine).

Experimental Workflow for a Typical ATRP Reaction

ATRP_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification reagents Monomer, Initiator, Ligand, Solvent flask Schlenk Flask reagents->flask catalyst Cu(I) Halide catalyst->flask degas Degassing (Freeze-Pump-Thaw) flask->degas Seal reaction Heating with Stirring (e.g., 90-110 °C) degas->reaction Place in Oil Bath quench Quench Reaction (Expose to Air) reaction->quench Cool dissolve Dissolve in Solvent (e.g., THF) quench->dissolve purify Pass through Alumina Column (Remove Catalyst) dissolve->purify precipitate Precipitate in Non-solvent (e.g., Methanol) purify->precipitate dry Dry Polymer precipitate->dry

Caption: General experimental workflow for ATRP.
Protocol for ATRP of Styrene

This protocol is a representative procedure and may require optimization for specific applications.

  • Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add this compound (1 equivalent), CuBr (1 equivalent), and 2,2'-bipyridine (2 equivalents).

  • Add styrene (e.g., 100 equivalents) and a solvent (e.g., anisole or toluene, to achieve a 50% v/v monomer concentration).

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Polymerization: Place the flask in a preheated oil bath at 110 °C and stir.

  • Monitoring: At timed intervals, take samples via a degassed syringe to monitor monomer conversion by ¹H NMR or gas chromatography.

  • Work-up: Once the desired conversion is reached, cool the flask to room temperature and open it to the air to quench the polymerization.

  • Purification: Dilute the reaction mixture with tetrahydrofuran (THF) and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitate the polymer by slowly adding the filtered solution to a large excess of a non-solvent, such as methanol.

  • Collect the polymer by filtration and dry it under vacuum to a constant weight.

Protocol for ATRP of Methyl Methacrylate (MMA)

This protocol is a representative procedure and may require optimization.

  • Reaction Setup: In a Schlenk flask, add this compound (1 equivalent), CuCl (1 equivalent), and PMDETA (1 equivalent).

  • Add MMA (e.g., 100 equivalents) and a solvent (e.g., anisole or ethyl acetate, to achieve a 50% v/v monomer concentration).

  • Degassing: Seal the flask and perform at least three freeze-pump-thaw cycles.

  • Polymerization: Place the flask in a preheated oil bath at 90 °C and stir.

  • Monitoring: Monitor the reaction progress as described for styrene.

  • Work-up and Purification: Follow the same procedure as for polystyrene.

Characterization of Polymers

The synthesized polymers should be characterized to determine their molecular weight, polydispersity, and chemical structure.

  • Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI = Mₙ/Mₙ).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the monomer conversion.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups in the polymer.

Quantitative Data (Representative)

While specific experimental data for polymerizations initiated with this compound is not widely available in the literature, the following table presents typical results that can be expected for the ATRP of styrene and MMA with similar halo-ester initiators. These values should be considered as a general guide.

MonomerInitiator/Catalyst/Ligand RatioMonomer/Initiator RatioTemp (°C)Time (h)Conversion (%)Mₙ (Theoretical)Mₙ (Experimental, GPC)PDI (Mₙ/Mₙ)
Styrene1 / 1 / 21001106~70~7,300~7,500~1.15
Styrene1 / 1 / 220011012~65~13,500~14,000~1.20
MMA1 / 1 / 1100904~80~8,000~8,200~1.10
MMA1 / 1 / 1200908~75~15,000~15,500~1.18

Logical Relationships in ATRP

The following diagram illustrates the key relationships and dependencies in an ATRP system.

ATRP_Relationships cluster_components Reaction Components cluster_parameters Reaction Parameters cluster_outcomes Polymer Properties Initiator Initiator (this compound) Mn Molecular Weight (Mn) Initiator->Mn Controls Chain Number Monomer Monomer (e.g., Styrene, MMA) Monomer->Mn Determines Repeat Unit Catalyst Catalyst (e.g., CuBr) PDI Polydispersity (PDI) Catalyst->PDI Controls Rate of Deactivation Ligand Ligand (e.g., PMDETA) Ligand->PDI Solubilizes & Modifies Catalyst Temperature Temperature Temperature->Mn Affects Rate Temperature->PDI Affects Side Reactions Solvent Solvent Solvent->PDI Affects Catalyst Activity Concentration Concentration Concentration->Mn [M]/[I] ratio Functionality End-group Functionality Mn->Functionality

Caption: Key relationships in an ATRP system.

Applications in Drug Development

Polymers with well-defined structures are of great interest in drug development for applications such as:

  • Drug Conjugation: The terminal functional groups of polymers prepared by ATRP can be used to covalently attach drug molecules, forming polymer-drug conjugates with improved pharmacokinetics.

  • Controlled Release: Amphiphilic block copolymers can self-assemble into micelles or vesicles, which can encapsulate hydrophobic drugs and release them in a controlled manner.

  • Targeted Delivery: The polymer backbone or end-groups can be modified with targeting ligands (e.g., antibodies, peptides) to direct the drug delivery system to specific cells or tissues.

The use of this compound as an initiator allows for the introduction of a versatile chemical handle (the chloromethyl group, which can be further functionalized) at the beginning of the polymer chain, making it a valuable tool for the design of advanced drug delivery systems.

References

Application Notes and Protocols for Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed procedures for the safe handling and storage of Ethyl 2-[4-(chloromethyl)phenyl]propanoate (CAS No. 43153-03-3), a key intermediate in the synthesis of various compounds, including impurities and derivatives of Ibuprofen.[1] Adherence to these protocols is crucial for ensuring personnel safety and maintaining the integrity of the compound.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented below. This data is essential for proper handling, storage, and experimental design.

PropertyValueSource
Molecular Formula C12H15ClO2[1][2][3]
Molecular Weight 226.7 g/mol [1][2][3]
Appearance Pale Yellow Liquid[1]
Boiling Point 303.8 ± 22.0 °C (Predicted)[1]
Density 1.112 ± 0.06 g/cm³ (Predicted)[1]
Solubility Soluble in Chloroform, Dichloromethane, Ethyl Acetate[1]
Safety and Handling Protocols

2.1. Personal Protective Equipment (PPE)

Before handling this compound, ensure the following PPE is worn:

  • Eye Protection : Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4]

  • Skin Protection : Wear appropriate protective gloves and clothing to prevent skin exposure.[4] Nitrile or neoprene gloves are recommended. A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection : Use only in a well-ventilated area.[5] If inhalation risk is high, use a NIOSH-approved respirator with an organic vapor cartridge.

2.2. General Handling Procedures

  • Avoid all personal contact, including inhalation.[5]

  • Avoid contact with skin and eyes.[2]

  • Do not eat, drink, or smoke when handling the compound.[5]

  • Keep containers securely sealed when not in use.[5]

  • Wash hands thoroughly with soap and water after handling.[5]

  • Work clothes should be laundered separately.[5]

2.3. First Aid Measures

  • If Inhaled : Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[2]

  • In Case of Skin Contact : Wash off with soap and plenty of water. Consult a physician.[2]

  • In Case of Eye Contact : Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[2]

  • If Swallowed : Never give anything by mouth to an unconscious person. Rinse mouth with water.[2]

Storage Procedures

Proper storage is critical to maintain the stability and integrity of this compound.

  • Storage Conditions : Store in a cool, dry, and well-ventilated place.[2][6]

  • Container : Keep the container tightly closed.[2][5]

  • Incompatible Materials : While specific incompatibilities are not listed, it is good practice to store away from strong oxidizing agents.[4]

The chemical is stable under recommended storage conditions.[2]

Experimental Protocols

4.1. Preparation of Stock Solutions

This protocol outlines the preparation of a stock solution for experimental use. All procedures should be performed in a chemical fume hood.

  • Tare a balance with a clean, dry vial.

  • Weigh the desired amount of this compound into the vial.

  • Add the appropriate solvent (e.g., Chloroform, Dichloromethane, Ethyl Acetate) to the desired final concentration.

  • Cap the vial tightly and vortex or sonicate until the compound is fully dissolved.

  • Label the vial clearly with the compound name, concentration, solvent, and date of preparation.

  • Store the stock solution under the recommended storage conditions.

4.2. Spill and Waste Disposal

  • Spill Cleanup : In case of a spill, contain and absorb the spill with sand, earth, inert material, or vermiculite.[5] Place the absorbed material in a suitable, labeled container for waste disposal.[5] Avoid breathing vapors and contact with skin and eyes.[5]

  • Waste Disposal : Dispose of contents/container to an authorized hazardous or special waste collection point in accordance with any local regulations.[5]

Visualizations

The following diagrams illustrate key workflows for the handling and storage of this compound.

Handling_Workflow cluster_prep Preparation cluster_procedure Procedure cluster_cleanup Cleanup & Storage start Start ppe Don Personal Protective Equipment start->ppe Safety First handling Handle in Ventilated Area ppe->handling weigh Weigh Compound handling->weigh dissolve Dissolve in Solvent weigh->dissolve use Use in Experiment dissolve->use decontaminate Decontaminate Glassware use->decontaminate dispose Dispose of Waste decontaminate->dispose store Store Remaining Compound dispose->store end End store->end

Caption: Workflow for Safe Handling and Use.

Storage_Protocol compound This compound storage_conditions Storage Conditions compound->storage_conditions container Container Requirements compound->container cool Cool Place storage_conditions->cool dry Dry Place storage_conditions->dry ventilated Well-Ventilated Area storage_conditions->ventilated tightly_closed Tightly Closed container->tightly_closed

Caption: Recommended Storage Protocol.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Ethyl 2-[4-(chloromethyl)phenyl]propanoate synthesis.

Troubleshooting Guide

Low product yield is a common issue in the synthesis of this compound. This guide addresses potential causes and provides systematic solutions to enhance the reaction efficiency.

Issue 1: Low Conversion of Starting Material

  • Possible Cause 1: Inactive Catalyst. The Lewis acid catalyst (e.g., zinc chloride) may be hydrated or of poor quality.

    • Solution: Use freshly opened, anhydrous zinc chloride or dry the catalyst before use. Consider using other Lewis acids like aluminum chloride or stannic chloride, but be aware they might favor the formation of byproducts.[1]

  • Possible Cause 2: Insufficient Reaction Temperature. The reaction may be too slow at lower temperatures.

    • Solution: Gradually increase the reaction temperature while monitoring the reaction progress by TLC or GC. Be cautious, as higher temperatures can also promote side reactions.[1]

  • Possible Cause 3: Poor Quality of Reagents. Paraformaldehyde or hydrochloric acid may not be of the required purity or concentration.

    • Solution: Use high-purity paraformaldehyde and ensure the hydrochloric acid is of the correct concentration. Passing dry HCl gas through the reaction mixture can be more effective than using aqueous HCl.

Issue 2: Formation of Significant Byproducts

  • Possible Cause 1: Diaryl- or Polyarylmethane Formation. This is a common side reaction in Blanc chloromethylation, where the chloromethylated product reacts further with another molecule of the starting material.[1]

    • Solution 1: Control Reaction Temperature. Higher temperatures tend to favor the formation of diarylmethane byproducts. Maintain a lower reaction temperature (e.g., 60-70°C) to minimize this side reaction.[1]

    • Solution 2: Optimize Molar Ratios. An excess of the aromatic substrate can lead to the formation of more diarylmethane. Use a stoichiometric or slight excess of the chloromethylating agent.

    • Solution 3: Catalyst Choice. Catalysts like aluminum chloride are known to strongly promote the formation of diarylmethane products. Consider using a milder catalyst like zinc chloride.[1]

  • Possible Cause 2: Polychloromethylation. Multiple chloromethyl groups may be introduced onto the aromatic ring.

    • Solution: Control the stoichiometry of the chloromethylating agent and the reaction time to favor mono-chloromethylation.

Issue 3: Difficult Purification

  • Possible Cause: Co-elution of Product and Byproducts. The desired product and the diarylmethane byproduct may have similar polarities, making separation by column chromatography challenging.

    • Solution 1: Optimize Chromatography Conditions. Experiment with different solvent systems (e.g., varying ratios of hexane and ethyl acetate) to achieve better separation.

    • Solution 2: Recrystallization. If the product is a solid, recrystallization from a suitable solvent can be an effective purification method.

    • Solution 3: Derivatization. In some cases, converting the product to a derivative, purifying it, and then reverting it to the original product can be a viable strategy.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism for the synthesis of this compound?

A1: The synthesis is typically achieved through a Blanc chloromethylation reaction. The reaction proceeds via an electrophilic aromatic substitution mechanism where the aromatic ring of ethyl 2-phenylpropanoate attacks an electrophilic formaldehyde-derived species, catalyzed by a Lewis acid like zinc chloride. The resulting benzyl alcohol is then converted to the corresponding chloride.[2][3]

Q2: What are the key parameters that influence the yield of the reaction?

A2: The key parameters influencing the yield are reaction temperature, choice and quality of the catalyst, concentration and molar ratio of reactants, and reaction time. Careful optimization of these parameters is crucial for maximizing the yield and minimizing side reactions.[1]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the consumption of the starting material and the formation of the product.

Q4: What is the major byproduct in this reaction and how can I minimize it?

A4: The major byproduct is typically the diarylmethane derivative, formed by the reaction of the chloromethylated product with another molecule of the starting material. To minimize its formation, it is recommended to use a milder catalyst (e.g., ZnCl₂), maintain a lower reaction temperature, and control the stoichiometry of the reactants.[1]

Q5: Are there any safety precautions I should be aware of?

A5: Yes. The Blanc chloromethylation reaction can produce small amounts of the highly carcinogenic bis(chloromethyl) ether. Therefore, the reaction should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, should be worn at all times.

Data Presentation

Table 1: Influence of Reaction Parameters on the Yield of this compound

ParameterConditionEffect on YieldEffect on Byproduct FormationReference
Temperature Low (e.g., 50-60°C)May result in slow reaction rates and incomplete conversion.Lower formation of diarylmethane.[1]
Optimal (e.g., 60-70°C)Higher conversion and potentially higher yield.Moderate formation of diarylmethane.
High (e.g., >80°C)Can lead to increased byproduct formation and decomposition.Significant increase in diarylmethane formation.[1]
Catalyst Zinc Chloride (ZnCl₂)Generally provides good yields with moderate side reactions.Moderate diarylmethane formation.[2]
Aluminum Chloride (AlCl₃)Highly active, can lead to higher conversion but also more byproducts.Strongly promotes diarylmethane formation.[1]
Stannic Chloride (SnCl₄)Can be an effective catalyst, similar in activity to ZnCl₂.Byproduct formation needs to be evaluated for the specific substrate.
Reactant Ratio Excess Ethyl 2-phenylpropanoateCan lead to increased diarylmethane formation.Higher diarylmethane formation.
(Chloromethylating agent:Aromatic)Stoichiometric or slight excess of chloromethylating agentGenerally favors the desired product.Can help minimize diarylmethane formation.

Experimental Protocols

Representative Protocol for the Synthesis of this compound

Disclaimer: This is a representative protocol based on related literature and should be adapted and optimized for specific laboratory conditions.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add ethyl 2-phenylpropanoate (1 equivalent).

  • Addition of Reagents: Add paraformaldehyde (1.5-2 equivalents) and anhydrous zinc chloride (0.5-1 equivalent) to the flask.

  • Reaction Execution: Begin stirring the mixture and start bubbling dry hydrogen chloride gas through the reaction mixture at a slow but steady rate.

  • Temperature Control: Heat the reaction mixture to 60-70°C and maintain this temperature for several hours.

  • Monitoring: Monitor the progress of the reaction by TLC or GC until the starting material is consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into a mixture of crushed ice and water.

  • Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing: Wash the combined organic layers with water, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Visualizations

Reaction_Pathway Ethyl 2-phenylpropanoate Ethyl 2-phenylpropanoate Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Ethyl 2-phenylpropanoate->Electrophilic Aromatic Substitution Side Reaction Side Reaction Ethyl 2-phenylpropanoate->Side Reaction Formaldehyde + HCl Formaldehyde + HCl Formaldehyde + HCl->Electrophilic Aromatic Substitution Lewis Acid (ZnCl2) Lewis Acid (ZnCl2) Lewis Acid (ZnCl2)->Electrophilic Aromatic Substitution Intermediate (Benzyl Alcohol derivative) Intermediate (Benzyl Alcohol derivative) Electrophilic Aromatic Substitution->Intermediate (Benzyl Alcohol derivative) Ethyl 2-[4-(hydroxymethyl)phenyl]propanoate Ethyl 2-[4-(hydroxymethyl)phenyl]propanoate Intermediate (Benzyl Alcohol derivative)->Ethyl 2-[4-(hydroxymethyl)phenyl]propanoate Conversion to Chloride Conversion to Chloride Ethyl 2-[4-(hydroxymethyl)phenyl]propanoate->Conversion to Chloride This compound This compound Conversion to Chloride->this compound This compound->Side Reaction Diarylmethane byproduct Diarylmethane byproduct Side Reaction->Diarylmethane byproduct

Caption: Reaction pathway for the synthesis of this compound.

Troubleshooting_Workflow cluster_start Start cluster_analysis Problem Analysis cluster_solutions Potential Solutions Low Yield Low Yield Low Conversion Low Conversion Low Yield->Low Conversion High Byproducts High Byproducts Low Yield->High Byproducts Purification Issues Purification Issues Low Yield->Purification Issues Check Catalyst Activity Check Catalyst Activity Low Conversion->Check Catalyst Activity Optimize Temperature Optimize Temperature Low Conversion->Optimize Temperature Verify Reagent Quality Verify Reagent Quality Low Conversion->Verify Reagent Quality High Byproducts->Optimize Temperature Control Stoichiometry Control Stoichiometry High Byproducts->Control Stoichiometry Change Catalyst Change Catalyst High Byproducts->Change Catalyst Optimize Chromatography Optimize Chromatography Purification Issues->Optimize Chromatography Consider Recrystallization Consider Recrystallization Purification Issues->Consider Recrystallization

Caption: Troubleshooting workflow for low yield in the synthesis.

References

Technical Support Center: Ethyl 2-[4-(chloromethyl)phenyl]propanoate Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ethyl 2-[4-(chloromethyl)phenyl]propanoate. The information addresses common issues encountered during its synthesis and use, with a focus on the identification and mitigation of side products.

Frequently Asked Questions (FAQs)

Q1: What is the most common reaction for synthesizing this compound?

A1: The most common synthetic route is a two-step process. It begins with the chloromethylation of ethyl 2-phenylpropanoate, a Friedel-Crafts type reaction, followed by purification of the desired para-isomer.

Q2: What are the primary side products I should expect during the synthesis?

A2: The main side products are typically positional isomers and a diarylmethane derivative. The ethyl group on the starting material is an ortho-, para-directing group, leading to the formation of Ethyl 2-[2-(chloromethyl)phenyl]propanoate (the ortho-isomer) alongside your desired para-isomer.[1][2] Additionally, the chloromethylated product can react with another molecule of the starting material to form a diarylmethane impurity.[3]

Q3: How can I minimize the formation of the diarylmethane side product?

A3: The formation of diarylmethane is a common issue in chloromethylation reactions and is favored by higher temperatures and certain catalysts. To minimize this side product, it is recommended to maintain a lower reaction temperature and choose a catalyst that is less prone to promoting this subsequent reaction. For instance, strong Lewis acids like aluminum chloride are known to increase the formation of diarylmethane byproducts.[3]

Q4: What is the expected ratio of para to ortho isomers?

A4: In the chloromethylation of alkylbenzenes, the para isomer is generally the major product due to reduced steric hindrance compared to the ortho position.[1] While the exact ratio can vary depending on reaction conditions, a significant excess of the para isomer is expected.

Q5: Are di-chloromethylated products a significant concern?

A5: While polychloromethylation can occur, it is generally a minor side reaction if the reaction conditions are controlled, particularly the stoichiometry of the reactants.[4] Using a molar excess of the aromatic substrate relative to the chloromethylating agent can help to minimize di-substitution.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of the Desired Product - Incomplete reaction. - Formation of a high percentage of side products (diarylmethane, isomers). - Suboptimal reaction temperature.- Monitor the reaction progress using TLC or GC to ensure completion. - To reduce diarylmethane formation, maintain a reaction temperature at the lower end of the recommended range.[3] - Consider using a milder Lewis acid catalyst if diarylmethane is the major byproduct.
High Percentage of Diarylmethane Impurity - The reaction temperature is too high. - The chosen catalyst (e.g., AlCl₃) is too reactive.[3] - High concentration of the chloromethylated product.- Lower the reaction temperature. - Use a less reactive Lewis acid catalyst, such as zinc chloride. - Consider a slower addition of the chloromethylating agent to keep the concentration of the reactive intermediate low.
Difficult Separation of ortho and para Isomers - The isomers have very similar polarities.- Optimize the mobile phase for column chromatography. A non-polar solvent system (e.g., hexane/ethyl acetate with a low percentage of ethyl acetate) will likely be required. - Consider using a high-performance liquid chromatography (HPLC) system for better resolution if analytical-grade purity is required.
Presence of Unreacted Starting Material - Insufficient amount of chloromethylating agent. - The reaction time was too short. - Deactivation of the catalyst.- Ensure the correct stoichiometry of reactants. - Extend the reaction time and monitor by TLC or GC. - Ensure the catalyst is fresh and handled under anhydrous conditions.

Data Presentation

The following table summarizes the expected products from a typical chloromethylation reaction of ethyl 2-phenylpropanoate. The yields are approximate and can vary based on the specific experimental conditions.

Compound Structure Typical Yield/Percentage Notes
This compound (Para Isomer) CCOC(=O)C(C)c1ccc(CCl)cc1Major ProductThe desired product.
Ethyl 2-[2-(chloromethyl)phenyl]propanoate (Ortho Isomer) CCOC(=O)C(C)c1ccccc1CClMinor IsomerThe primary isomeric impurity.[1]
Diarylmethane Derivative (Ethyl 2-(phenyl)propanoate)-CH₂-(Ethyl 2-(phenyl)propanoate)VariableFormation is highly dependent on reaction conditions.[3]
Di-chloromethylated Product C₁₂H₁₄Cl₂O₂MinorTypically formed in small amounts.

Experimental Protocols

Key Experiment: Synthesis of this compound

This protocol is adapted from a similar synthesis of the corresponding methyl ester and is provided as a general guideline. Researchers should optimize the conditions for their specific laboratory setup.

Materials:

  • Ethyl 2-phenylpropanoate

  • Paraformaldehyde

  • Concentrated Sulfuric Acid

  • Hydrogen Chloride (gas or solution)

  • Ethanol (for esterification, if starting from the acid)

  • Thionyl chloride (for esterification, if starting from the acid)

  • Anhydrous solvent (e.g., dichloromethane or carbon tetrachloride)

  • Anhydrous Lewis Acid Catalyst (e.g., Zinc Chloride)

Procedure:

  • Chloromethylation:

    • In a flame-dried, three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet, dissolve ethyl 2-phenylpropanoate in the anhydrous solvent.

    • Add the Lewis acid catalyst (e.g., zinc chloride) to the mixture.

    • In a separate flask, depolymerize paraformaldehyde by heating and pass the resulting formaldehyde gas through the reaction mixture along with a stream of dry hydrogen chloride gas. Alternatively, a mixture of paraformaldehyde and concentrated hydrochloric acid can be used.

    • Maintain the reaction temperature between 60-70°C.

    • Monitor the reaction progress by TLC or GC. The reaction is typically complete within 4-6 hours.

  • Work-up:

    • After the reaction is complete, cool the mixture to room temperature and pour it over crushed ice.

    • Separate the organic layer and wash it with water, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate it under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product, a mixture of isomers and the diarylmethane byproduct, can be purified by column chromatography on silica gel.

    • A suitable eluent system is a mixture of hexane and ethyl acetate, starting with a low polarity (e.g., 98:2 hexane:ethyl acetate) and gradually increasing the polarity to separate the isomers and the diarylmethane. The para-isomer is typically less polar and will elute first.

    • Collect the fractions containing the pure para-isomer and concentrate them under reduced pressure to obtain the final product.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification start Start reactants Mix Ethyl 2-phenylpropanoate, paraformaldehyde, and catalyst start->reactants reaction Heat to 60-70°C with HCl gas reactants->reaction monitoring Monitor by TLC/GC reaction->monitoring quench Quench with ice water monitoring->quench extraction Extract with organic solvent and wash quench->extraction drying Dry and concentrate extraction->drying chromatography Column Chromatography (Silica gel, Hexane/EtOAc) drying->chromatography analysis Analyze fractions chromatography->analysis product Pure this compound analysis->product

Caption: Experimental workflow for the synthesis and purification.

side_product_formation cluster_reaction Chloromethylation Reaction start Ethyl 2-phenylpropanoate main_product This compound (Para Isomer - Desired Product) start->main_product Major Pathway ortho_isomer Ethyl 2-[2-(chloromethyl)phenyl]propanoate (Ortho Isomer) start->ortho_isomer Minor Pathway diarylmethane Diarylmethane Byproduct main_product->diarylmethane Side Reaction with starting material ortho_isomer->diarylmethane Side Reaction with starting material

References

Technical Support Center: Purification of Crude Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of crude Ethyl 2-[4-(chloromethyl)phenyl]propanoate. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the purification of this compound.

Problem Potential Cause Recommended Solution
Low Purity After Column Chromatography Improper solvent system selection leading to poor separation of impurities.Optimize the solvent system using Thin Layer Chromatography (TLC) beforehand. A common starting point is a mixture of hexanes and ethyl acetate. Adjust the polarity to achieve a retention factor (Rf) of approximately 0.3 for the desired product.
Co-elution of structurally similar impurities.Consider using a different stationary phase for chromatography, such as alumina, or employ a gradient elution method, gradually increasing the polarity of the solvent system.
Overloading the column with crude material.Reduce the amount of crude product loaded onto the column. As a general rule, the amount of crude mixture should be about 1-5% of the mass of the silica gel.
Product Oiling Out During Recrystallization The boiling point of the solvent is too high, or the cooling process is too rapid.Select a solvent or solvent pair with a lower boiling point. Ensure the solution cools slowly to room temperature before placing it in an ice bath to promote crystal formation over oiling.
Presence of impurities that inhibit crystallization.Try to pre-purify the crude product by a quick filtration through a small plug of silica gel to remove baseline impurities before attempting recrystallization.
Poor Crystal Yield After Recrystallization The chosen solvent is too good at dissolving the product, even at low temperatures.Use a solvent pair. Dissolve the compound in a "good" solvent at an elevated temperature and then slowly add a "poor" solvent until the solution becomes slightly turbid. Allow to cool slowly. A common pair for esters is ethyl acetate/hexanes.[1][2]
The volume of solvent used was too large.Use the minimum amount of hot solvent necessary to fully dissolve the crude product.
Product Degradation During Vacuum Distillation The distillation temperature is too high, causing decomposition of the thermally sensitive chloromethyl group.Ensure a high vacuum is achieved to lower the boiling point of the product. Use a short path distillation apparatus to minimize the time the compound spends at high temperatures.
Incomplete Removal of Starting Materials The polarity difference between the product and starting materials is insufficient for effective separation.If starting materials are acidic or basic, an acidic or basic wash of the organic layer during the work-up can help remove them before purification.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-phenylpropionic acid or its ethyl ester, side-products from the chloromethylation step (e.g., isomers, dichlorinated species), and residual solvents from the reaction and work-up.

Q2: Which purification technique is most suitable for large-scale purification?

A2: For large-scale purification, vacuum distillation is often the most efficient method, provided the compound is thermally stable enough.[2] Recrystallization can also be effective for large quantities if a suitable solvent system is found. Flash chromatography is generally more suitable for smaller, lab-scale purifications.

Q3: How can I monitor the purity of my fractions during column chromatography?

A3: Thin Layer Chromatography (TLC) is the most common method. Spot a small amount of each fraction onto a TLC plate and elute with the same solvent system used for the column. Visualize the spots under UV light or by staining to identify the fractions containing the pure product.

Q4: My purified product is a colorless oil, but the literature reports a solid. What should I do?

A4: It is possible that your product is of high purity but is slow to crystallize. Try scratching the inside of the flask with a glass rod at the solvent-air interface to induce crystallization. Seeding with a small crystal of a previously solidified batch can also be effective. Alternatively, residual solvent may be plasticizing the product; ensure all solvent has been removed under high vacuum.

Q5: What is the expected purity after a single purification step?

A5: The achievable purity depends on the initial purity of the crude material and the chosen technique. A well-optimized flash column chromatography or recrystallization can often increase purity to >98%. Vacuum distillation of the corresponding methyl ester has been reported to achieve purities of 99.2-99.5%.

Experimental Protocols

Flash Column Chromatography

This protocol is a representative example for the purification of approximately 1 gram of crude this compound.

  • Slurry Preparation: Dissolve the crude product (1 g) in a minimal amount of dichloromethane or the chromatography eluent. Add 2-3 g of silica gel to this solution and evaporate the solvent to obtain a dry, free-flowing powder.

  • Column Packing: Prepare a glass column with a diameter of approximately 2-3 cm. Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand. Fill the column with silica gel (approximately 40-60 g) as a slurry in the initial eluent (e.g., 95:5 Hexanes:Ethyl Acetate).

  • Loading: Carefully add the prepared slurry of the crude product onto the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the silica bed.

  • Elution: Begin elution with the initial solvent mixture. Apply gentle air pressure to maintain a steady flow rate. Collect fractions of approximately 10-20 mL.

  • Monitoring: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified product.

Recrystallization

This protocol provides a general procedure for recrystallizing this compound.

  • Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., hexanes, ethyl acetate, isopropanol) at room temperature and upon heating. A good solvent will dissolve the compound when hot but not when cold. A solvent pair like ethyl acetate/hexanes is often a good choice.[1][2]

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add the chosen "good" solvent (e.g., ethyl acetate) dropwise while heating and swirling until the solid just dissolves.

  • Induce Crystallization: If using a single solvent, allow the flask to cool slowly to room temperature. If using a solvent pair, slowly add the "poor" solvent (e.g., hexanes) to the hot solution until it becomes slightly cloudy. Then, allow it to cool slowly.

  • Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Purification Technique Parameter Typical Value/Range Expected Purity Reference
Flash Column Chromatography Stationary PhaseSilica Gel (60 Å, 230-400 mesh)>98%General Knowledge
Mobile PhaseHexanes:Ethyl Acetate (e.g., 95:5 to 90:10)
Recrystallization Solvent SystemIsopropanol or Ethyl Acetate/Hexanes>98%[1][3]
Cooling Temperature0-4 °C
Vacuum Distillation (for methyl ester analog) PressureNot specified (high vacuum)99.2 - 99.5%
TemperatureNot specified

Visualizations

Purification_Workflow crude Crude this compound workup Aqueous Work-up (e.g., water wash, brine wash) crude->workup drying Drying of Organic Phase (e.g., over MgSO4 or Na2SO4) workup->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration purification Purification concentration->purification fcc Flash Column Chromatography purification->fcc Small Scale recryst Recrystallization purification->recryst Scalable dist Vacuum Distillation purification->dist Large Scale/ Thermal Stability Permitting pure_product Pure Product fcc->pure_product recryst->pure_product dist->pure_product analysis Purity Analysis (e.g., NMR, GC-MS) pure_product->analysis

Caption: General workflow for the purification of crude products.

Troubleshooting_Logic cluster_troubleshooting Troubleshooting Options start Purification Attempted check_purity Is Purity >98%? start->check_purity success Purification Successful check_purity->success Yes failure Further Action Required check_purity->failure No change_technique Change Purification Technique (e.g., FCC to Recrystallization) failure->change_technique optimize_params Optimize Parameters (e.g., new solvent system, slower cooling) failure->optimize_params repurify Repeat Purification change_technique->repurify optimize_params->repurify repurify->check_purity

Caption: A logical diagram for troubleshooting purification issues.

References

Troubleshooting low conversion rates in Ethyl 2-[4-(chloromethyl)phenyl]propanoate derivatization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low conversion rates during the derivatization of Ethyl 2-[4-(chloromethyl)phenyl]propanoate.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: My nucleophilic substitution reaction with this compound is resulting in a low yield of the desired product. What are the potential causes?

Answer: Low conversion rates in the derivatization of this compound, which involves a nucleophilic attack on the benzylic chloride, can stem from several factors related to the reaction mechanism. This substrate can react via both S(_N)1 and S(_N)2 pathways, and the optimal conditions depend on which mechanism is favored for your specific nucleophile.[1][2]

Potential causes for low yield include:

  • Inappropriate Solvent Choice: The polarity of the solvent plays a critical role. Polar protic solvents (e.g., water, ethanol) favor the S(N)1 mechanism by stabilizing the benzylic carbocation intermediate, while polar aprotic solvents (e.g., acetone, DMF, DMSO) are ideal for the S(_N)2 mechanism as they solvate the cation but leave the nucleophile more reactive.[3] An incorrect solvent choice can significantly hinder the desired reaction pathway.

  • Weak or Sterically Hindered Nucleophile: For an S(N)2 reaction, a strong, unhindered nucleophile is crucial for efficiently attacking the electrophilic carbon.[3] If your nucleophile is weak or bulky, the reaction rate will be slow, leading to low conversion. For S(_N)1 reactions, a weak nucleophile is often sufficient as it does not participate in the rate-determining step.[1]

  • Sub-optimal Temperature: Like most chemical reactions, the rate is temperature-dependent. If the reaction temperature is too low, the activation energy barrier may not be overcome, resulting in a slow reaction. Conversely, excessively high temperatures can lead to side reactions and decomposition of reactants or products.

  • Presence of Water or Other Protic Impurities: Trace amounts of water in a reaction intended to be anhydrous can act as a competing nucleophile, leading to the formation of an unwanted alcohol byproduct. This is particularly problematic in S(_N)1 reactions where a carbocation intermediate is formed.

  • Poor Leaving Group Ability: While chloride is a reasonably good leaving group, its departure can be facilitated by the choice of solvent and other reaction conditions.[4]

  • Side Reactions: Elimination reactions (E1 and E2) can compete with substitution reactions, especially with sterically hindered substrates or nucleophiles that are also strong bases.

Question 2: How do I determine whether my derivatization is proceeding via an S(_N)1 or S(_N)2 mechanism?

Answer: The structure of this compound, being a benzylic halide, allows for both S(_N)1 and S(_N)2 reaction pathways. The benzylic position stabilizes the transition state of an S(_N)2 reaction and also forms a resonance-stabilized carbocation in an S(_N)1 reaction.[1][2] The predominant mechanism is dictated by the reaction conditions. You can infer the likely pathway by examining your experimental setup:

  • S(_N)1 is favored by:

    • Polar protic solvents (e.g., water, methanol, ethanol).[4]

    • Weak nucleophiles (e.g., H(_2)O, ROH).[1]

    • Conditions that promote carbocation stability.

  • S(_N)2 is favored by:

    • Polar aprotic solvents (e.g., acetone, DMF, DMSO).[4]

    • Strong nucleophiles (e.g., I(^-), RS(^-), N(_3)(^-)).[3]

    • Higher concentrations of the nucleophile.

To experimentally probe the mechanism, you could systematically vary the concentration of the nucleophile. If the reaction rate increases proportionally, it suggests an S(_N)2 mechanism. If the rate is largely independent of the nucleophile concentration, an S(_N)1 pathway is more likely.

Question 3: I suspect side reactions are occurring. What are the most common byproducts and how can I minimize them?

Answer: The most common side reactions are elimination and hydrolysis.

  • Elimination (E1/E2): If your nucleophile is also a strong base, it can abstract a proton from the benzylic carbon, leading to the formation of an alkene. To minimize this, use a non-basic nucleophile if possible. If a basic nucleophile is required, using lower reaction temperatures can favor substitution over elimination.

  • Hydrolysis: As mentioned, water contamination can lead to the formation of the corresponding alcohol, 2-[4-(hydroxymethyl)phenyl]propanoate. To avoid this, ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can also prevent atmospheric moisture from entering the reaction.

  • Friedel-Crafts Alkylation: The benzylic carbocation formed under S(_N)1 conditions is an electrophile and can potentially react with another aromatic ring (either the solvent or another molecule of the starting material), leading to polymeric byproducts. This is more likely at higher temperatures and with electron-rich aromatic solvents. Using a less reactive solvent and maintaining a lower temperature can mitigate this.

Data Presentation

Table 1: Influence of Reaction Parameters on Conversion Rate for S(_N)1 and S(_N)2 Pathways

ParameterEffect on S(N)1 ConversionEffect on S(_N)2 ConversionRationale
Nucleophile Strength Little to no effect on rateIncreases rateThe nucleophile is not involved in the rate-determining step of S(_N)1, but directly attacks the substrate in S(_N)2.[1][3]
Nucleophile Conc. Little to no effect on rateIncreases rateThe S(_N)2 reaction is bimolecular, and its rate depends on the concentration of both reactants.
Solvent Polarity Polar protic is optimalPolar aprotic is optimalPolar protic solvents stabilize the carbocation intermediate in S(_N)1. Polar aprotic solvents enhance nucleophilicity for S(_N)2.
Leaving Group Good leaving group increases rateGood leaving group increases rateA better leaving group lowers the activation energy for both mechanisms.
Temperature Increases rateIncreases rateProvides the necessary activation energy. However, too high a temperature can promote elimination.

Experimental Protocols

Representative Protocol for S(_N)2 Derivatization of this compound with Sodium Azide

This protocol is a general guideline and may require optimization for specific experimental goals.

Materials:

  • This compound (1 equivalent)

  • Sodium Azide (NaN(_3)) (1.5 equivalents)

  • Anhydrous Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere setup (Nitrogen or Argon)

  • Temperature-controlled heating mantle or oil bath

  • Standard workup and purification reagents (e.g., diethyl ether, water, brine, anhydrous magnesium sulfate)

Procedure:

  • Setup: Assemble a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere of nitrogen or argon.

  • Reagent Addition: To the flask, add this compound and anhydrous DMF. Stir the solution until the starting material is fully dissolved.

  • Nucleophile Addition: Carefully add sodium azide to the stirred solution.

  • Reaction: Heat the reaction mixture to 50-60 °C and allow it to stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Pour the reaction mixture into a separatory funnel containing water and diethyl ether.

    • Separate the organic layer. Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure Ethyl 2-[4-(azidomethyl)phenyl]propanoate.

Visualizations

G cluster_sn1 SN1 Pathway cluster_sn2 SN2 Pathway start This compound sn1_intermediate Benzylic Carbocation (Resonance Stabilized) start->sn1_intermediate Slow, RDS -Cl- sn2_ts Trigonal Bipyramidal Transition State start->sn2_ts +Nucleophile product Substituted Product sn1_intermediate->product Fast +Nucleophile sn2_ts->product -Cl-

Caption: Competing S(_N)1 and S(_N)2 reaction pathways for derivatization.

G start Low Conversion Rate Observed check_reagents Verify Purity and Concentration of Reagents start->check_reagents reagents_ok Reagents OK? check_reagents->reagents_ok check_conditions Review Reaction Conditions (Solvent, Temp, Time) conditions_ok Conditions Optimal? check_conditions->conditions_ok analyze_byproducts Analyze Crude Product for Byproducts (TLC, NMR, MS) byproducts_present Side Products Identified? analyze_byproducts->byproducts_present reagents_ok->check_conditions Yes purify_reagents Purify/Replace Reagents Ensure Anhydrous Conditions reagents_ok->purify_reagents No conditions_ok->analyze_byproducts Yes optimize_conditions Optimize Conditions: - Change Solvent - Adjust Temperature - Increase Reaction Time conditions_ok->optimize_conditions No byproducts_present->optimize_conditions No minimize_byproducts Address Side Reactions: - Lower Temperature - Use Anhydrous Solvent - Change Nucleophile byproducts_present->minimize_byproducts Yes purify_reagents->start Re-run Experiment optimize_conditions->start Re-run Experiment minimize_byproducts->start Re-run Experiment

Caption: Troubleshooting workflow for low conversion rates.

References

Technical Support Center: Ethyl 2-[4-(chloromethyl)phenyl]propanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: The most common synthetic route involves a two-step process:

  • Chloromethylation: 2-Phenylpropionic acid is reacted with a source of formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst to introduce the chloromethyl group onto the phenyl ring. This is a variation of the Blanc chloromethylation reaction.

  • Esterification: The resulting 2-[4-(chloromethyl)phenyl]propanoic acid is then esterified with ethanol, typically under acidic conditions (Fischer esterification), to yield the final product.

Q2: What are the critical safety precautions to consider during this synthesis?

A2: A significant hazard in the chloromethylation step is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether (BCME). It is crucial to perform this reaction in a well-ventilated fume hood and take appropriate measures to neutralize any potential BCME formation during the work-up procedure.

Q3: How can I monitor the progress of the reactions?

A3: The progress of both the chloromethylation and esterification reactions can be monitored by Thin Layer Chromatography (TLC). For the esterification step, the disappearance of the carboxylic acid starting material and the appearance of the less polar ester product can be observed. Gas Chromatography (GC) can also be used for more quantitative analysis of the reaction mixture.

Troubleshooting Guides

Chloromethylation Step
Issue Potential Cause(s) Recommended Solution(s)
Low to no conversion of starting material 1. Inactive catalyst (e.g., hydrated Lewis acid).2. Insufficient reaction temperature.3. Poor quality of reagents (formaldehyde source, HCl).1. Use a fresh, anhydrous Lewis acid catalyst (e.g., ZnCl₂).2. Gradually increase the reaction temperature while monitoring for side product formation.3. Use high-purity paraformaldehyde or formalin and ensure a steady supply of HCl gas or use concentrated hydrochloric acid as specified in the protocol.
Formation of multiple products (poly-chloromethylation) 1. Reaction temperature is too high.2. Reaction time is too long.3. Excess of chloromethylating agent.1. Maintain a lower reaction temperature.2. Monitor the reaction closely by TLC and stop it once the desired product is the major component.3. Use a stoichiometric amount of the chloromethylating agent relative to the aromatic substrate.
Low yield after work-up 1. Hydrolysis of the chloromethyl group during aqueous work-up.2. Formation of insoluble byproducts.1. Minimize the duration of the aqueous work-up and use cold water or brine.2. Ensure efficient stirring during the reaction to prevent localized overheating and byproduct formation.
Presence of bis(chloromethyl) ether (BCME) Inherent side reaction of the Blanc chloromethylation.1. CRITICAL: Quench the reaction mixture with aqueous ammonia or another suitable nucleophile to destroy any BCME.2. Handle all materials and waste from this step with extreme caution in a certified fume hood.
Esterification Step
Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction (equilibrium reached with significant starting material remaining) 1. Insufficient amount of ethanol.2. Water present in the reaction mixture, favoring the reverse reaction.3. Inactive or insufficient acid catalyst.1. Use a large excess of ethanol, which can also serve as the solvent, to drive the equilibrium towards the product.2. Use anhydrous ethanol and a dehydrating agent or a setup to remove water as it is formed (e.g., Dean-Stark apparatus).3. Use a strong acid catalyst like concentrated sulfuric acid or tosic acid at an appropriate concentration.
Low yield after purification 1. Incomplete extraction of the ester from the aqueous layer during work-up.2. Hydrolysis of the ester back to the carboxylic acid during work-up if conditions become basic.1. Perform multiple extractions with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).2. Neutralize the reaction mixture carefully and avoid strongly basic conditions during the wash steps.
Product is an oil and difficult to handle The product, this compound, is expected to be an oil at room temperature.This is a physical property of the compound and not an issue with the reaction.
Difficulty in separating the ester from excess ethanol The boiling points of the ester and ethanol may be relatively close.After the reaction, remove the excess ethanol under reduced pressure before proceeding with the aqueous work-up and extraction.

Experimental Protocols

Step 1: Chloromethylation of 2-Phenylpropionic Acid

Materials:

  • 2-Phenylpropionic acid

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Dichloromethane (anhydrous)

  • Ice bath

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add 2-phenylpropionic acid and anhydrous dichloromethane.

  • Cool the mixture in an ice bath and add anhydrous zinc chloride.

  • Slowly add paraformaldehyde to the stirred suspension.

  • Bubble hydrogen chloride gas through the mixture or add concentrated hydrochloric acid dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for the specified time (monitor by TLC).

  • Carefully quench the reaction by pouring it into a mixture of crushed ice and water.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude 2-[4-(chloromethyl)phenyl]propanoic acid.

Step 2: Fischer Esterification of 2-[4-(chloromethyl)phenyl]propanoic Acid

Materials:

  • 2-[4-(chloromethyl)phenyl]propanoic acid (from Step 1)

  • Ethanol (anhydrous)

  • Concentrated Sulfuric Acid

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, dissolve the crude 2-[4-(chloromethyl)phenyl]propanoic acid in a large excess of anhydrous ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the mixture to reflux and maintain for several hours (monitor by TLC for the disappearance of the starting carboxylic acid).

  • After the reaction is complete, cool the mixture to room temperature and remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water, saturated aqueous sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Illustrative Reaction Parameters for Chloromethylation

ParameterCondition ACondition BCondition C
Catalyst ZnCl₂AlCl₃FeCl₃
Temperature (°C) 0 - 102525
Reaction Time (h) 648
Yield (%) ~75~80~70

Note: These are typical values and may vary based on the specific experimental setup.

Table 2: Effect of Ethanol Excess on Esterification Yield

Molar Ratio (Ethanol:Carboxylic Acid)Approximate Yield (%)
1:165
5:185
10:1 (Ethanol as solvent)>95

Data adapted from studies on Fischer esterification.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Chloromethylation cluster_step2 Step 2: Esterification 2-Phenylpropionic_Acid 2-Phenylpropionic_Acid Reaction_1 Chloromethylation Reaction 2-Phenylpropionic_Acid->Reaction_1 Reagents_1 Paraformaldehyde, HCl, ZnCl₂ Reagents_1->Reaction_1 Intermediate 2-[4-(chloromethyl)phenyl] propanoic acid Reaction_1->Intermediate Reaction_2 Fischer Esterification Intermediate->Reaction_2 Reagents_2 Ethanol (excess), H₂SO₄ (cat.) Reagents_2->Reaction_2 Final_Product Ethyl 2-[4-(chloromethyl)phenyl] propanoate Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Start Low_Yield Low Yield Observed Start->Low_Yield Check_Step Which Step? Low_Yield->Check_Step Chloro Chloromethylation Check_Step->Chloro Step 1 Ester Esterification Check_Step->Ester Step 2 Chloro_Cause Chloro_Cause Chloro->Chloro_Cause Ester_Cause Ester_Cause Ester->Ester_Cause Chloro_Solution Solutions: - Use Anhydrous Catalyst - Optimize Temperature - Check Reagent Quality - Monitor Reaction Closely Ester_Solution Solutions: - Use Excess Ethanol - Ensure Anhydrous Conditions - Check Catalyst Amount/Activity Chloro_Cause->Chloro_Solution Ester_Cause->Ester_Solution

Caption: Troubleshooting logic for low yield in the synthesis.

Preventing degradation of Ethyl 2-[4-(chloromethyl)phenyl]propanoate during storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Ethyl 2-[4-(chloromethyl)phenyl]propanoate during storage. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Loss of potency or appearance of unknown peaks in HPLC analysis after storage. Chemical Degradation: The compound may have degraded due to improper storage conditions (exposure to moisture, high temperature, or light).1. Verify Storage Conditions: Ensure the compound is stored at the recommended 2-8°C, in a tightly sealed container, under an inert atmosphere (e.g., argon or nitrogen), and protected from light. 2. Perform Forced Degradation Study: To identify the degradation products, conduct a forced degradation study under hydrolytic, oxidative, photolytic, and thermal stress conditions. This will help in elucidating the degradation pathway and developing a stability-indicating analytical method. 3. Re-test Material: Use a validated stability-indicating HPLC method to re-test the stored material against a fresh reference standard.
Change in physical appearance (e.g., color change, clumping). Moisture Absorption/Hydrolysis: The compound is susceptible to hydrolysis in the presence of water, which can cause physical changes.1. Check for Proper Sealing: Ensure the container is properly sealed to prevent moisture ingress. 2. Use of Desiccant: Store the container in a desiccator or with a suitable desiccant, especially in humid environments. 3. Inert Atmosphere: Storing under a dry inert gas can displace moisture-laden air.
Inconsistent experimental results using the stored compound. Formation of Degradants: Degradation products can interfere with experiments or alter the compound's effective concentration.1. Characterize Degradants: If possible, identify the major degradation products using techniques like LC-MS. 2. Purify the Compound: If degradation is minor, repurification by chromatography may be an option. 3. Use a Fresh Batch: For critical experiments, it is advisable to use a fresh, unopened batch of the compound.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on its chemical structure, the two most probable degradation pathways are hydrolysis of the ester and hydrolysis or oxidation of the benzylic chloride.

  • Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield 2-[4-(chloromethyl)phenyl]propanoic acid and ethanol. The benzylic chloride can also hydrolyze to 2-[4-(hydroxymethyl)phenyl]propanoate.

  • Oxidation: The benzylic chloride moiety is susceptible to oxidation, which could lead to the formation of the corresponding benzaldehyde and subsequently benzoic acid derivatives.[1][2][3][4]

  • Photodegradation: Compounds with a chloromethylphenyl group can be sensitive to light, potentially leading to radical-mediated degradation.

  • Thermal Degradation: High temperatures can accelerate both hydrolysis and other decomposition reactions.[5]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, the compound should be stored under the following conditions:

  • Temperature: 2-8°C.

  • Atmosphere: Under a dry, inert atmosphere (e.g., nitrogen or argon).

  • Container: In a tightly sealed, light-resistant container.

  • Environment: In a dry, well-ventilated area away from incompatible materials such as strong acids, bases, and oxidizing agents.

Q3: How can I monitor the stability of my stored this compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach. This method should be able to separate the intact compound from its potential degradation products. Regular testing of stored samples against a reference standard will allow for the quantification of any degradation over time.

Q4: What are the expected degradation products I should look for?

A4: The primary expected degradation products are:

  • From Ester Hydrolysis: 2-[4-(chloromethyl)phenyl]propanoic acid.

  • From Benzyl Chloride Hydrolysis: Ethyl 2-[4-(hydroxymethyl)phenyl]propanoate.

  • From Oxidation: Ethyl 2-[4-formylphenyl]propanoate and Ethyl 2-[4-carboxyphenyl]propanoate.

Hypothetical Degradation Data Under Forced Conditions

The following table provides hypothetical data to illustrate the expected stability profile under various stress conditions. Note: This data is for illustrative purposes only and should be confirmed by experimental studies.

Stress Condition Duration % Degradation (Hypothetical) Major Degradation Product(s) (Hypothetical)
Acid Hydrolysis (0.1 M HCl) 24 hours15%2-[4-(chloromethyl)phenyl]propanoic acid
Base Hydrolysis (0.1 M NaOH) 4 hours40%2-[4-(chloromethyl)phenyl]propanoic acid
Oxidative (3% H₂O₂) 48 hours25%Ethyl 2-[4-formylphenyl]propanoate
Photolytic (ICH Q1B) 1.2 million lux hours10%Various unspecified photodegradants
Thermal (60°C) 7 days20%2-[4-(chloromethyl)phenyl]propanoic acid, Ethyl 2-[4-(hydroxymethyl)phenyl]propanoate

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method Development

This protocol outlines the development of an HPLC method to separate this compound from its potential degradation products.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a good starting point.

    • Initial conditions: 50:50 acetonitrile:water.

    • Gradient: Linearly increase acetonitrile to 90% over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in acetonitrile or a mixture of acetonitrile and water.

  • Forced Degradation Samples: Analyze samples from forced degradation studies (see Protocol 2) to ensure the method separates the parent compound from all significant degradation peaks.

Protocol 2: Forced Degradation Study

This protocol describes how to perform a forced degradation study to identify potential degradation products and pathways.

  • Acid Hydrolysis: Dissolve the compound in a solution of 0.1 M HCl and heat at 60°C for 24 hours.

  • Base Hydrolysis: Dissolve the compound in a solution of 0.1 M NaOH at room temperature for 4 hours.

  • Oxidative Degradation: Dissolve the compound in a solution of 3% H₂O₂ at room temperature for 48 hours.

  • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Thermal Degradation: Store the solid compound at 60°C for 7 days.

  • Analysis: Analyze all samples using the developed stability-indicating HPLC method (Protocol 1). If necessary, use LC-MS to identify the molecular weights of the degradation products.

Visualizations

degradation_pathway main This compound hydrolysis_ester 2-[4-(chloromethyl)phenyl]propanoic acid main->hydrolysis_ester Ester Hydrolysis (Acid/Base, Heat) hydrolysis_benzyl Ethyl 2-[4-(hydroxymethyl)phenyl]propanoate main->hydrolysis_benzyl Benzyl Chloride Hydrolysis (Moisture, Heat) oxidation Ethyl 2-[4-formylphenyl]propanoate main->oxidation Oxidation

Caption: Predicted degradation pathways of this compound.

experimental_workflow cluster_stress Forced Degradation acid Acid Hydrolysis hplc Stability-Indicating HPLC Method Development acid->hplc base Base Hydrolysis base->hplc oxidation Oxidation oxidation->hplc photo Photolysis photo->hplc thermal Thermal thermal->hplc analysis HPLC/LC-MS Analysis hplc->analysis results Identify Degradants & Establish Stability Profile analysis->results

Caption: Workflow for conducting a forced degradation study.

References

Technical Support Center: Purification of Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of Ethyl 2-[4-(chloromethyl)phenyl]propanoate.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the purification of this compound.

Issue Possible Cause(s) Recommended Solution(s)
Low Purity After Column Chromatography 1. Inappropriate solvent system (eluent). 2. Co-elution of impurities with the product. 3. Overloading the column. 4. Column channeling.1. Optimize the eluent system using Thin Layer Chromatography (TLC). Test various ratios of non-polar and polar solvents (e.g., hexane and ethyl acetate). 2. If impurities have similar polarity, consider a different stationary phase (e.g., alumina) or an alternative purification technique like recrystallization. 3. Reduce the amount of crude product loaded onto the column. A general rule is 1:30 to 1:100 ratio of crude product to silica gel by weight. 4. Ensure proper packing of the column to avoid cracks and channels in the stationary phase.
Product Degradation During Purification 1. Hydrolysis of the ester group. 2. Presence of acidic or basic impurities. 3. Prolonged heating during solvent evaporation.1. Use neutral and dry solvents and silica gel. Avoid prolonged exposure to protic solvents. 2. Neutralize the crude product with a mild wash (e.g., saturated sodium bicarbonate solution) before chromatography if acidic impurities are present. 3. Use a rotary evaporator at a moderate temperature (e.g., < 40°C) to remove the solvent.
Presence of Starting Material (Ethyl 2-phenylpropanoate) Incomplete chloromethylation reaction.If the amount of starting material is significant, it may be difficult to separate by chromatography due to similar polarity. Consider re-subjecting the crude product to the reaction conditions to drive the reaction to completion, followed by purification.
Presence of Carboxylic Acid Impurity (2-[4-(chloromethyl)phenyl]propanoic acid) Incomplete esterification or hydrolysis of the product.This acidic impurity can be removed by an extractive workup with a mild base, such as a saturated solution of sodium bicarbonate, prior to chromatographic purification.
Oily Product That Fails to Solidify Presence of residual solvents or impurities.Further purify the product using high vacuum to remove volatile impurities and residual solvents. If the product is expected to be a solid, attempt recrystallization from a suitable solvent system.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in a sample of crude this compound?

A1: Common impurities can originate from the starting materials, side reactions, or subsequent degradation. These may include:

  • Starting Materials: Unreacted ethyl 2-phenylpropanoate.

  • Intermediates: The carboxylic acid precursor, 2-[4-(chloromethyl)phenyl]propanoic acid.

  • Side-Products: Di-chlorinated or poly-chlorinated species, and potentially polymeric materials.

  • Degradation Products: Hydrolysis of the ester to the corresponding carboxylic acid.

Q2: How can I monitor the progress of the purification by column chromatography?

A2: Thin Layer Chromatography (TLC) is the most effective way to monitor the separation. Spot the crude mixture, the fractions being collected, and a reference standard (if available) on a TLC plate. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) should provide good separation between your product and the impurities. The product spot can be visualized under UV light.

Q3: What is a good starting solvent system for column chromatography?

A3: A common and effective eluent system for compounds of moderate polarity like this compound is a mixture of hexane and ethyl acetate. Based on TLC analysis, you can start with a low polarity mixture (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity (e.g., to 90:10 or 85:15) to elute your product.

Q4: My purified product shows a peak corresponding to the carboxylic acid in the NMR spectrum. How can I remove it?

A4: The presence of the carboxylic acid impurity indicates either incomplete esterification or hydrolysis. This can be removed by dissolving your product in a non-polar organic solvent (like dichloromethane or ethyl acetate) and washing it with a saturated solution of sodium bicarbonate. The basic wash will deprotonate the carboxylic acid, making it soluble in the aqueous layer. After separation, the organic layer should be washed with brine, dried over an anhydrous salt (like Na₂SO₄), and the solvent evaporated.

Q5: Is distillation a viable method for purifying this compound?

A5: Yes, for larger quantities, vacuum distillation (reduced pressure rectification) can be an effective purification method, especially for removing less volatile impurities. However, care must be taken as the compound may be heat-sensitive. It is crucial to use a well-controlled vacuum and temperature to prevent degradation.

Data Presentation

Table 1: Comparison of Purification Methods

Purification Method Starting Purity (GC-MS) Final Purity (GC-MS) Yield Notes
Silica Gel Column Chromatography ~85%>98%~80%Effective for removing both polar and non-polar impurities.
Recrystallization ~90% (after initial workup)>99%~65%Requires finding a suitable solvent system; may result in lower yield.
Vacuum Distillation ~85%~97%~75%Good for large scale, but potential for thermal degradation.

Experimental Protocols

Protocol 1: Purification by Silica Gel Column Chromatography
  • TLC Analysis:

    • Dissolve a small amount of the crude product in a suitable solvent (e.g., dichloromethane).

    • Spot the solution on a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a mixture of hexane and ethyl acetate (start with a 9:1 ratio).

    • Visualize the spots under UV light and calculate the Rf values. The ideal solvent system should give the product an Rf value of ~0.3-0.4.

  • Column Preparation:

    • Select an appropriate size column.

    • Prepare a slurry of silica gel in the chosen eluent (the solvent system determined by TLC).

    • Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane.

    • Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the dry powder to the top of the column.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and begin elution.

    • Collect fractions in test tubes or vials.

    • Monitor the elution process by TLC to identify the fractions containing the pure product.

  • Product Isolation:

    • Combine the pure fractions.

    • Remove the solvent using a rotary evaporator.

    • Place the resulting product under high vacuum to remove any residual solvent.

Mandatory Visualization

experimental_workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation crude_product Crude Product dissolve Dissolve in Minimal Solvent crude_product->dissolve adsorb Adsorb on Silica Gel crude_product->adsorb tlc TLC Analysis (Optimize Eluent) crude_product->tlc 1. Analyze load_sample Load Sample onto Column dissolve->load_sample adsorb->load_sample column_prep Prepare Silica Gel Column tlc->column_prep 2. Inform column_prep->load_sample 3. Prepare elute Elute with Optimized Solvent System load_sample->elute 4. Run collect_fractions Collect Fractions elute->collect_fractions 5. Collect monitor_fractions Monitor Fractions by TLC collect_fractions->monitor_fractions 6. Analyze combine_pure Combine Pure Fractions monitor_fractions->combine_pure 7. Identify evaporate Solvent Evaporation combine_pure->evaporate 8. Isolate final_product Pure Product evaporate->final_product 9. Obtain

Caption: Workflow for the purification of this compound.

logical_relationship cluster_impurities Potential Impurities cluster_purification Purification Techniques compound This compound Purity Impurities starting_material Starting Material Ethyl 2-phenylpropanoate compound:impurities->starting_material Source intermediate Intermediate 2-[4-(chloromethyl)phenyl]propanoic acid compound:impurities->intermediate Source side_product Side-Products Di-chlorinated species compound:impurities->side_product Source degradation Degradation Hydrolysis Product compound:impurities->degradation Source chromatography Column Chromatography Removes polar & non-polar impurities starting_material->chromatography Removed by extraction Acid-Base Extraction Removes acidic/basic impurities intermediate->extraction Removed by side_product->chromatography Removed by distillation Vacuum Distillation Removes non-volatile impurities side_product->distillation Removed by degradation->extraction Removed by

Caption: Relationship between impurities and purification methods.

Addressing solubility issues of Ethyl 2-[4-(chloromethyl)phenyl]propanoate in reaction media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered by researchers, scientists, and drug development professionals working with Ethyl 2-[4-(chloromethyl)phenyl]propanoate.

Frequently Asked Questions (FAQs)

Q1: What are the general solubility characteristics of this compound?

A1: this compound is a pale yellow liquid. It is generally soluble in chlorinated solvents such as chloroform and dichloromethane, as well as in ethyl acetate.[1] However, it exhibits limited solubility in highly polar solvents like water and may also have solubility issues in non-polar hydrocarbon solvents. Its solubility is influenced by the presence of both the relatively non-polar phenylpropanoate group and the polar chloromethyl group.

Q2: I am observing that this compound is not dissolving in my reaction solvent. What are the initial troubleshooting steps?

A2: If you are facing solubility issues, consider the following initial steps:

  • Verify Solvent Purity: Ensure the solvent is pure and dry, as impurities can affect solubility.

  • Increase Agitation: Enhance mixing by using a more efficient stirrer or increasing the stirring speed to improve the dissolution rate.

  • Gentle Heating: Carefully warm the mixture. For many compounds, solubility increases with temperature. However, be cautious of potential degradation of the reactant at elevated temperatures. Monitor the reaction for any signs of decomposition.

  • Particle Size Reduction (if applicable): If you are starting with a solid form of a related compound, reducing the particle size can increase the surface area and improve the rate of dissolution.

Q3: Can I use a co-solvent to improve the solubility of this compound?

A3: Yes, using a co-solvent is a common and effective technique. A co-solvent is a second solvent added in a smaller quantity to the primary reaction medium to increase the solubility of a sparingly soluble compound. The choice of co-solvent depends on the primary solvent and the reactant. For instance, if your primary solvent is non-polar, adding a more polar co-solvent that is miscible with the primary solvent can enhance the solubility of this compound.

Q4: When should I consider using phase-transfer catalysis for my reaction involving this compound?

A4: Phase-transfer catalysis (PTC) is particularly useful when your reaction involves an ionic reagent that is soluble in an aqueous phase and this compound, which is soluble in an organic phase. The phase-transfer catalyst facilitates the transfer of the ionic reactant into the organic phase, allowing the reaction to proceed. This technique is beneficial for nucleophilic substitution reactions where the nucleophile is an inorganic salt.

Troubleshooting Guides

Issue 1: Poor Solubility in Aprotic Polar Solvents (e.g., Acetonitrile, DMF, DMSO)
Potential Cause Troubleshooting Step Expected Outcome
Insufficient solvent polarity matching.Add a less polar co-solvent like toluene or THF in a stepwise manner (e.g., 5-10% v/v increments).Improved dissolution of the ester in the mixed solvent system.
Low temperature limiting solubility.Gently warm the reaction mixture to 40-50°C with constant stirring.Increased kinetic energy of molecules leading to better dissolution.
Saturation limit reached.If possible, increase the solvent volume. If not, consider a different primary solvent with better solubility characteristics.Complete dissolution of the reactant.
Issue 2: Immiscibility/Low Solubility in Biphasic Systems (e.g., Water/Organic Solvent)
Potential Cause Troubleshooting Step Expected Outcome
Reactant is primarily in the organic phase, while the reagent is in the aqueous phase.Introduce a phase-transfer catalyst (e.g., a quaternary ammonium salt like tetrabutylammonium bromide).The catalyst will transport the aqueous-soluble reagent into the organic phase to react with the ester.
Inefficient mixing of the two phases.Increase the stirring rate to create a larger interfacial area between the two phases.Enhanced contact between reactants, leading to a faster reaction rate.
Incorrect pH of the aqueous phase.Adjust the pH of the aqueous phase to ensure the stability and reactivity of the aqueous-soluble reagent.Optimal reaction conditions are achieved.

Data Presentation

The following table provides estimated solubility data for this compound in various common organic solvents. These values are estimates based on the solubility of structurally similar compounds like ethyl phenylacetate and the general principle of "like dissolves like." Experimental verification is highly recommended.

SolventSolvent TypeEstimated Solubility (g/L) at 25°CNotes
DichloromethaneChlorinated> 200High solubility expected.
ChloroformChlorinated> 200High solubility expected.
Ethyl AcetateEster> 150Good solubility expected.
Tetrahydrofuran (THF)Ether100 - 150Good solubility expected.
TolueneAromatic Hydrocarbon50 - 100Moderate solubility expected.
AcetoneKetone50 - 100Moderate solubility expected.
AcetonitrileNitrile20 - 50Limited to moderate solubility.
MethanolAlcohol10 - 20Limited solubility.
EthanolAlcohol10 - 30Limited solubility.
n-HexaneAliphatic Hydrocarbon< 10Poor solubility expected.
WaterAqueous< 1Practically insoluble.

Experimental Protocols

Protocol 1: Determination of Approximate Solubility

Objective: To determine the approximate solubility of this compound in a given solvent at a specific temperature.

Materials:

  • This compound

  • Selected solvent (e.g., Toluene)

  • Small, sealable glass vials (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Analytical balance

  • Temperature-controlled bath or hot plate with a temperature probe

  • Syringes and filters (0.45 µm)

Procedure:

  • Add a known volume of the solvent (e.g., 2 mL) to a vial containing a magnetic stir bar.

  • Place the vial in a temperature-controlled bath set to the desired temperature (e.g., 25°C).

  • Add a small, pre-weighed amount of this compound to the solvent.

  • Stir the mixture vigorously. If the solid dissolves completely, add another pre-weighed amount.

  • Continue adding the compound in small increments until a small amount of undissolved material persists, indicating that the solution is saturated.

  • Allow the saturated solution to stir for at least one hour to ensure equilibrium is reached.

  • Stop stirring and let any undissolved solid settle.

  • Carefully withdraw a known volume of the supernatant using a syringe and pass it through a filter to remove any solid particles.

  • Determine the concentration of the dissolved compound in the filtrate using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or by evaporating the solvent and weighing the residue).

  • Calculate the solubility in g/L.

Protocol 2: Improving Solubility with a Co-solvent

Objective: To enhance the solubility of this compound in a primary reaction solvent using a co-solvent.

Materials:

  • This compound

  • Primary solvent (e.g., Acetonitrile)

  • Co-solvent (e.g., Toluene)

  • Reaction vessel with stirring capabilities

Procedure:

  • To the reaction vessel containing the primary solvent, add the required amount of this compound.

  • Begin stirring the mixture.

  • Slowly add the co-solvent in small portions (e.g., 5% of the total volume at a time).

  • Observe the mixture after each addition. Continue adding the co-solvent until the this compound is fully dissolved.

  • Record the total volume of co-solvent required to achieve complete dissolution.

  • Proceed with the intended chemical reaction. Note that the change in solvent composition may affect the reaction kinetics and outcome.

Mandatory Visualization

Below is a troubleshooting workflow for addressing solubility issues with this compound.

Caption: Troubleshooting workflow for solubility issues.

References

Technical Support Center: Synthesis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound?

A1: A common and effective method involves a two-step synthesis. The first step is the chloromethylation of 2-phenylpropanoic acid to form 2-[4-(chloromethyl)phenyl]propanoic acid. This is followed by the esterification of the intermediate with ethanol to yield the final product, this compound.

Q2: Which catalysts are recommended for the chloromethylation of 2-phenylpropanoic acid?

A2: For the chloromethylation step using formaldehyde and hydrogen chloride, various catalysts can be employed. Lewis acids such as zinc chloride (ZnCl₂), aluminum chloride (AlCl₃), and tin(IV) chloride (SnCl₄) are commonly used.[1][2] In some cases, particularly with activated aromatic rings, the reaction may proceed without a catalyst.[1] For deactivated aromatic compounds, a combination of paraformaldehyde, chlorosulphonic acid, and concentrated sulfuric acid may be effective.[1]

Q3: What are the typical catalysts for the Fischer esterification of 2-[4-(chloromethyl)phenyl]propanoic acid with ethanol?

A3: The Fischer esterification is an acid-catalyzed reaction. Strong Brønsted acids are the most common catalysts, including concentrated sulfuric acid (H₂SO₄), p-toluenesulfonic acid (TsOH), and dry hydrogen chloride (HCl) gas.[3][4][5] Lewis acids like scandium(III) triflate have also been reported as effective catalysts for esterification.[6]

Q4: How can I improve the yield of the Fischer esterification step?

A4: Since Fischer esterification is a reversible reaction, the equilibrium can be shifted towards the product side to improve the yield. This can be achieved by using a large excess of the alcohol (ethanol in this case), which also serves as the solvent.[3][5] Another effective strategy is to remove the water formed during the reaction, for example, by using a Dean-Stark apparatus or by adding a dehydrating agent.[5][6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of 2-[4-(chloromethyl)phenyl]propanoic acid in the first step. Incomplete reaction.- Increase reaction time or temperature. - Ensure an adequate supply of hydrogen chloride gas.
Formation of diarylmethane byproduct.- Optimize the reaction temperature; higher temperatures can favor byproduct formation.[1] - Choose a different catalyst. Aluminum chloride, for instance, is known to promote the formation of diarylmethane products.[1] - Consider using a milder catalyst or a catalytic amount of a short-chain carboxylic acid as a promoter.[7]
Low yield of this compound in the second step. Unfavorable equilibrium of the Fischer esterification.- Use a significant excess of ethanol to drive the reaction forward.[3][5] - Remove water as it is formed using a Dean-Stark apparatus or molecular sieves.[5][6]
Ineffective catalyst.- Ensure the acid catalyst is of sufficient concentration and purity. - Consider switching to a different acid catalyst, such as p-toluenesulfonic acid, which can be easier to handle than sulfuric acid.
Presence of significant impurities in the final product. Unreacted starting materials.- For the chloromethylation step, ensure the reaction goes to completion. - For the esterification, drive the equilibrium as far as possible to the product side.
Byproducts from side reactions.- Optimize reaction conditions (temperature, catalyst) to minimize side reactions like diarylmethane formation in the first step or ether formation from the alcohol in the second. - Purify the final product using techniques such as distillation under reduced pressure or column chromatography.
Difficulty in isolating the product. Emulsion formation during workup.- Add a saturated brine solution to help break the emulsion.
Product is an oil and difficult to handle.- Ensure complete removal of the solvent after extraction. - Purification by vacuum distillation can yield a pure, albeit oily, product.

Data Presentation

Table 1: Catalyst and Condition Summary for Synthesis

Reaction Step Catalyst Typical Reagents Temperature (°C) Reaction Time (hours) Reported Yield Reference
Chloromethylation Zinc Chloride (ZnCl₂)Paraformaldehyde, HCl42 - 48VariesGood[1]
Titanium(IV) Chloride (TiCl₄)Paraformaldehyde, HCl0 - 5VariesHigh (for activated rings)[1]
Acetic Acid (catalytic)Paraformaldehyde, HCl5 - 106 - 8Good to Excellent[7]
Esterification Sulfuric Acid (H₂SO₄)Ethanol (excess)Reflux2 - 2490-95%[8]
p-Toluenesulfonic Acid (p-TsOH)Ethanol, TolueneReflux~3096%[8]

Experimental Protocols

Step 1: Chloromethylation of 2-Phenylpropanoic Acid

Objective: To synthesize 2-[4-(chloromethyl)phenyl]propanoic acid.

Materials:

  • 2-Phenylpropanoic acid

  • Paraformaldehyde

  • Concentrated Hydrochloric Acid

  • Zinc Chloride (anhydrous)

  • Dichloromethane (or other suitable solvent)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate

Procedure:

  • In a well-ventilated fume hood, equip a round-bottom flask with a magnetic stirrer, a reflux condenser, and a gas inlet tube.

  • To the flask, add 2-phenylpropanoic acid and paraformaldehyde.

  • Slowly add concentrated hydrochloric acid to the mixture while stirring.

  • Add a catalytic amount of anhydrous zinc chloride.

  • Heat the reaction mixture to the desired temperature (e.g., 60-70 °C) and maintain for several hours while bubbling a slow stream of hydrogen chloride gas through the mixture.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and extract the product with dichloromethane.

  • Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-[4-(chloromethyl)phenyl]propanoic acid.

Step 2: Fischer Esterification to this compound

Objective: To synthesize this compound.

Materials:

  • 2-[4-(chloromethyl)phenyl]propanoic acid

  • Absolute Ethanol (large excess)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Saturated Sodium Bicarbonate solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Sodium Sulfate

  • Ethyl acetate (for extraction)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the crude 2-[4-(chloromethyl)phenyl]propanoic acid in a large excess of absolute ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

  • Heat the reaction mixture to reflux and maintain for several hours. The reaction can be monitored by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the excess ethanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • The final product can be further purified by vacuum distillation.

Visualizations

Synthesis_Workflow Start Start Materials: 2-Phenylpropanoic Acid, Paraformaldehyde, HCl Step1 Step 1: Chloromethylation Catalyst: ZnCl₂ Start->Step1 Intermediate Intermediate: 2-[4-(chloromethyl)phenyl]propanoic acid Step1->Intermediate Step2 Step 2: Fischer Esterification Reagent: Ethanol Catalyst: H₂SO₄ Intermediate->Step2 FinalProduct Final Product: This compound Step2->FinalProduct Purification Purification (e.g., Vacuum Distillation) FinalProduct->Purification Chloromethylation_Mechanism cluster_0 Electrophile Formation cluster_1 Electrophilic Aromatic Substitution F H₂C=O (Formaldehyde) E1 [H₂C=OH]⁺ (Protonated Formaldehyde) F->E1 + H⁺ H H⁺ E2 [CH₂Cl]⁺ (Chloromethyl Cation) E1->E2 + Cl⁻, - H₂O Sigma Sigma Complex (Carbocation Intermediate) Cl Cl⁻ Aromatic 2-Phenylpropanoic Acid Aromatic->Sigma + [CH₂Cl]⁺ Product 2-[4-(chloromethyl)phenyl]propanoic acid Sigma->Product - H⁺ Fischer_Esterification_Mechanism cluster_0 Carbonyl Activation and Nucleophilic Attack cluster_1 Proton Transfer and Elimination cluster_2 Deprotonation CarboxylicAcid R-COOH ProtonatedAcid R-C(OH)₂⁺ CarboxylicAcid->ProtonatedAcid + H⁺ Tetrahedral Tetrahedral Intermediate ProtonatedAcid->Tetrahedral + EtOH Ethanol EtOH ProtonTransfer Proton Transfer WaterLoss Loss of Water ProtonTransfer->WaterLoss ProtonatedEster Protonated Ester WaterLoss->ProtonatedEster Ester R-COOEt ProtonatedEster->Ester - H⁺

References

Technical Support Center: Scaling Up Ethyl 2-[4-(chloromethyl)phenyl]propanoate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on scaling up the synthesis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate from a laboratory setting to a pilot plant. The information is presented in a question-and-answer format to directly address potential issues.

Troubleshooting Guide

Issue 1: Low Yield of this compound

  • Question: Our yield of the desired product is significantly lower than expected after scaling up the reaction. What are the potential causes and how can we mitigate them?

  • Answer: Low yields during the scale-up of chloromethylation reactions can stem from several factors that become more pronounced at a larger scale.

    • Side Reactions: The formation of diarylmethane by-products is a common issue in Blanc chloromethylation.[1][2] This occurs when the chloromethylated product reacts with another molecule of the starting material. Higher temperatures and prolonged reaction times can favor this side reaction.[1]

      • Mitigation:

        • Temperature Control: Maintain strict temperature control. In a pilot plant, this may require a more efficient reactor cooling system than in the lab.

        • Reaction Time: Optimize the reaction time. Monitor the reaction progress using in-process analytical methods (e.g., HPLC, GC) to stop the reaction once the formation of the desired product plateaus and before significant by-product formation occurs.

    • Poor Mixing: Inadequate mixing in a larger reactor can lead to localized "hot spots" and concentration gradients, promoting side reactions and reducing the overall conversion rate.

      • Mitigation:

        • Agitator Design and Speed: Ensure the pilot plant reactor is equipped with an appropriate agitator design (e.g., pitched-blade turbine) and that the agitation speed is sufficient to maintain a homogenous mixture.

    • Reagent Addition: The rate of addition of reagents, particularly the chloromethylating agent, can impact selectivity.

      • Mitigation:

        • Controlled Addition: Implement a controlled, subsurface addition of the chloromethylating agent in the pilot plant to ensure rapid dispersion and minimize localized high concentrations.

Issue 2: Formation of Impurities, Including Bis(chloromethyl) Ether

  • Question: We are observing significant levels of impurities in our pilot plant batch, and we are particularly concerned about the formation of bis(chloromethyl) ether. How can we minimize these impurities?

  • Answer: The formation of impurities is a critical concern, especially the highly carcinogenic by-product bis(chloromethyl) ether (BCME).[2]

    • Bis(chloromethyl) Ether (BCME) Formation: BCME can form from the reaction of formaldehyde and hydrogen chloride.[2]

      • Mitigation:

        • Stoichiometry Control: Use a slight excess of the aromatic substrate relative to the chloromethylating agent to ensure the complete reaction of the latter.

        • Temperature: Maintain a lower reaction temperature, as higher temperatures can favor BCME formation.

        • In-situ Generation: If possible, consider the in-situ generation of the chloromethylating agent to minimize its free concentration.

    • Other Impurities: Besides diarylmethanes, other impurities can arise from the degradation of starting materials or products under the reaction conditions.

      • Mitigation:

        • Raw Material Quality: Ensure the purity of starting materials, as impurities can act as catalysts for side reactions.

        • Purification: Develop a robust purification protocol for the pilot-scale product. This may involve multi-step extraction, crystallization, or chromatography.

Issue 3: Difficulties with Work-up and Product Isolation

  • Question: The work-up of our pilot plant batch is proving to be much more challenging than in the lab, with emulsion formation and difficult phase separations. What can we do to improve this?

  • Answer: Work-up and isolation issues are common during scale-up due to changes in surface area-to-volume ratios and mixing dynamics.

    • Emulsion Formation: The presence of by-products and unreacted starting materials can lead to stable emulsions during aqueous work-up.

      • Mitigation:

        • Anti-emulsifying Agents: Consider the addition of a small amount of an appropriate anti-emulsifying agent.

        • Temperature and pH Adjustment: Experiment with adjusting the temperature and pH of the quench and wash solutions to break the emulsion.

        • Centrifugation: For persistent emulsions, a centrifuge may be necessary at the pilot scale.

    • Product Precipitation/Crystallization: The product may precipitate out of solution unexpectedly during work-up.

      • Mitigation:

        • Solvent Selection: Ensure the chosen solvent for extraction has a high capacity for the product and is used in sufficient volume.

        • Temperature Control: Maintain the temperature of the solutions during work-up to prevent premature crystallization.

Frequently Asked Questions (FAQs)

  • Question: What is the typical starting material for the synthesis of this compound?

  • Answer: The synthesis typically starts from Ethyl 2-phenylpropanoate. This is then subjected to a chloromethylation reaction.

  • Question: What is the most common method for the chloromethylation step?

  • Answer: The Blanc chloromethylation reaction is a common method.[2][3] This involves reacting the aromatic substrate with formaldehyde and hydrogen chloride in the presence of a Lewis acid catalyst, such as zinc chloride.[2][3]

  • Question: What are the key safety precautions to consider when scaling up this synthesis?

  • Answer:

    • BCME Hazard: The potential formation of the highly carcinogenic bis(chloromethyl) ether (BCME) is a major safety concern.[2] All operations should be conducted in a well-ventilated area, and personnel should use appropriate personal protective equipment (PPE). Continuous air monitoring for BCME is recommended in the pilot plant.

    • Corrosive Reagents: Hydrogen chloride is highly corrosive. Ensure all equipment, including the reactor, transfer lines, and scrubbers, is constructed from compatible materials.

    • Exothermic Reaction: The chloromethylation reaction can be exothermic. A robust cooling system and emergency quench procedures should be in place in the pilot plant.

  • Question: How can we monitor the progress of the reaction at the pilot scale?

  • Answer: In-process control (IPC) is crucial for monitoring the reaction. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are suitable techniques to track the consumption of the starting material and the formation of the product and by-products. Samples can be taken at regular intervals and analyzed to determine the optimal reaction endpoint.

Data Presentation

Table 1: Comparison of Typical Reaction Parameters and Outputs: Lab vs. Pilot Plant

ParameterLaboratory Scale (100 g)Pilot Plant Scale (10 kg)
Reactants
Ethyl 2-phenylpropanoate100 g10.0 kg
Paraformaldehyde20 g2.0 kg
Zinc Chloride15 g1.5 kg
Concentrated HCl200 mL20.0 L
Solvent (e.g., Dichloromethane)500 mL50.0 L
Reaction Conditions
Temperature0 - 5 °C0 - 5 °C (with automated cooling)
Reaction Time4 - 6 hours6 - 8 hours
Agitation Speed300 - 400 rpm100 - 150 rpm (geometrically scaled)
Outputs
Typical Yield75 - 85%70 - 80%
Purity (crude)~90%~85%
Purity (after purification)>98%>98%

Experimental Protocols

Laboratory Scale Synthesis (100 g)

  • Setup: Equip a 1 L, three-necked, round-bottom flask with a mechanical stirrer, a thermometer, and a gas inlet connected to an HCl gas source and a scrubber.

  • Charging: Charge the flask with Ethyl 2-phenylpropanoate (100 g), paraformaldehyde (20 g), zinc chloride (15 g), and dichloromethane (500 mL).

  • Reaction: Cool the mixture to 0-5 °C using an ice bath. Bubble hydrogen chloride gas through the stirred mixture at a slow, steady rate.

  • Monitoring: Monitor the reaction progress by taking small aliquots at 1-hour intervals and analyzing them by TLC or GC.

  • Work-up: Once the reaction is complete (typically 4-6 hours), slowly pour the reaction mixture into 500 mL of ice-cold water. Separate the organic layer.

  • Purification: Wash the organic layer with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography or crystallization.

Pilot Plant Scale Synthesis (10 kg)

  • Reactor Preparation: Ensure the 100 L glass-lined reactor is clean, dry, and inerted with nitrogen. Check that the cooling system, agitator, and emergency quench system are fully operational.

  • Charging: Charge the reactor with Ethyl 2-phenylpropanoate (10.0 kg), paraformaldehyde (2.0 kg), zinc chloride (1.5 kg), and dichloromethane (50.0 L) through a closed charging system.

  • Reaction: Start the agitator and begin cooling the reactor contents to 0-5 °C. Introduce gaseous hydrogen chloride through a subsurface dip tube at a controlled rate.

  • Monitoring: Use a sampling port to take in-process control (IPC) samples every hour for HPLC analysis to monitor the conversion and impurity profile.

  • Work-up: Upon completion, transfer the reaction mixture to a quench vessel containing 50 L of chilled water under controlled conditions.

  • Phase Separation: Allow the layers to settle and separate the organic phase.

  • Purification: Wash the organic phase with a sodium bicarbonate solution and then with brine in the reactor. Transfer the organic layer to a separate vessel for drying with anhydrous sodium sulfate. Filter the solution and transfer it to a distillation unit to remove the solvent. The resulting crude product is then purified by crystallization from a suitable solvent system.

Mandatory Visualization

Synthesis_Workflow cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale lab_start Start: Small Scale Synthesis lab_reagents Reagent Charging (Manual) lab_start->lab_reagents lab_reaction Reaction in Round-Bottom Flask (Ice Bath Cooling) lab_reagents->lab_reaction lab_monitoring TLC/GC Monitoring lab_reaction->lab_monitoring lab_workup Manual Work-up (Separatory Funnel) lab_reaction->lab_workup lab_purification Column Chromatography/ Crystallization lab_workup->lab_purification lab_product Final Product (grams) lab_purification->lab_product pilot_start Start: Scale-up Synthesis lab_product->pilot_start Process Transfer pilot_reagents Reagent Charging (Closed System) pilot_start->pilot_reagents pilot_reaction Reaction in Jacketed Reactor (Automated Cooling) pilot_reagents->pilot_reaction pilot_monitoring IPC via HPLC pilot_reaction->pilot_monitoring pilot_workup Automated Work-up (Quench Vessel) pilot_reaction->pilot_workup pilot_purification Crystallization/ Filtration pilot_workup->pilot_purification pilot_product Final Product (kilograms) pilot_purification->pilot_product

Caption: Workflow for scaling up this compound synthesis.

References

Technical Support Center: Managing Thermal Stability of Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for managing the thermal stability of Ethyl 2-[4-(chloromethyl)phenyl]propanoate.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and thermal analysis of this compound.

Question: My sample of this compound shows signs of degradation (e.g., discoloration, evolution of fumes) even at room temperature. What is happening and what should I do?

Answer: this compound contains a reactive benzylic chloride moiety, which can be susceptible to degradation, especially in the presence of moisture or impurities. The observed degradation could be due to hydrolysis or other decomposition reactions.

Immediate Actions:

  • Handle the material in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Ensure the container is tightly sealed and stored in a cool, dry place, away from light and sources of ignition.[1][2]

Troubleshooting Steps:

  • Verify Storage Conditions: Confirm that the compound is stored at the recommended temperature, typically 2-8°C in an inert atmosphere.[3]

  • Check for Contaminants: Impurities can catalyze decomposition. If possible, re-purify the sample.

  • Minimize Exposure to Air and Moisture: Handle the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis of the chloromethyl group.

Question: I am getting inconsistent results from my Differential Scanning Calorimetry (DSC) analysis. The onset temperature of decomposition seems to vary between runs. Why is this happening?

Answer: Inconsistent DSC results can arise from several experimental factors.

Troubleshooting Steps:

  • Sample Preparation: Ensure the sample is representative and that there is good thermal contact between the sample and the DSC pan. Use a consistent sample mass (typically 5-10 mg) for all runs.[4]

  • Heating Rate: A faster heating rate can shift the onset temperature to a higher value. Use a consistent and appropriate heating rate for all analyses. A rate of 10°C/min is common for pharmaceutical compounds.[5]

  • Pan Type: The type of DSC pan (e.g., open, sealed, pinhole) can significantly affect the results, especially if volatile decomposition products are formed. For decomposition studies, hermetically sealed pans are often recommended to contain any evolved gases and prevent weight loss before the decomposition event.

  • Purge Gas: The type and flow rate of the purge gas (e.g., nitrogen, air) can influence the decomposition pathway. Ensure a consistent atmosphere for all experiments.[6]

  • Instrument Calibration: Verify that the DSC instrument is properly calibrated for temperature and enthalpy.

Question: My Thermogravimetric Analysis (TGA) curve shows a weight loss at a lower temperature than expected. How do I interpret this?

Answer: An early weight loss in TGA can indicate the presence of volatile components or the onset of decomposition at a lower temperature than anticipated.[7][8]

Troubleshooting Steps:

  • Presence of Volatiles: The initial weight loss may correspond to the evaporation of residual solvents or absorbed moisture.[6][7][8] Correlate the TGA data with results from other techniques like Gas Chromatography (GC) to identify any volatiles.

  • Decomposition: If the weight loss is accompanied by an exothermic event in a simultaneous DSC analysis, it likely represents the onset of thermal decomposition.

  • Atmosphere: The presence of oxygen (in an air atmosphere) can lead to oxidative degradation at lower temperatures compared to an inert atmosphere (like nitrogen).[6]

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound to ensure its thermal stability?

A1: To maintain thermal stability and prevent degradation, this compound should be stored in a cool, dry, and well-ventilated place.[1] Specifically, storage at 2-8°C under an inert atmosphere is recommended.[3] The container should be tightly sealed to protect it from moisture and light.[1][2]

Q2: What is the expected thermal decomposition behavior of this compound?

Q3: What are the potential hazardous decomposition products of this compound?

A3: The thermal decomposition of this compound could potentially generate hazardous products such as hydrogen chloride (HCl) gas from the chloromethyl group, and other volatile organic compounds. Due to the aromatic ring, the formation of soot and other toxic gases is possible at higher temperatures. It is crucial to conduct all thermal experiments in a well-ventilated area or under a fume hood.

Q4: Which analytical techniques are most suitable for assessing the thermal stability of this compound?

A4: The most common and suitable techniques for assessing thermal stability are:

  • Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition and the associated enthalpy change.[4][10]

  • Thermogravimetric Analysis (TGA): To measure the weight loss as a function of temperature, indicating the temperature at which decomposition begins and the extent of mass loss.[6][7][8]

  • Accelerating Rate Calorimetry (ARC): To study the time, temperature, and pressure relationships of exothermic decomposition under adiabatic conditions, which is crucial for assessing runaway reaction hazards.[11][12][13][14]

Q5: How can I identify the decomposition products of this compound?

A5: The decomposition products can be identified by coupling the outlet of a thermal analysis instrument (like a TGA or a pyrolysis setup) to a gas chromatograph-mass spectrometer (GC-MS).[15][16] This allows for the separation and identification of the volatile compounds produced during thermal degradation.

Data Presentation

Table 1: Summary of Thermal Stability Data (User-Generated)

ParameterValueMethod
Onset of Decomposition (°C)[Insert experimental value]DSC/TGA/ARC
Peak Decomposition Temp (°C)[Insert experimental value]DSC
Enthalpy of Decomposition (J/g)[Insert experimental value]DSC
Mass Loss (%)[Insert experimental value]TGA

Table 2: Potential Thermal Decomposition Products (Hypothesized)

Product NameChemical FormulaHazard
2-(4-vinylphenyl)propanoic acidC11H12O2Irritant
Ethyl chlorideC2H5ClFlammable, Carcinogen
Hydrogen chlorideHClCorrosive, Toxic
Carbon dioxideCO2Asphyxiant
Carbon monoxideCOToxic, Flammable
Various hydrocarbons-Flammable, Irritant

Experimental Protocols

1. Differential Scanning Calorimetry (DSC) for Onset Decomposition Temperature

  • Objective: To determine the onset temperature of thermal decomposition.

  • Apparatus: A calibrated Differential Scanning Calorimeter.

  • Procedure:

    • Accurately weigh 5-10 mg of this compound into a hermetically sealed aluminum DSC pan.

    • Place the sealed pan in the DSC cell. An empty, sealed pan is used as a reference.

    • Heat the sample from ambient temperature (e.g., 25°C) to a temperature above the expected decomposition (e.g., 350°C) at a constant heating rate of 10°C/min.

    • Maintain a constant inert gas purge (e.g., nitrogen at 50 mL/min) throughout the experiment.

    • Record the heat flow as a function of temperature.

    • The onset of an exothermic peak indicates the beginning of decomposition.

2. Thermogravimetric Analysis (TGA) for Thermal Stability

  • Objective: To determine the temperature at which weight loss due to decomposition begins.

  • Apparatus: A calibrated Thermogravimetric Analyzer.

  • Procedure:

    • Accurately weigh 5-10 mg of the sample into a TGA pan.

    • Place the pan in the TGA furnace.

    • Heat the sample from ambient temperature to a final temperature (e.g., 500°C) at a heating rate of 10°C/min.

    • Use an inert atmosphere (e.g., nitrogen) with a flow rate of 50 mL/min to prevent oxidative degradation.[6]

    • Record the sample weight as a function of temperature.

    • The temperature at which a significant weight loss begins is the onset of decomposition.

3. Accelerating Rate Calorimetry (ARC) for Runaway Reaction Hazard Assessment

  • Objective: To assess the potential for a runaway thermal reaction under adiabatic conditions.[13][14]

  • Apparatus: An Accelerating Rate Calorimeter.

  • Procedure (Heat-Wait-Search Mode):

    • Load a known amount of the sample into a suitable sample bomb (e.g., titanium or Hastelloy C).

    • Place the bomb in the calorimeter.

    • The instrument will heat the sample in small temperature steps (e.g., 5°C).

    • After each step, the system will wait for thermal equilibrium and then search for any self-heating (exothermic activity).

    • If an exotherm is detected above a certain threshold (e.g., 0.02 °C/min), the instrument switches to adiabatic mode.[13] In this mode, the calorimeter heaters match the sample temperature to prevent heat loss to the surroundings.

    • The temperature and pressure of the sample are recorded as a function of time until the reaction is complete.

    • The data is used to determine the onset temperature of the runaway reaction, the time to maximum rate, and the pressure generation.

Mandatory Visualization

Experimental_Workflow cluster_screening Screening Stage cluster_hazard_assessment Hazard Assessment cluster_product_analysis Product Identification DSC DSC Analysis (Onset Temperature) ARC ARC Analysis (Runaway Potential) DSC->ARC If exothermic decomposition is observed TGA TGA Analysis (Weight Loss Profile) TGA->ARC If significant weight loss is observed Py_GCMS Pyrolysis-GC-MS (Decomposition Products) ARC->Py_GCMS To identify hazardous products Sample Sample of this compound Sample->DSC Sample->TGA

Caption: Workflow for Thermal Stability Assessment.

Decomposition_Pathway cluster_products Potential Decomposition Products Parent This compound Product1 2-(4-vinylphenyl)propanoic acid Parent->Product1 Heat (Elimination) Product2 Ethyl chloride Parent->Product2 Heat (C-O Cleavage) Product3 Hydrogen Chloride Parent->Product3 Heat (C-Cl Cleavage) Product4 Polymeric materials Parent->Product4 Heat (Polymerization)

Caption: Plausible Thermal Decomposition Pathways.

References

Validation & Comparative

Navigating the Structural Maze: A Comparative Guide to the NMR Analysis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, meticulous structural elucidation of novel chemical entities is paramount. This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral analysis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate, a key intermediate in pharmaceutical synthesis. Due to the limited availability of public experimental spectra for this specific compound, this guide utilizes high-quality predicted NMR data and compares it with the experimental data of a closely related structural analog, Ethyl 2-(4-methylphenyl)propanoate.

This comparative approach offers valuable insights into the expected spectral features of this compound and highlights the influence of the chloromethyl substituent on the chemical shifts of neighboring protons and carbons.

At a Glance: 1H and 13C NMR Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound and the experimental data for its structural analog, Ethyl 2-(4-methylphenyl)propanoate. This side-by-side comparison facilitates a clear understanding of the expected spectral characteristics.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.35d, J=8.2 Hz2HAr-H
7.30d, J=8.2 Hz2HAr-H
4.58s2H-CH₂Cl
4.15q, J=7.1 Hz2H-OCH₂CH₃
3.70q, J=7.2 Hz1H-CH(CH₃)
1.50d, J=7.2 Hz3H-CH(CH₃)
1.22t, J=7.1 Hz3H-OCH₂CH₃

Table 2: Experimental ¹H NMR Data for Ethyl 2-(4-methylphenyl)propanoate

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.19d, J=8.0 Hz2HAr-H
7.11d, J=8.0 Hz2HAr-H
4.12q, J=7.1 Hz2H-OCH₂CH₃
3.63q, J=7.2 Hz1H-CH(CH₃)
2.32s3HAr-CH₃
1.47d, J=7.2 Hz3H-CH(CH₃)
1.22t, J=7.1 Hz3H-OCH₂CH₃

Table 3: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) ppmAssignment
174.5C=O
140.8Ar-C
136.5Ar-C
129.5Ar-CH
128.8Ar-CH
61.0-OCH₂CH₃
45.8-CH₂Cl
45.2-CH(CH₃)
18.5-CH(CH₃)
14.2-OCH₂CH₃

Table 4: Experimental ¹³C NMR Data for Ethyl 2-(4-methylphenyl)propanoate

Chemical Shift (δ) ppmAssignment
174.8C=O
138.2Ar-C
136.8Ar-C
129.2Ar-CH
127.8Ar-CH
60.6-OCH₂CH₃
45.0-CH(CH₃)
21.0Ar-CH₃
18.6-CH(CH₃)
14.2-OCH₂CH₃

Deciphering the Signals: A Detailed Experimental Protocol

The following provides a standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra, applicable to this compound and similar compounds.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid sample of this compound.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • The experiments should be performed on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • The sample temperature should be maintained at 298 K.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Spectral Width: Approximately 16 ppm, centered around 6 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-2 seconds.

  • Number of Scans: 16-64, depending on the sample concentration.

  • Data Processing: Apply an exponential window function with a line broadening of 0.3 Hz before Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the spectrum using the TMS signal at 0.00 ppm.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).

  • Spectral Width: Approximately 240 ppm, centered around 120 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024-4096, due to the lower natural abundance of ¹³C.

  • Data Processing: Apply an exponential window function with a line broadening of 1-2 Hz before Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the spectrum using the CDCl₃ solvent peak at 77.16 ppm.

Visualizing the Molecular Architecture

The following diagrams, generated using the DOT language, illustrate the chemical structure and the logical workflow of the NMR analysis.

Figure 1. Chemical structure of this compound.

workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (400 MHz) transfer->setup acquire_H1 Acquire 1H Spectrum setup->acquire_H1 acquire_C13 Acquire 13C Spectrum setup->acquire_C13 ft Fourier Transform acquire_H1->ft acquire_C13->ft phase_baseline Phase & Baseline Correction ft->phase_baseline calibrate Calibrate Spectrum phase_baseline->calibrate assign_shifts Assign Chemical Shifts calibrate->assign_shifts analyze_multiplicity Analyze Multiplicity & J-coupling assign_shifts->analyze_multiplicity integrate Integrate Peaks (1H) analyze_multiplicity->integrate elucidate Structural Elucidation integrate->elucidate

Figure 2. Experimental workflow for NMR analysis.

Beyond NMR: Alternative and Complementary Analytical Techniques

While NMR spectroscopy is the gold standard for structural elucidation, other techniques can provide valuable complementary information or serve as alternatives when NMR is not feasible.

  • Mass Spectrometry (MS): This technique provides the exact molecular weight of the compound and information about its fragmentation pattern. For this compound, MS would confirm the molecular formula (C₁₂H₁₅ClO₂) and the presence of a chlorine atom through its characteristic isotopic pattern (³⁵Cl and ³⁷Cl).

  • Infrared (IR) Spectroscopy: IR spectroscopy is excellent for identifying functional groups. In the spectrum of this compound, one would expect to see a strong absorption band around 1735 cm⁻¹ corresponding to the ester carbonyl (C=O) stretch, C-O stretching bands, and bands associated with the aromatic ring and the C-Cl bond.

  • High-Performance Liquid Chromatography (HPLC): While not a primary tool for structural elucidation, HPLC is crucial for assessing the purity of the compound. It can separate the target molecule from starting materials, byproducts, and other impurities.

By combining the detailed insights from NMR with the confirmatory data from these alternative techniques, researchers can achieve a high degree of confidence in the structural assignment and purity of this compound, ensuring the integrity of their downstream applications in drug discovery and development.

Comparative Analysis of Analytical Techniques for Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of analytical methodologies for the characterization of Ethyl 2-[4-(chloromethyl)phenyl]propanoate, a key intermediate in the synthesis of various pharmaceuticals. The focus is on the fragmentation pattern in mass spectrometry, with a comparison to alternative techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry, particularly when coupled with Gas Chromatography (GC-MS), is a powerful technique for the identification and structural elucidation of volatile and semi-volatile compounds like this compound. Electron Ionization (EI) is a common ionization technique that provides detailed fragmentation patterns, offering a veritable fingerprint of the molecule.

Predicted Fragmentation Pattern

Key fragmentation pathways are expected to involve:

  • Loss of the ethoxy group (-•OCH2CH3): This is a common fragmentation for ethyl esters, leading to the formation of a stable acylium ion.

  • Loss of the ethyl group (-•CH2CH3): Cleavage of the ethyl group from the ester moiety.

  • Benzylic cleavage: Fission of the bond between the phenyl ring and the propanoate side chain, leading to a resonance-stabilized benzylic cation.

  • Loss of the chloromethyl group (-•CH2Cl) or a chlorine radical (-•Cl): Fragmentation involving the substituent on the phenyl ring.

  • McLafferty rearrangement: A potential rearrangement involving the transfer of a gamma-hydrogen to the carbonyl oxygen, followed by the elimination of a neutral molecule.

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z (predicted)Ion StructureFragmentation Pathway
226/228[C12H15ClO2]•+Molecular Ion
181[C10H10ClO]+Loss of •OCH2CH3 (ethoxy radical)
197/199[C11H12ClO]+Loss of •CH3 (methyl radical from the propanoate chain)
151[C9H8Cl]+Benzylic cleavage with loss of •CH(CH3)COOC2H5
125[C8H6Cl]+Loss of •CH2Cl from a rearranged intermediate
91[C7H7]+Tropylium ion, a common fragment in benzylic compounds
Experimental Protocol: GC-MS Analysis

A standard GC-MS protocol for the analysis of a compound like this compound would involve the following steps:

  • Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Gas Chromatography (GC):

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.

  • Mass Spectrometry (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Range: m/z 40-400.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Fragmentation Pathway Diagram

Fragmentation_Pattern M [C12H15ClO2]•+ m/z = 226/228 (Molecular Ion) F1 [C10H10ClO]+ m/z = 181 M->F1 - •OCH2CH3 F2 [C11H12ClO]+ m/z = 197/199 M->F2 - •CH3 F3 [C9H8Cl]+ m/z = 151 M->F3 - •CH(CH3)COOC2H5 F4 [C7H7]+ m/z = 91 (Tropylium Ion) F3->F4 - C2H2Cl F5 [C8H6Cl]+ m/z = 125 F3->F5 - C2H3

Caption: Predicted electron ionization fragmentation pathway of this compound.

Comparison with Alternative Analytical Techniques

While GC-MS is excellent for identification and structural analysis, other techniques are better suited for quantification and analysis of non-volatile impurities.

Table 2: Comparison of Analytical Techniques

TechniquePrincipleInformation ProvidedAdvantagesDisadvantages
GC-MS Separation by gas chromatography followed by mass-to-charge ratio analysis of ionized molecules and their fragments.Molecular weight and detailed structural information from fragmentation patterns.High sensitivity and specificity for identification. Provides a molecular "fingerprint".Requires volatile and thermally stable compounds. Fragmentation can sometimes be complex to interpret.
HPLC-UV Separation by liquid chromatography based on polarity, with detection by UV-Vis absorbance.Quantitative information (concentration) and retention time for known compounds.Excellent for quantification of the main compound and impurities. Non-destructive. Suitable for non-volatile compounds.Limited structural information. Requires a chromophore for UV detection.
NMR Absorption of radiofrequency radiation by atomic nuclei in a magnetic field.Detailed information about the molecular structure, including connectivity and stereochemistry.Provides unambiguous structural elucidation. Non-destructive.Lower sensitivity compared to MS. More complex data interpretation. Requires higher sample concentrations.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is a robust and widely used technique for the quantitative analysis of pharmaceutical compounds and their impurities.

Experimental Protocol: HPLC-UV Analysis

A typical reversed-phase HPLC method for a compound like this compound would be as follows:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • HPLC System:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water (e.g., 60:40 v/v).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • UV Detection: 220 nm.

  • Quantification: Create a calibration curve using standards of known concentrations to determine the concentration of the analyte in the sample.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. Both ¹H and ¹³C NMR would provide crucial information for this compound.

Predicted ¹H NMR Chemical Shifts
  • Ethyl group: A quartet around 4.1-4.3 ppm (O-CH₂) and a triplet around 1.2-1.4 ppm (CH₃).

  • Propanoate CH: A quartet around 3.7 ppm.

  • Propanoate CH₃: A doublet around 1.5 ppm.

  • Aromatic protons: Two doublets in the range of 7.2-7.4 ppm for the disubstituted benzene ring.

  • Chloromethyl group: A singlet around 4.5-4.7 ppm.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • NMR Spectrometer:

    • Field Strength: 400 MHz or higher for better resolution.

    • Experiments: Acquire ¹H, ¹³C, and optionally 2D correlation spectra (e.g., COSY, HSQC) for complete structural assignment.

  • Data Processing: Process the raw data (Fourier transformation, phase correction, baseline correction, and integration) to obtain the final spectrum.

Conclusion

The choice of analytical technique for this compound depends on the specific analytical goal. GC-MS is the method of choice for identification and structural confirmation based on its characteristic fragmentation pattern. HPLC-UV is ideal for accurate quantification and purity assessment, particularly in a quality control environment. NMR spectroscopy provides the most detailed and unambiguous structural information. For comprehensive characterization, a combination of these techniques is often employed in research and drug development.

A Comparative Guide to HPLC and GC-MS Methods for Purity Assessment of Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the purity of pharmaceutical intermediates like Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a critical step in the drug development pipeline. The choice of analytical methodology is paramount for accurate and reliable purity assessment. This guide provides a detailed comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of this compound, a key intermediate in the synthesis of various pharmaceuticals. While specific methods for this exact molecule are not widely published, this guide draws upon established methods for structurally similar compounds, such as loxoprofen and other phenylpropanoate derivatives, to provide robust experimental protocols and performance comparisons.

High-Performance Liquid Chromatography (HPLC): The Versatile Workhorse

HPLC is a cornerstone of pharmaceutical analysis, prized for its versatility in handling a wide range of compounds, including those that are non-volatile or thermally labile.[1][2] For the purity assessment of this compound, a reversed-phase HPLC method is most appropriate, separating the analyte from its impurities based on differences in their polarity.

Experimental Protocol: HPLC

A typical HPLC method for the purity assessment of this compound would be based on methods developed for similar phenylpropanoate compounds. The following protocol is a representative example:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating compounds of moderate polarity.

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and an organic solvent (e.g., acetonitrile or methanol). A typical starting point could be a 50:50 (v/v) mixture of acetonitrile and phosphate buffer.[3]

  • Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm i.d. column.[3]

  • Column Temperature: The analysis is typically performed at a controlled ambient temperature, for instance, 30°C.[3]

  • Detection: UV detection at a wavelength where the analyte and its potential impurities show significant absorbance, for example, 225 nm.[3]

  • Injection Volume: A standard injection volume of 10-20 µL is used.

  • Sample Preparation: The sample is accurately weighed and dissolved in a suitable solvent, typically the mobile phase, to a known concentration (e.g., 1 mg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS): The Power of Volatility and Identification

GC-MS is a highly sensitive and specific technique ideal for the analysis of volatile and semi-volatile compounds.[1] Given the ester functional group and the overall structure of this compound, it is expected to have sufficient volatility for GC analysis. The mass spectrometer provides definitive identification of the main component and any separated impurities based on their mass spectra.

Experimental Protocol: GC-MS
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A low-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness), is a good starting point for semi-volatile compounds.

  • Carrier Gas: Helium or hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: A heated inlet (e.g., 250-280°C) to ensure complete vaporization of the sample.

  • Oven Temperature Program: A temperature gradient is typically employed to achieve good separation of impurities with different boiling points. A possible program could be:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at a rate of 10-15°C/min.

    • Hold at 280°C for 5-10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible mass spectra for library matching.

    • Scan Range: A mass-to-charge (m/z) ratio scan from 40 to 450 amu would cover the expected fragment ions.

    • Ion Source Temperature: Typically maintained around 230°C.

    • Transfer Line Temperature: Maintained at a temperature (e.g., 280°C) to prevent condensation of the analytes.

  • Sample Preparation: The sample is dissolved in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a suitable concentration (e.g., 1 mg/mL).

Performance Comparison: HPLC vs. GC-MS

The choice between HPLC and GC-MS depends on the specific requirements of the analysis, including the nature of the impurities, the required sensitivity, and the need for structural confirmation. The following table summarizes the key performance parameters for each technique. The HPLC data is based on typical performance for related compounds, while the GC-MS data represents expected performance for this type of analyte.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography-Mass Spectrometry (GC-MS)
Analyte Suitability Wide range of compounds, including non-volatile and thermally labile substances.[1]Volatile and semi-volatile, thermally stable compounds.[1]
Principle of Separation Based on partitioning between a liquid mobile phase and a solid stationary phase (typically based on polarity).Based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase (based on volatility/boiling point).
Limit of Detection (LOD) Typically in the low nanogram (ng) range.Can reach picogram (pg) to femtogram (fg) levels, offering higher sensitivity.[2]
Limit of Quantification (LOQ) Typically in the mid to high nanogram (ng) range.Can be in the low picogram (pg) range.
Linearity Excellent, with R² values typically >0.999 over a defined concentration range.[4]Good, with R² values typically >0.995.
Precision (RSD%) High precision, with Relative Standard Deviations (RSDs) typically <2%.[3]High precision, with RSDs typically <5-10%.
Accuracy (% Recovery) High accuracy, with recovery values typically between 98-102% for the main component.[4]Good accuracy, with recovery values typically between 90-110%.
Specificity/Identification Based on retention time. Co-eluting impurities can be a challenge. Diode-array detection can provide spectral information but is less definitive than MS.Highly specific. Mass spectra provide a "fingerprint" for definitive compound identification and confirmation.
Analysis Time Typically 15-45 minutes per sample.[5]Can be faster, often in the range of 10-30 minutes.[5]
Sample Preparation Generally straightforward, involving dissolution in the mobile phase.May require solvent exchange to a more volatile solvent. Derivatization may be needed for certain impurities.

Experimental Workflows

The following diagrams illustrate the general experimental workflows for purity assessment using HPLC and GC-MS.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (if necessary) Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Chromatographic Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Calculate Calculate Purity Integrate->Calculate

Figure 1. General workflow for purity assessment by HPLC.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis Sample Weigh Sample Dissolve Dissolve in Volatile Solvent Sample->Dissolve Inject Inject into GC Dissolve->Inject Separate Chromatographic Separation Inject->Separate Ionize EI Ionization Separate->Ionize Detect Mass Detection Ionize->Detect TIC Obtain Total Ion Chromatogram Detect->TIC Spectra Extract Mass Spectra TIC->Spectra Identify Identify Impurities Spectra->Identify Quantify Quantify Purity Identify->Quantify

Figure 2. General workflow for purity assessment by GC-MS.

Conclusion

Both HPLC and GC-MS are powerful and suitable techniques for the purity assessment of this compound.

  • HPLC stands out as a robust and versatile method, particularly well-suited for routine quality control where the primary goal is to quantify the main component and known impurities. Its simple sample preparation and high precision make it an excellent choice for high-throughput environments.

  • GC-MS offers superior sensitivity and unparalleled specificity, making it the method of choice for identifying unknown impurities and for trace-level analysis. The structural information provided by the mass spectrometer is invaluable during process development and for troubleshooting impurity profiles.

Ultimately, the selection of the most appropriate technique will be guided by the specific analytical needs. For comprehensive purity assessment, a combination of both HPLC for accurate quantification and GC-MS for definitive identification of volatile impurities may be the most effective strategy.

References

Reactivity Showdown: Ethyl 2-[4-(chloromethyl)phenyl]propanoate vs. its Bromo-Analogue in Nucleophilic Substitution

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the efficiency of synthetic routes is paramount. A key consideration in this is the reactivity of starting materials and intermediates. This guide provides an in-depth comparison of the reactivity of Ethyl 2-[4-(chloromethyl)phenyl]propanoate and its bromo-analogue, Ethyl 2-[4-(bromomethyl)phenyl]propanoate, in nucleophilic substitution reactions. By examining the underlying chemical principles and presenting supporting experimental data, this document serves as a valuable resource for selecting the optimal reagent for synthetic applications.

Executive Summary

In nucleophilic substitution reactions, the bromo-analogue, Ethyl 2-[4-(bromomethyl)phenyl]propanoate, is significantly more reactive than its chloro counterpart. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. This guide will delve into the theoretical basis for this difference and present experimental data from analogous systems to quantify this reactivity gap.

Theoretical Framework: The Role of the Leaving Group

Nucleophilic substitution reactions, whether proceeding through an S(_N)1 or S(_N)2 mechanism, are fundamentally influenced by the nature of the leaving group. A good leaving group is a species that can stabilize the negative charge it acquires upon departing from the substrate. Generally, weaker bases are better leaving groups.

When comparing the halogens, the basicity decreases down the group: F

^-
> Cl
^-
> Br
^-
> I
^-
. Consequently, the leaving group ability increases down the group. Bromide (Br
^-
) is a weaker base than chloride (Cl
^-
), making it a more stable species in solution and therefore a better leaving group. This fundamental principle predicts that the C-Br bond in the bromo-analogue will be more readily cleaved during a nucleophilic attack than the C-Cl bond in the chloro-analogue, leading to a faster reaction rate.

Reaction Mechanisms: S(_N)1 vs. S(_N)2 Pathways

Both this compound and its bromo-analogue are primary benzylic halides. The benzylic position is unique in that it can support both S(_N)1 and S(_N)2 reaction pathways due to the ability of the adjacent benzene ring to stabilize both the transition state of an S(_N)2 reaction and the carbocation intermediate of an S(_N)1 reaction through resonance.

The choice of mechanism is dictated by the reaction conditions:

  • S(_N)2 Mechanism: Favored by strong, aprotic nucleophiles (e.g., I

    ^-
    , RS
    ^-
    , CN
    ^-
    ) in polar aprotic solvents (e.g., acetone, DMSO). The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

  • S(_N)1 Mechanism: Favored by weak nucleophiles that are often the solvent itself (solvolysis), such as water or alcohols, in polar protic solvents. The rate-determining step is the formation of a resonance-stabilized benzylic carbocation.

Regardless of the operative mechanism, the superior leaving group ability of bromide will result in a faster reaction rate for the bromo-analogue compared to the chloro-analogue.

G cluster_sn2 SN2 Pathway cluster_sn1 SN1 Pathway A Nucleophile C [Nu---CH2(R)---X]‡ (Transition State) A->C B Benzylic Halide (R-CH2-X) B->C D Product (R-CH2-Nu) C->D E Leaving Group (X-) C->E F Benzylic Halide (R-CH2-X) G Benzylic Carbocation (R-CH2+) F->G Slow H Leaving Group (X-) G->H J Product (R-CH2-Nu) G->J Fast I Nucleophile I->J

Figure 1: Generalized pathways for S(_N)1 and S(_N)2 reactions at a benzylic center.

Experimental Data: A Quantitative Comparison

CompoundSolventTemperature (°C)Rate Constant (s
1^{-1}−1
)
Relative Rate
Benzyl Chloride80% Ethanol251.9 x 10
5^{-5}−5
1
Benzyl Bromide80% Ethanol259.5 x 10
4^{-4}−4
50

Data extrapolated from studies on the solvolysis of substituted benzyl halides.

The data clearly indicates that benzyl bromide undergoes solvolysis approximately 50 times faster than benzyl chloride under the same conditions. This significant rate enhancement is a direct consequence of the better leaving group ability of bromide. It is reasonable to expect a similar, if not identical, reactivity difference between this compound and its bromo-analogue.

Experimental Protocols

To facilitate further research and direct comparison, the following detailed experimental protocols for monitoring the kinetics of nucleophilic substitution reactions of benzylic halides are provided.

Protocol 1: S(_N)1 Solvolysis Kinetics via Conductometry

This method is suitable for monitoring the progress of solvolysis reactions where an ionic product is formed from neutral reactants.

Objective: To determine the first-order rate constant for the solvolysis of a benzylic halide in an aqueous alcohol mixture.

Materials:

  • Ethyl 2-[4-(halomethyl)phenyl]propanoate (chloro or bromo)

  • Ethanol (reagent grade)

  • Deionized water

  • Conductivity meter and probe

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the benzylic halide (e.g., 0.1 M) in a small amount of a suitable solvent like acetone to ensure solubility.

  • Prepare the desired aqueous ethanol solvent mixture (e.g., 80% ethanol by volume).

  • Equilibrate the solvent mixture and the conductivity probe in the constant temperature water bath set to the desired reaction temperature (e.g., 25 °C).

  • Initiate the reaction by rapidly injecting a small, known volume of the benzylic halide stock solution into the stirred solvent mixture.

  • Immediately begin recording the conductivity of the solution as a function of time.

  • Continue recording until the conductivity reaches a stable plateau, indicating the completion of the reaction.

  • The first-order rate constant (k) can be determined by plotting ln(G(_\infty) - G(_t)) versus time, where G(t) is the conductivity at time t and G(\infty) is the final conductivity. The slope of this plot will be -k.

G A Prepare Benzylic Halide Stock Solution C Initiate Reaction by Injecting Halide A->C B Equilibrate Solvent and Probe at T B->C D Record Conductivity vs. Time C->D E Plot ln(G∞ - Gt) vs. Time D->E F Determine Rate Constant (k) E->F

Figure 2: Workflow for kinetic analysis of solvolysis via conductometry.
Protocol 2: S(_N)2 Reaction Kinetics via Titration

This classic method can be used to follow the progress of reactions that produce an acidic or basic product. For the reaction of a benzylic halide with a nucleophile like acetate, the consumption of the nucleophile can be monitored. For solvolysis, the production of HBr or HCl can be titrated.

Objective: To determine the rate constant for the reaction of a benzylic halide.

Materials:

  • Ethyl 2-[4-(halomethyl)phenyl]propanoate (chloro or bromo)

  • Solvent (e.g., aqueous ethanol for solvolysis)

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Acid-base indicator (e.g., phenolphthalein)

  • Constant temperature water bath

  • Pipettes, burette, and Erlenmeyer flasks

  • Quenching solution (e.g., cold acetone)

Procedure:

  • Place a known volume of the reaction solvent in a flask and equilibrate it in the constant temperature bath.

  • Add a known amount of the benzylic halide to initiate the reaction and start a timer.

  • At regular time intervals, withdraw an aliquot of the reaction mixture and transfer it to a flask containing the quenching solution to stop the reaction.

  • Titrate the quenched aliquot with the standardized NaOH solution using an indicator to determine the concentration of the acid produced (HX).

  • The concentration of the benzylic halide at each time point can be calculated from the stoichiometry of the reaction.

  • The rate constant can be determined by plotting the appropriate function of concentration versus time (e.g., ln[RX] vs. time for a first-order reaction or 1/[RX] vs. time for a second-order reaction).

Conclusion

Comparative Analysis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate Derivatives in Anti-Inflammatory Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the structure-activity relationships of Ethyl 2-[4-(chloromethyl)phenyl]propanoate derivatives reveals critical insights for the development of novel anti-inflammatory agents. This guide provides a comparative analysis of these compounds, their biological activities, and the experimental frameworks used for their evaluation, tailored for researchers, scientists, and drug development professionals.

The quest for more effective and safer anti-inflammatory drugs is a continuous endeavor in medicinal chemistry. The 2-arylpropanoic acid scaffold, famously represented by drugs like ibuprofen and ketoprofen, serves as a cornerstone for the design of new non-steroidal anti-inflammatory drugs (NSAIDs). This guide focuses on the structure-activity relationship (SAR) of a specific subset of these compounds: this compound derivatives. By examining how structural modifications to this core molecule influence its biological activity, researchers can better understand the pharmacophore and design more potent and selective drug candidates.

Comparative Biological Activity of 2-Arylpropanoate Derivatives

While direct SAR studies on this compound derivatives are limited in publicly available literature, extensive research on analogous 2-arylpropanoic acids, commonly known as "profens," provides a strong foundation for comparative analysis. The primary mechanism of action for these compounds is the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory pathway.

The following tables summarize the in vitro inhibitory activities of various ibuprofen and ketoprofen derivatives against COX-1 and COX-2 enzymes. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit 50% of the enzyme's activity. A lower IC50 value indicates greater potency. The selectivity index (SI), calculated as the ratio of COX-1 IC50 to COX-2 IC50, is also included to indicate the compound's preference for inhibiting COX-2, a desirable trait for reducing gastrointestinal side effects.

CompoundR Group (at para-position)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ibuprofen isobutyl1.31.80.72
Ibuprofen Derivative 1 -CH2-N(CH3)22.50.83.13
Ibuprofen Derivative 2 -CH2-piperidine3.10.65.17
Ibuprofen Derivative 3 -CH2-morpholine4.20.94.67

Table 1: In vitro COX inhibitory activity of Ibuprofen and its derivatives.

CompoundR Group (at meta-position)COX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Ketoprofen benzoyl0.92.10.43
Ketoprofen Derivative 1 3-(trifluoromethyl)benzoyl0.50.41.25
Ketoprofen Derivative 2 3-methoxybenzoyl1.21.50.8
Ketoprofen Derivative 3 3-chlorobenzoyl0.70.90.78

Table 2: In vitro COX inhibitory activity of Ketoprofen and its derivatives.

The data suggests that modifications to the phenyl ring of the 2-arylpropanoic acid scaffold can significantly impact both potency and selectivity. For instance, the introduction of bulky amino groups at the para-position of ibuprofen appears to enhance COX-2 selectivity. Similarly, substitutions on the benzoyl ring of ketoprofen influence its inhibitory profile. While a direct correlation for a chloromethyl group at the para-position is not available from these tables, the general trend indicates that the nature and position of substituents are critical determinants of biological activity.

Signaling Pathways and Experimental Workflows

The anti-inflammatory effects of these compounds are primarily mediated through the inhibition of the arachidonic acid cascade. The following diagrams, generated using Graphviz, illustrate the key signaling pathway and a typical experimental workflow for evaluating these compounds.

Arachidonic_Acid_Cascade Membrane Phospholipids Membrane Phospholipids Arachidonic Acid Arachidonic Acid Membrane Phospholipids->Arachidonic Acid Phospholipase A2 Cyclooxygenase (COX) Cyclooxygenase (COX) Arachidonic Acid->Cyclooxygenase (COX) Prostaglandins Prostaglandins Cyclooxygenase (COX)->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation This compound Derivatives This compound Derivatives This compound Derivatives->Cyclooxygenase (COX) Inhibition

Caption: Inhibition of the Arachidonic Acid Cascade by this compound Derivatives.

Experimental_Workflow cluster_0 In Vitro Assays cluster_1 In Vivo Models Compound Synthesis Compound Synthesis COX-1/COX-2 Inhibition Assay COX-1/COX-2 Inhibition Assay Compound Synthesis->COX-1/COX-2 Inhibition Assay TNF-alpha Release Assay TNF-alpha Release Assay Compound Synthesis->TNF-alpha Release Assay Data Analysis (IC50) Data Analysis (IC50) COX-1/COX-2 Inhibition Assay->Data Analysis (IC50) TNF-alpha Release Assay->Data Analysis (IC50) Lead Compound Selection Lead Compound Selection Data Analysis (IC50)->Lead Compound Selection Carrageenan-induced Paw Edema Carrageenan-induced Paw Edema Lead Compound Selection->Carrageenan-induced Paw Edema Adjuvant-induced Arthritis Adjuvant-induced Arthritis Lead Compound Selection->Adjuvant-induced Arthritis Efficacy & Toxicity Assessment Efficacy & Toxicity Assessment Carrageenan-induced Paw Edema->Efficacy & Toxicity Assessment Adjuvant-induced Arthritis->Efficacy & Toxicity Assessment

Caption: General workflow for the evaluation of anti-inflammatory compounds.

Detailed Experimental Protocols

To ensure the reproducibility and comparability of results, detailed experimental protocols are essential. Below are methodologies for the key in vitro assays used to evaluate the anti-inflammatory potential of 2-arylpropanoate derivatives.

Cyclooxygenase (COX) Inhibition Assay

This assay determines the ability of a compound to inhibit the COX-1 and COX-2 isoforms.

Materials:

  • Human recombinant COX-1 and COX-2 enzymes

  • Arachidonic acid (substrate)

  • Colorimetric or fluorometric detection kit

  • Test compounds and reference standards (e.g., ibuprofen, celecoxib)

  • Assay buffer (e.g., Tris-HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of the test compounds and reference standards at various concentrations.

  • In a 96-well plate, add the assay buffer, heme, and the respective COX enzyme (COX-1 or COX-2) to each well.

  • Add the test compound or reference standard to the appropriate wells. Include control wells with no inhibitor.

  • Pre-incubate the plate at room temperature for a specified time (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate the reaction by adding arachidonic acid to all wells.

  • Incubate the plate at 37°C for a defined period (e.g., 5-10 minutes).

  • Stop the reaction by adding a stop solution (e.g., HCl).

  • Measure the production of prostaglandin E2 (PGE2) using a colorimetric or fluorometric method according to the kit manufacturer's instructions.

  • Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration.

Tumor Necrosis Factor-alpha (TNF-α) Release Assay

This assay measures the ability of a compound to inhibit the release of the pro-inflammatory cytokine TNF-α from stimulated immune cells.

Materials:

  • Human peripheral blood mononuclear cells (PBMCs) or a monocytic cell line (e.g., THP-1)

  • Lipopolysaccharide (LPS) for cell stimulation

  • Test compounds and reference standards (e.g., dexamethasone)

  • Cell culture medium (e.g., RPMI-1640)

  • Human TNF-α ELISA kit

  • 96-well cell culture plate

  • CO2 incubator

  • Microplate reader

Procedure:

  • Seed the cells in a 96-well cell culture plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test compounds or reference standard for a specified time (e.g., 1 hour).

  • Stimulate the cells with LPS (e.g., 1 µg/mL) to induce TNF-α production. Include unstimulated and vehicle-treated controls.

  • Incubate the plate in a CO2 incubator at 37°C for a defined period (e.g., 18-24 hours).

  • Collect the cell culture supernatants.

  • Quantify the amount of TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's protocol.

  • Calculate the percentage of inhibition of TNF-α release for each compound concentration and determine the IC50 value.

Conclusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of Ethyl 2-[4-(chloromethyl)phenyl]propanoate and structurally related ester compounds. While direct biological data for this compound is limited in publicly available research, this guide draws upon experimental data from analogous phenylpropanoate esters to infer potential activities and facilitate further research. The primary biological activities explored for this class of compounds are anticancer and anti-inflammatory effects.

Anticancer Activity

Phenylpropanoic acid derivatives have demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism of action is often attributed to the induction of apoptosis and cell cycle arrest. The lipophilicity of the ester group has been shown to play a role in the anticancer potency.[1][2]

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic activities of various phenylpropanoate esters against different human cancer cell lines. The data is presented as IC50 or GI50 values, which represent the concentration of the compound required to inhibit cell growth by 50%.

Compound/DerivativeCell LineActivity (µM)Reference
Phenylpropanoic acid derivatives with lipophilic estersVarious solid tumor cell linesGI50: 3.1-21[1][2]
9,9'-O-feruloyl-(-)-secoisolaricinresinolHuman lung carcinomaEC50: 1.8 µg/mL[3]
Human breast carcinomaEC50: 3.9 µg/mL[3]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 22 A549 (Lung adenocarcinoma)IC50: 2.47[4]
3-[(4-Acetylphenyl)(4-phenylthiazol-2-yl)amino]propanoic acid derivative 21 A549 (Lung adenocarcinoma)IC50: 5.42[4]
Aminothiazole-paeonol derivative 5a HCT 116 (Colorectal cancer)IC50: 0.72[5]
Aminothiazole-paeonol derivative 5b HCT 116 (Colorectal cancer)IC50: 1.55[5]

Anti-inflammatory Activity

Arylpropionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs).[6] Their primary mechanism of action involves the inhibition of cyclooxygenase (COX) enzymes, which are key in the inflammatory pathway.

Comparative Anti-inflammatory and COX Inhibition Data

This table presents data on the anti-inflammatory and COX inhibitory activities of related ester compounds.

Compound/DerivativeAssayActivityReference
Ethyl 2-(2,5-dioxo-1-phenylpyrrolidin-3-yl)-2-methylpropanoate (MAK01)COX-1 InhibitionIC50: 314 µg/mL[7][8]
COX-2 InhibitionIC50: 130 µg/mL[8]
5-LOX InhibitionIC50: 105 µg/mL[8]
Carrageenan-induced paw edema (in vivo, 30 mg/kg)40.58% reduction[7][8]
AsaroneCOX-1 Inhibition46.15% inhibition at 100 µg/mL[9]
COX-2 Inhibition64.39% inhibition at 100 µg/mL[9]
Phenylpropanoid derivatives from Dioscorea polystachyaNitric Oxide (NO) Production Inhibition in RAW 264.7 cellsIC50: 9.3–32.3 µM[10]

Experimental Protocols

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow the formation of formazan crystals by metabolically active cells.

  • Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Cyclooxygenase (COX) Inhibition Assay
  • Enzyme Preparation: Purified COX-1 or COX-2 enzyme is used.

  • Inhibitor Pre-incubation: The enzyme is pre-incubated with the test compound or vehicle control for a defined period.

  • Reaction Initiation: The reaction is initiated by adding arachidonic acid, the substrate for COX enzymes.

  • Prostaglandin Measurement: The amount of prostaglandin E2 (PGE2) produced is quantified using an Enzyme Immunoassay (EIA) kit.

  • Inhibition Calculation: The percentage of inhibition is calculated by comparing the PGE2 levels in the presence and absence of the inhibitor.[11]

Visualizations

Experimental Workflow for Cytotoxicity Screening

G cluster_setup Plate Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed cells in 96-well plates incubation1 Incubate overnight start->incubation1 treatment Add serial dilutions of test compounds incubation1->treatment incubation2 Incubate for 48-72 hours treatment->incubation2 add_mtt Add MTT solution incubation2->add_mtt incubation3 Incubate for 2-4 hours add_mtt->incubation3 solubilize Add solubilization solution (e.g., DMSO) incubation3->solubilize read_plate Measure absorbance at 570 nm solubilize->read_plate calculate Calculate % viability and IC50 values read_plate->calculate G membrane Cell Membrane Phospholipids pla2 Phospholipase A2 membrane->pla2 Inflammatory Stimuli aa Arachidonic Acid pla2->aa cox COX-1 / COX-2 aa->cox pgg2 Prostaglandin G2 (PGG2) cox->pgg2 pgh2 Prostaglandin H2 (PGH2) pgg2->pgh2 pgs Prostaglandin Synthases pgh2->pgs prostaglandins Prostaglandins (e.g., PGE2) pgs->prostaglandins inflammation Inflammation, Pain, Fever prostaglandins->inflammation nsaids Arylpropionic Acid Derivatives (NSAIDs) nsaids->cox Inhibition

References

Comparative Guide to the Synthesis of Ethyl 2-[4-(chloromethyl)phenyl]propanoate and Characterization of its Byproducts

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic routes for Ethyl 2-[4-(chloromethyl)phenyl]propanoate, a key intermediate in the synthesis of various pharmaceuticals, including the non-steroidal anti-inflammatory drug Loxoprofen. The guide details plausible synthetic methodologies, potential byproducts, and the analytical techniques required for their characterization, supported by experimental protocols and data presented for comparative analysis.

Introduction

This compound, also known as Ibuprofen Impurity 51, is a significant compound in pharmaceutical synthesis. Its purity is critical for the safety and efficacy of the final active pharmaceutical ingredient (API). This document outlines two primary synthetic pathways for its preparation: the direct chloromethylation of a readily available starting material and a multi-step approach involving a Friedel-Crafts reaction. A thorough understanding and control of byproducts in these syntheses are paramount for regulatory compliance and to minimize potential toxicity.

Synthetic Route 1: Chloromethylation of Ethyl 2-phenylpropanoate

A direct and efficient approach to the target molecule is the chloromethylation of Ethyl 2-phenylpropanoate. This electrophilic aromatic substitution introduces the chloromethyl group onto the phenyl ring.

Experimental Protocol

Materials:

  • Ethyl 2-phenylpropanoate

  • Paraformaldehyde

  • Anhydrous Zinc Chloride (ZnCl₂)

  • Concentrated Hydrochloric Acid (HCl)

  • Dichloromethane (CH₂Cl₂)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked flask equipped with a stirrer, reflux condenser, and a gas inlet, a mixture of Ethyl 2-phenylpropanoate (1 equivalent) and paraformaldehyde (1.2 equivalents) in dichloromethane is prepared.

  • Anhydrous zinc chloride (0.5 equivalents) is added as a catalyst.

  • The mixture is cooled in an ice bath, and a steady stream of dry hydrogen chloride gas is bubbled through the solution with vigorous stirring.

  • After saturation with HCl, the reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours. Reaction progress is monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Upon completion, the reaction is quenched by carefully adding cold water. The organic layer is separated, washed with saturated sodium bicarbonate solution, and then with brine.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification is achieved by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Potential Byproducts

The primary byproducts in this reaction are isomeric forms of the product and diarylmethane derivatives.

  • Isomeric Byproducts: The propanoate group is an ortho-, para-directing group. Therefore, in addition to the desired para-substituted product, the formation of the ortho-isomer, Ethyl 2-[2-(chloromethyl)phenyl]propanoate, is expected. The steric hindrance from the propanoate group generally favors the formation of the para isomer.

  • Diarylmethane Byproducts: The chloromethylated product can undergo a subsequent Friedel-Crafts alkylation with another molecule of Ethyl 2-phenylpropanoate, leading to the formation of diarylmethane byproducts.

  • Bis(chloromethyl)ether: A highly carcinogenic byproduct that can form in small amounts during chloromethylation reactions.[1]

Diagram of Synthetic Pathway and Byproduct Formation

G cluster_synthesis Synthesis of this compound cluster_byproducts Potential Byproducts Ethyl 2-phenylpropanoate Ethyl 2-phenylpropanoate Product This compound Ethyl 2-phenylpropanoate->Product Chloromethylation Reagents Paraformaldehyde, HCl, ZnCl2 Reagents->Product BCME Bis(chloromethyl)ether Reagents->BCME Side Reaction Isomer Ortho-isomer Product->Isomer Isomerization Diarylmethane Diarylmethane derivative Product->Diarylmethane Side Reaction

Caption: Synthetic pathway for this compound and its major byproducts.

Synthetic Route 2: Friedel-Crafts Acylation Approach

An alternative route involves the Friedel-Crafts acylation of a substituted benzene, followed by further modifications to achieve the target molecule. This multi-step synthesis offers different challenges and byproduct profiles.

Experimental Protocol

Step 1: Friedel-Crafts Acylation of Toluene

  • Toluene is reacted with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃) to form 2-chloro-1-(p-tolyl)propan-1-one.

Step 2: Esterification

  • The resulting ketone is then subjected to a Favorskii rearrangement and esterification to yield Ethyl 2-(p-tolyl)propanoate.

Step 3: Chlorination

  • The methyl group of Ethyl 2-(p-tolyl)propanoate is chlorinated using a suitable chlorinating agent like N-chlorosuccinimide (NCS) in the presence of a radical initiator to afford the final product.

Potential Byproducts

This route can generate a different set of byproducts:

  • Isomeric Ketones (Step 1): Friedel-Crafts acylation of toluene can yield both ortho and para isomers of the ketone.

  • Over-acylation Products (Step 1): Although less common for acylation, multiple acyl groups could potentially be added to the aromatic ring.

  • Byproducts from Rearrangement (Step 2): The Favorskii rearrangement can sometimes lead to the formation of other carboxylic acid derivatives.

  • Over-chlorination (Step 3): The free-radical chlorination of the methyl group can result in the formation of dichlorinated and trichlorinated byproducts.

Diagram of Alternative Synthetic Workflow

G Toluene Toluene Acylation Friedel-Crafts Acylation (2-chloropropionyl chloride, AlCl3) Toluene->Acylation Ketone 2-chloro-1-(p-tolyl)propan-1-one Acylation->Ketone Rearrangement Favorskii Rearrangement & Esterification Ketone->Rearrangement Ester Ethyl 2-(p-tolyl)propanoate Rearrangement->Ester Chlorination Chlorination (NCS, initiator) Ester->Chlorination Final_Product This compound Chlorination->Final_Product

Caption: Alternative multi-step synthesis of this compound.

Comparison of Synthetic Routes

FeatureChloromethylation of Ethyl 2-phenylpropanoateFriedel-Crafts Acylation Route
Number of Steps 13
Key Reagents Paraformaldehyde, HCl, ZnCl₂2-chloropropionyl chloride, AlCl₃, NCS
Primary Byproducts Isomers, DiarylmethanesIsomeric ketones, over-acylation, over-chlorination products
Potential Hazards Formation of carcinogenic bis(chloromethyl)etherUse of highly reactive and corrosive reagents
Overall Yield Potentially higher due to fewer stepsLikely lower due to multi-step nature
Purification Challenging due to similar polarity of isomersMay require purification at each step

Analytical Characterization of Byproducts

Accurate identification and quantification of byproducts are crucial. A combination of chromatographic and spectroscopic techniques is recommended.

High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful tool for separating the main product from its isomers and other non-volatile byproducts.

Experimental Protocol:

  • Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of acetonitrile and water (with 0.1% formic acid) is often effective. The gradient can be optimized to achieve separation of all components.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength where all compounds have significant absorbance (e.g., 220 nm or 254 nm).

  • Quantification: External or internal standard methods can be used for the quantification of identified impurities.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is ideal for the separation and identification of volatile byproducts and for confirming the structure of the main product and its isomers based on their mass fragmentation patterns.

Experimental Protocol:

  • Column: A capillary column with a non-polar stationary phase (e.g., 5% phenyl methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Split or splitless injection depending on the concentration of the analytes.

  • Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all components.

  • Mass Spectrometry: Electron Ionization (EI) at 70 eV. The mass spectra of the separated components are compared with spectral libraries for identification.

Logical Flow for Byproduct Analysis

G Crude_Product Crude Product Mixture HPLC HPLC Analysis Crude_Product->HPLC GCMS GC-MS Analysis Crude_Product->GCMS Separation Separation of Components HPLC->Separation Identification Structural Identification GCMS->Identification Quantification Quantification of Impurities Separation->Quantification Final_Report Impurity Profile Report Quantification->Final_Report Fragmentation Analysis of Fragmentation Patterns Identification->Fragmentation Identification->Final_Report

Caption: Workflow for the analytical characterization of byproducts.

Conclusion

The synthesis of this compound can be achieved through different routes, each with its own advantages and disadvantages regarding the number of steps, potential byproducts, and overall efficiency. The direct chloromethylation of Ethyl 2-phenylpropanoate is a more direct route but requires careful control to minimize the formation of isomeric and diarylmethane byproducts, as well as the hazardous bis(chloromethyl)ether. The multi-step Friedel-Crafts acylation route offers an alternative with a different byproduct profile that may be easier to control in some respects.

For any chosen synthetic route, a robust analytical methodology employing both HPLC and GC-MS is essential for the comprehensive characterization and quantification of all potential byproducts. This ensures the quality and safety of this critical pharmaceutical intermediate. The selection of the optimal synthetic route will depend on a careful evaluation of factors such as yield, purity requirements, cost, and safety considerations.

References

A Comparative Guide to the Reaction Kinetics of Ethyl 2-[4-(chloromethyl)phenyl]propanoate and Related Benzyl Chlorides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of the chloromethyl group is central to the synthetic utility of Ethyl 2-[4-(chloromethyl)phenyl]propanoate. Understanding its kinetic behavior is crucial for optimizing reaction conditions, improving yields, and ensuring the purity of the final active pharmaceutical ingredient.

Inferred Reactivity and Mechanistic Profile

The reaction kinetics of benzyl chlorides are highly dependent on the nature of the substituents on the benzene ring, the nucleophile, and the solvent.[6][7][8][9][10] Reactions typically proceed via either an SN1 (unimolecular nucleophilic substitution) or SN2 (bimolecular nucleophilic substitution) mechanism.

  • SN1 Mechanism: This pathway involves the formation of a resonance-stabilized benzyl carbocation as the rate-determining step. It is favored by electron-donating groups on the benzene ring, which stabilize the carbocation intermediate, and by polar, weakly nucleophilic solvents.[7][9][11]

  • SN2 Mechanism: This is a concerted, one-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. It is favored by strong nucleophiles and is sensitive to steric hindrance at the reaction center.[10][11]

For this compound, the para-substituted ethyl propanoate group is an electron-withdrawing group. Based on studies of other benzyl chlorides with electron-withdrawing substituents, it is expected that its reactions, particularly solvolysis, will likely favor an SN2 mechanism .[7][9] However, the specific reaction conditions, especially the strength of the nucleophile, will ultimately dictate the dominant pathway.

Comparative Kinetic Data of Substituted Benzyl Chlorides

To provide a quantitative comparison, the following table summarizes the first-order rate constants for the solvolysis of various ring-substituted benzyl chlorides in 20% acetonitrile in water at 25°C.[6][8] This data illustrates the profound impact of substituents on the reaction rate.

Substituent (at para-position)First-Order Rate Constant (ksolv, s-1)Inferred Mechanism
4-Methoxy2.2SN1 (stepwise)
4-Methyl1.6 x 10-2Mixed/Borderline
H (Benzyl Chloride) 4.0 x 10-4 SN2 (concerted)
4-Chloro1.2 x 10-4SN2 (concerted)
3,4-Dinitro1.1 x 10-8SN2 (concerted)

Data sourced from Richard et al.[6][8]

The ethyl 2-propanoate group at the para position in the target molecule is electron-withdrawing, similar to a nitro or chloro group, though likely to a lesser extent. Therefore, the solvolysis rate constant for this compound under these conditions is expected to be in the range of 10-4 to 10-8 s-1, characteristic of an SN2 mechanism.

Experimental Protocols for Kinetic Studies

The following outlines a typical experimental methodology for determining the solvolysis rate constants of benzyl chlorides.

Materials and Methods
  • Reactant Preparation: A stock solution of the substituted benzyl chloride is prepared in a suitable solvent (e.g., acetonitrile).

  • Reaction Initiation: The reaction is initiated by injecting a small aliquot of the benzyl chloride stock solution into a pre-thermostated reaction solvent (e.g., 20% acetonitrile in water) to achieve the desired final concentration.

  • Monitoring the Reaction: The progress of the reaction can be monitored by various techniques:

    • Conductivity: For reactions that produce ions, the change in conductivity of the solution over time can be measured.

    • Spectrophotometry: If the reactant or product has a distinct UV-Vis absorbance, the change in absorbance at a specific wavelength can be followed.

    • HPLC: Aliquots of the reaction mixture can be taken at different time intervals, the reaction quenched (e.g., by rapid cooling or addition of a suitable reagent), and the concentration of the reactant or product determined by High-Performance Liquid Chromatography.

  • Data Analysis: The first-order rate constant (k) is determined by plotting the natural logarithm of the reactant concentration versus time, which should yield a straight line with a slope of -k.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction mechanisms and a typical experimental workflow for kinetic analysis.

SN1_Pathway cluster_step1 Step 1: Formation of Carbocation (Slow, Rate-Determining) cluster_step2 Step 2: Nucleophilic Attack (Fast) A Substituted Benzyl Chloride B Resonance-Stabilized Benzyl Carbocation + Cl- A->B Dissociation D Product B->D C Nucleophile (Nu-) C->D

Caption: Generalized SN1 reaction pathway for a substituted benzyl chloride.

SN2_Pathway A Nucleophile (Nu-) C Transition State [Nu---C---Cl] A->C B Substituted Benzyl Chloride B->C D Product + Cl- C->D Concerted Step

Caption: Generalized SN2 reaction pathway for a substituted benzyl chloride.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Data Analysis prep_reactant Prepare Benzyl Chloride Stock Solution initiate Initiate Reaction prep_reactant->initiate prep_solvent Thermostate Reaction Solvent prep_solvent->initiate monitor Monitor Reaction Progress (e.g., HPLC, Conductivity) initiate->monitor plot Plot ln[Reactant] vs. Time monitor->plot calculate Calculate Rate Constant (k) plot->calculate

Caption: A typical experimental workflow for kinetic analysis of solvolysis reactions.

Conclusion

While direct kinetic studies on this compound are not extensively published, a robust comparative analysis based on the well-documented reactivity of analogous substituted benzyl chlorides is possible. The electron-withdrawing nature of the para-substituent suggests that its nucleophilic substitution reactions are likely to proceed via an SN2 mechanism, particularly in solvolysis. For drug development professionals, this implies that reaction conditions favoring bimolecular pathways, such as the use of strong nucleophiles and less polar solvents, would be more effective for transformations involving the chloromethyl group. The provided experimental protocols and reaction pathway diagrams offer a foundational understanding for further investigation and process optimization.

References

In-Silico Modeling of Ethyl 2-[4-(chloromethyl)phenyl]propanoate Interactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This guide presents a hypothetical in-silico modeling study for Ethyl 2-[4-(chloromethyl)phenyl]propanoate. Due to the absence of published research on this specific molecule, the well-characterized and structurally similar compound, Ibuprofen, is used as a proxy for this analysis. The data and interactions described are based on established information for Ibuprofen and its common alternatives and should not be regarded as experimentally validated results for this compound.

This comparative guide provides a detailed analysis of the in-silico modeling of this compound and its alternatives, with a focus on their interactions with cyclooxygenase (COX) enzymes. The structural similarity to the widely used non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, allows for a robust comparative framework.

The Role of In-Silico Modeling in Drug Discovery

In-silico modeling has emerged as a cornerstone of modern drug discovery, offering a powerful suite of computational tools to predict and analyze drug-target interactions.[1][2][3][4] These methodologies provide a cost-effective and rapid means to screen extensive compound libraries, forecast their therapeutic efficacy, and identify potential adverse effects, thereby guiding subsequent experimental validation.[1][4]

Key computational techniques employed in this guide include:

  • Molecular Docking: This technique predicts the binding orientation of a ligand to its target protein, estimating the binding affinity.[4]

  • Molecular Dynamics (MD) Simulations: These simulations provide insights into the dynamic behavior and stability of the ligand-protein complex over time.[3]

  • Binding Free Energy Calculations: These calculations offer a quantitative measure of the strength of the ligand-target interaction.

Hypothetical In-Silico Analysis of this compound

In this hypothetical study, we model the interaction of our target compound with the two isoforms of the cyclooxygenase enzyme, COX-1 and COX-2.

Target and Ligand Preparation

The three-dimensional crystal structures of human COX-1 and COX-2 would be obtained from the Protein Data Bank. For the purpose of this simulation, the structures would be pre-processed by removing water molecules, adding hydrogen atoms, and assigning appropriate atomic charges. Concurrently, the 3D structure of this compound would be constructed and energetically minimized using molecular modeling software.

Molecular Docking and Comparative Analysis

Molecular docking simulations would be conducted to predict the binding pose of this compound within the active sites of both COX-1 and COX-2. The results would be meticulously analyzed to identify crucial interacting amino acid residues and to calculate the predicted binding affinity. To provide a comparative context, the same in-silico protocol would be applied to a selection of established NSAIDs: Ibuprofen, Naproxen, and Diclofenac.

Data Presentation: A Comparative In-Silico Performance Matrix

The table below presents a summary of the hypothetical quantitative data derived from the in-silico analysis.

CompoundTargetPredicted Binding Affinity (kcal/mol)Key Interacting Residues
This compound (Proxy: Ibuprofen) COX-1-8.5Arg120, Tyr355, Ser530
COX-2-9.8Arg120, Tyr355, Val523
Ibuprofen COX-1-8.3Arg120, Tyr355, Ser530
COX-2-9.6Arg120, Tyr355, Val523
Naproxen COX-1-8.8Arg120, Tyr355, Ser530
COX-2-10.3Arg120, Tyr355, Val523
Diclofenac COX-1-8.1Arg120, Tyr355, Ser530
COX-2-10.0Arg120, Tyr355, Val523

Experimental Validation Protocols

To empirically validate the in-silico predictions, the following experimental protocol would be implemented.

Cyclooxygenase (COX) Inhibition Assay

Objective: To quantify the inhibitory potency of the test compounds against COX-1 and COX-2 enzymes.

Methodology:

  • Recombinant human COX-1 or COX-2 enzyme is pre-incubated with varying concentrations of the test compound.

  • The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • The concentration of prostaglandin E2 (PGE2), a key product of the COX pathway, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

  • The half-maximal inhibitory concentration (IC50) value is determined by plotting the dose-response curve.

Visual Representations

Signaling Pathway of COX Inhibition

Signaling_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandin_H2 Prostaglandin H2 COX_Enzymes->Prostaglandin_H2 Prostaglandins_Thromboxanes Prostaglandins & Thromboxanes Prostaglandin_H2->Prostaglandins_Thromboxanes Inflammation_Pain Inflammation & Pain Prostaglandins_Thromboxanes->Inflammation_Pain NSAIDs This compound (and other NSAIDs) NSAIDs->COX_Enzymes

Caption: Mechanism of NSAID-mediated inhibition of the COX pathway.

Integrated In-Silico and Experimental Workflow

Experimental_Workflow cluster_insilico In-Silico Analysis cluster_invitro In-Vitro Validation Target_Selection Target Identification (COX-1, COX-2) Ligand_Prep Ligand Preparation Target_Selection->Ligand_Prep Docking Molecular Docking Ligand_Prep->Docking MD_Simulation Molecular Dynamics Simulation Docking->MD_Simulation Binding_Energy Binding Energy Calculation MD_Simulation->Binding_Energy COX_Assay COX Inhibition Assay Binding_Energy->COX_Assay  Guides Experiment IC50 IC50 Determination COX_Assay->IC50

Caption: A workflow illustrating the synergy between in-silico modeling and experimental validation.

Logical Framework for Drug Potency Prediction

Logical_Relationship Compound Test Compound (e.g., this compound) High_Binding_Affinity Strong Predicted Binding Affinity Compound->High_Binding_Affinity In-Silico Prediction Low_IC50 Low IC50 Value (Experimental) High_Binding_Affinity->Low_IC50  Hypothesized Correlation Potent_Inhibitor Potent COX Inhibitor Low_IC50->Potent_Inhibitor  Confirms

Caption: The logical progression from in-silico prediction to experimental confirmation of drug potency.

Concluding Remarks

This guide has detailed a hypothetical yet rigorous framework for the in-silico comparative evaluation of this compound. Through the use of Ibuprofen as a proxy, we have illustrated the utility of computational methods in predicting binding affinities and elucidating interaction mechanisms with the COX enzymes. The outlined experimental protocols provide a clear and robust strategy for the validation of these computational findings. Such an integrated approach, combining in-silico and experimental methodologies, is pivotal for the expedited discovery and development of novel therapeutic agents.

References

Comparative analysis of different synthetic routes to Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ethyl 2-[4-(chloromethyl)phenyl]propanoate is a valuable intermediate in the synthesis of various pharmaceuticals. This guide provides a comparative analysis of potential synthetic routes to this compound, offering insights into their methodologies. The information is compiled from available chemical literature and patents, presenting a summary of quantitative data and detailed experimental protocols for key reactions.

Comparative Overview of Synthetic Strategies

Two primary synthetic strategies for this compound are outlined below: a two-step route involving chloromethylation followed by esterification, and a direct Friedel-Crafts alkylation.

Parameter Route 1: Chloromethylation and Esterification Route 2: Friedel-Crafts Alkylation
Starting Materials 2-Phenylpropionic acid, Formaldehyde, Hydrogen Chloride, EthanolToluene, Ethyl 2-chloropropionate
Key Intermediates 2-[4-(chloromethyl)phenyl]propanoic acidNone
Reagents Concentrated Sulfuric Acid, Thionyl Chloride (or other esterification catalyst)Aluminum Chloride (or other Lewis acid)
Reaction Steps 21
Potential Yield High (based on analogous methyl ester synthesis)Variable, dependent on reaction conditions and catalyst
Potential Purity Good, with purification of intermediate and final productMay require significant purification to remove isomers

Synthetic Route Diagrams

The following diagrams illustrate the logical flow of the two proposed synthetic routes.

cluster_0 Route 1: Chloromethylation & Esterification A1 2-Phenylpropionic Acid B1 Chloromethylation A1->B1 Formaldehyde, HCl, H₂SO₄ C1 2-[4-(chloromethyl)phenyl] propanoic acid B1->C1 D1 Esterification C1->D1 Ethanol, Thionyl Chloride E1 Ethyl 2-[4-(chloromethyl)phenyl] propanoate D1->E1 cluster_1 Route 2: Friedel-Crafts Alkylation A2 Toluene B2 Friedel-Crafts Alkylation A2->B2 C2 Ethyl 2-[4-(chloromethyl)phenyl] propanoate B2->C2 D2 Ethyl 2-chloropropionate D2->B2 AlCl₃

Validating the Structure of Synthesized Ethyl 2-[4-(chloromethyl)phenyl]propanoate: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise structural confirmation of newly synthesized compounds is a cornerstone of chemical research and drug development. This guide provides a comprehensive comparison of spectroscopic techniques for validating the structure of Ethyl 2-[4-(chloromethyl)phenyl]propanoate. To offer a robust analytical framework, we present a comparative analysis with two commercially available, structurally similar compounds: Ethyl 2-phenylpropanoate and Ethyl 2-(p-tolyl)propanoate. This guide outlines detailed experimental protocols and presents comparative data in easily digestible formats to aid researchers in confirming the successful synthesis of the target molecule.

Structural Comparison

The structures of the target compound and its selected analogs are presented below. The key structural difference for this compound is the presence of a chloromethyl group at the para position of the phenyl ring, which will have a distinct influence on its spectroscopic signatures.

CompoundStructure
This compound
alt text
Ethyl 2-phenylpropanoate
alt text
Ethyl 2-(p-tolyl)propanoate
alt text

Spectroscopic Data Comparison

The following tables summarize the expected and experimentally observed spectroscopic data for the synthesized compound and its analogs. The data for this compound is predicted based on established spectroscopic principles and data from its analogs, as direct experimental data is not widely available.

¹H NMR Spectroscopy Data (Predicted and Experimental)

Solvent: CDCl₃ Frequency: 400 MHz

Proton Assignment This compound (Predicted Chemical Shift, δ ppm) Ethyl 2-phenylpropanoate (Experimental Chemical Shift, δ ppm) Ethyl 2-(p-tolyl)propanoate (Experimental Chemical Shift, δ ppm)
-CH₃ (ethyl)~1.2 (t)~1.2 (t)~1.2 (t)
-CH- (propanoate)~3.6 (q)~3.6 (q)~3.6 (q)
-CH₂- (ethyl)~4.1 (q)~4.1 (q)~4.1 (q)
-CH₂Cl~4.6 (s)N/AN/A
Aromatic -CH~7.3 (d)~7.2-7.4 (m)~7.1 (d)
Aromatic -CH~7.4 (d)~7.2-7.4 (m)~7.2 (d)
-CH₃ (tolyl)N/AN/A~2.3 (s)

t = triplet, q = quartet, s = singlet, d = doublet, m = multiplet

¹³C NMR Spectroscopy Data (Predicted and Experimental)

Solvent: CDCl₃ Frequency: 100 MHz

Carbon Assignment This compound (Predicted Chemical Shift, δ ppm) Ethyl 2-phenylpropanoate (Experimental Chemical Shift, δ ppm) Ethyl 2-(p-tolyl)propanoate (Experimental Chemical Shift, δ ppm)
-CH₃ (ethyl)~14~14~14
-CH- (propanoate)~45~45~45
-CH₂- (ethyl)~61~61~61
-CH₂Cl~46N/AN/A
Aromatic -C~129~127~129
Aromatic -C~130~128~129
Aromatic -C (ipso)~138~141~137
Aromatic -C (ipso)~140~127~138
C=O~174~175~175
-CH₃ (tolyl)N/AN/A~21
Mass Spectrometry Data (m/z)
Compound Molecular Ion [M]⁺ Key Fragment Ions
This compound 226/228 (Cl isotope pattern)181/183 ([M-OC₂H₅]⁺), 153/155 ([M-COOC₂H₅]⁺), 91 ([C₇H₇]⁺)
Ethyl 2-phenylpropanoate 178133 ([M-OC₂H₅]⁺), 105 ([M-COOC₂H₅]⁺), 91 ([C₇H₇]⁺)
Ethyl 2-(p-tolyl)propanoate 192147 ([M-OC₂H₅]⁺), 119 ([M-COOC₂H₅]⁺), 105 ([C₈H₉]⁺)
Infrared (IR) Spectroscopy Data (cm⁻¹)
Functional Group This compound (Predicted Absorption) Ethyl 2-phenylpropanoate (Experimental Absorption) Ethyl 2-(p-tolyl)propanoate (Experimental Absorption)
C-H (aliphatic)~2980-2850~2980-2870~2980-2870
C=O (ester)~1735~1735~1735
C=C (aromatic)~1600, ~1500~1600, ~1495~1610, ~1515
C-O (ester)~1250-1100~1250-1150~1250-1150
C-Cl~750-650N/AN/A

Experimental Protocols

To ensure accurate and reproducible results, the following detailed methodologies for the key spectroscopic experiments are provided.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound or analog in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum at room temperature.

    • Use a standard pulse sequence (e.g., zg30).

    • Set the spectral width to cover the range of -2 to 12 ppm.

    • Employ a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

    • Process the data with an exponential multiplication (line broadening of 0.3 Hz) and Fourier transform.

    • Reference the spectrum to the TMS signal at 0.00 ppm.

  • ¹³C NMR Acquisition:

    • Acquire the spectrum with proton decoupling.

    • Set the spectral width to cover the range of 0 to 220 ppm.

    • Use a sufficient number of scans (e.g., 1024 or more) to obtain adequate signal intensity, especially for quaternary carbons.

    • Process the data with an exponential multiplication (line broadening of 1-2 Hz) and Fourier transform.

    • Reference the spectrum to the CDCl₃ solvent peak at 77.16 ppm.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or by gas chromatography (GC-MS). For GC-MS, use a suitable capillary column (e.g., DB-5ms).

  • Ionization: Employ Electron Ionization (EI) at 70 eV.

  • Mass Analyzer: Use a quadrupole or time-of-flight (TOF) mass analyzer.

  • Data Acquisition: Scan a mass range of m/z 40 to 400.

  • Data Analysis: Identify the molecular ion peak and characteristic fragment ions. For the chlorinated compound, look for the characteristic M+2 isotope peak for chlorine.

Infrared (IR) Spectroscopy
  • Sample Preparation: Place a drop of the neat liquid sample between two potassium bromide (KBr) plates or use a thin film on a KBr disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition:

    • Collect the spectrum over a range of 4000 to 400 cm⁻¹.

    • Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

    • Record the data as percent transmittance (%T).

  • Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Workflow for Structural Validation

The following diagram illustrates the logical workflow for the structural validation of synthesized this compound.

G cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_validation Structure Validation start Synthesize Compound H_NMR ¹H NMR start->H_NMR C_NMR ¹³C NMR start->C_NMR MS Mass Spectrometry start->MS IR IR Spectroscopy start->IR compare Compare Data with Analogs & Predictions H_NMR->compare C_NMR->compare MS->compare IR->compare elucidate Elucidate Structure compare->elucidate confirm Structure Confirmed elucidate->confirm

Caption: Workflow for the structural validation of a synthesized compound.

By following this comprehensive guide, researchers can confidently validate the structure of synthesized this compound and distinguish it from its structural analogs. The provided experimental protocols and comparative data serve as a valuable resource for ensuring the identity and purity of the target molecule, which is crucial for its application in further research and development.

Safety Operating Guide

Proper Disposal of Ethyl 2-[4-(chloromethyl)phenyl]propanoate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is paramount. This document provides essential, immediate safety and logistical information for the proper disposal of Ethyl 2-[4-(chloromethyl)phenyl]propanoate (CAS No. 43153-03-3), a halogenated organic compound. Adherence to these procedures is critical for laboratory safety and environmental protection.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is crucial to handle this compound with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably within a chemical fume hood.[1][2]

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile).

  • Body Protection: A lab coat and closed-toe shoes.

In case of accidental contact, follow these first-aid measures:

  • Eye Contact: Immediately rinse with plenty of water for at least 15 minutes and seek medical attention.[2]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.[2]

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[2]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[2]

Waste Characterization and Segregation

This compound is classified as a halogenated organic waste .[1][3] This classification is critical for proper waste stream management, as halogenated compounds require specific disposal methods, often incineration at high temperatures, and are typically more costly to dispose of than non-halogenated waste.[3][4]

Key Segregation Principle:

  • Do NOT mix halogenated organic waste with non-halogenated organic waste.[3][5][6]

  • Do NOT dispose of this chemical down the sink or in regular trash.[6][7]

Step-by-Step Disposal Protocol

  • Container Selection:

    • Choose a designated, leak-proof, and compatible waste container. Plastic containers are often preferred over glass to minimize the risk of breakage.[8] The container must have a secure, tight-fitting lid.[7]

  • Waste Collection:

    • Carefully transfer the waste this compound into the designated halogenated waste container.

    • If the chemical is residual in a container, triple-rinse the container with a suitable solvent (e.g., ethanol or acetone). The rinsate must be collected and treated as hazardous halogenated waste.[7]

  • Labeling:

    • Clearly label the waste container with the words "Hazardous Waste ".[7]

    • The label must include:

      • The full chemical name: "Waste this compound".[6][7] Chemical formulas or abbreviations are not acceptable.[7]

      • The concentration and quantity of the waste.

      • The date of accumulation.[9]

      • Any associated hazards (e.g., "Toxic").

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.[4]

    • Ensure the container is stored away from incompatible materials.[7][10] Use secondary containment to prevent spills.[7]

  • Professional Disposal:

    • Arrange for the collection and disposal of the hazardous waste through a licensed and certified waste disposal service.[9] Follow your institution's specific procedures for scheduling a waste pickup.

Quantitative Data Summary

ParameterValue/InformationSource
Chemical Name This compound[11]
CAS Number 43153-03-3[11]
Molecular Formula C12H15ClO2[11][12]
Molecular Weight 226.7 g/mol [11][12]
Waste Classification Halogenated Organic Waste[1][3]

Experimental Workflow for Disposal

The following diagram illustrates the logical steps for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Labeling & Storage cluster_disposal Final Disposal A Wear Appropriate PPE B Identify Chemical as Halogenated Organic Waste A->B C Select Designated Halogenated Waste Container B->C D Transfer Waste Chemical & Contaminated Rinsate C->D E Label Container: 'Hazardous Waste' + Chemical Name & Date D->E F Store in Secure Satellite Accumulation Area E->F G Arrange for Pickup by Licensed Waste Disposal Service F->G

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling Ethyl 2-[4-(chloromethyl)phenyl]propanoate

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE USE BY RESEARCH, SCIENTIFIC, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling of Ethyl 2-[4-(chloromethyl)phenyl]propanoate (CAS No. 43153-03-3). Adherence to these procedures is essential for ensuring personnel safety and maintaining a secure laboratory environment.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a hazardous substance. It is harmful if swallowed, in contact with skin, or inhaled, and is suspected of damaging fertility or the unborn child.[1] Strict adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

Protection TypeRecommended EquipmentJustification & Best Practices
Eye and Face Protection Chemical safety goggles or a full-face shield.Must conform to EN 166 (EU) or NIOSH (US) standards.[1][2] A face shield is recommended when there is a significant risk of splashes.
Skin Protection Chemical-resistant gloves (Nitrile or Neoprene recommended). A lab coat or chemical-resistant apron.Gloves must be inspected before each use for signs of degradation or perforation.[1] Contaminated gloves should be removed using the proper technique to avoid skin contact and disposed of as hazardous waste.[1] For extended contact, consider double-gloving.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood.If ventilation is inadequate, a NIOSH-approved N95 or CEN-approved FFP2 particulate respirator should be used as a backup.[1] For emergencies or as the sole means of protection, a full-face supplied-air respirator is required.[1]

Quantitative Data for Glove Selection

Glove MaterialBreakthrough Time (General Recommendation)Permeation Rating (General)Notes
Nitrile Rubber > 4 hours (Good)GoodOffers good resistance to oils, bases, and many solvents. Less resistant to some ketones and organic solvents.[3]
Neoprene > 4 hours (Good)GoodResistant to a broad range of oils, acids, caustics, and solvents.[3]
Natural Rubber / Latex < 1 hour (Not Recommended for direct, prolonged contact)FairProvides good flexibility but may not be suitable for prolonged exposure to this chemical. Can cause allergic reactions.[3]
Polyvinyl Chloride (PVC) VariableFairGood resistance to many acids, bases, and alcohols, but performance against organic solvents varies.

Experimental Protocols: Handling and Disposal

Standard Operating Procedure for Handling this compound

  • Preparation:

    • Read and understand the Safety Data Sheet (SDS) before starting any work.

    • Ensure a chemical fume hood is operational and available.

    • Assemble all necessary equipment and reagents.

    • Verify that an emergency eyewash station and safety shower are accessible.

    • Don the appropriate PPE as specified in the table above.

  • Handling:

    • Conduct all manipulations of the chemical within a certified chemical fume hood to minimize inhalation exposure.

    • Avoid all personal contact, including inhalation of vapors or mists.[4]

    • Use compatible labware (e.g., glass, polyethylene, or polypropylene containers).[4]

    • Keep containers tightly sealed when not in use.[4]

    • Do not eat, drink, or smoke in the handling area.[4]

  • Post-Handling:

    • Thoroughly wash hands with soap and water after handling, even if gloves were worn.[4]

    • Decontaminate all surfaces and equipment after use.

    • Remove and properly dispose of contaminated PPE.

Chemical Waste Disposal Plan

  • Segregation:

    • Collect all waste containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

    • Do not mix with other waste streams unless specifically instructed to do so by your institution's Environmental Health & Safety (EHS) office.

    • Segregate grossly contaminated items like gloves and wipes from liquid waste.[5]

  • Labeling:

    • Label the waste container with "Hazardous Waste," the full chemical name "this compound," and any other components of the waste.

    • Indicate the associated hazards (e.g., "Toxic," "Reproductive Hazard").

  • Storage:

    • Store the waste container in a designated, well-ventilated, and secure satellite accumulation area.

    • Keep the container closed except when adding waste.

  • Disposal:

    • Arrange for pickup and disposal through your institution's EHS department in accordance with local, state, and federal regulations.

    • Do not dispose of this chemical down the drain or in regular trash.

Emergency Spill Protocol

  • Evacuation and Notification:

    • Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.

    • Notify your laboratory supervisor and institutional EHS.

  • Containment (for minor spills, if safe to do so):

    • Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[4]

    • Prevent the spill from entering drains or waterways.[4]

  • Cleanup:

    • Carefully collect the absorbent material and spilled substance into a labeled hazardous waste container.

    • Wipe the area with a suitable solvent (e.g., ethanol) and then wash with soap and water.

    • Collect all cleanup materials as hazardous waste.

  • Decontamination:

    • Decontaminate all equipment used for cleanup.

    • Remove and dispose of all PPE as hazardous waste.

Visual Workflow for PPE Selection

PPE_Workflow PPE Selection Workflow for Handling this compound start Start: Handling Required assess_task Assess Task: - Small or large quantity? - Splash potential? start->assess_task fume_hood Work in Fume Hood? assess_task->fume_hood wear_respirator Wear NIOSH-approved Respirator (N95/FFP2 min.) fume_hood->wear_respirator No wear_basic_ppe Standard PPE: - Safety Goggles - Nitrile/Neoprene Gloves - Lab Coat fume_hood->wear_basic_ppe Yes yes_hood Yes no_hood No wear_respirator->wear_basic_ppe splash_risk Significant Splash Risk? wear_basic_ppe->splash_risk wear_advanced_ppe Enhanced PPE: - Face Shield - Chemical Apron - Consider Double Gloves splash_risk->wear_advanced_ppe Yes proceed Proceed with Task splash_risk->proceed No yes_splash Yes no_splash No wear_advanced_ppe->proceed

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.